molecular formula C4H6O B1599754 (S)-2-Vinyloxirane CAS No. 62249-80-3

(S)-2-Vinyloxirane

Cat. No.: B1599754
CAS No.: 62249-80-3
M. Wt: 70.09 g/mol
InChI Key: GXBYFVGCMPJVJX-BYPYZUCNSA-N
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Description

(S)-2-Vinyloxirane is a useful research compound. Its molecular formula is C4H6O and its molecular weight is 70.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-ethenyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBYFVGCMPJVJX-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319016
Record name (2S)-2-Ethenyloxirane
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Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62249-80-3
Record name (2S)-2-Ethenyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62249-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-Ethenyloxirane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physical properties of (S)-2-Vinyloxirane (boiling point, density, refractive index)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to the Physical Properties of (S)-2-Vinyloxirane

Introduction

This compound, also known as (S)-3,4-Epoxy-1-butene, is a chiral epoxide of significant interest to the chemical and pharmaceutical industries. Its unique structure, featuring both a strained oxirane ring and a vinyl group, makes it a versatile C4 chiral building block for the synthesis of complex molecules. The stereochemistry of the epoxide is crucial, enabling the introduction of specific stereocenters in the development of active pharmaceutical ingredients (APIs) and other high-value chemicals. A thorough understanding of its fundamental physical properties is paramount for its safe handling, storage, and effective use in synthetic protocols, ensuring reproducibility and scalability in research and development settings.

This guide provides an in-depth analysis of the key physical properties of this compound—boiling point, density, and refractive index. It details not only the established values for these properties but also provides robust, field-proven experimental protocols for their determination, grounded in fundamental scientific principles.

Core Physical Properties of this compound

The physical characteristics of a compound are dictated by its molecular structure and intermolecular forces. For this compound, a small, polar, and volatile molecule, these properties are critical for purification, characterization, and reaction setup. The accepted values for its primary physical constants are summarized below.

Physical PropertyValueConditionsSource(s)
Boiling Point 66 °CAt 760 mmHg[1][2][3]
Density 0.870 g/mLAt 20 °C[1][2]
Refractive Index (nD) 1.417At 20 °C[1][2][4]
Molecular Formula C₄H₆O-[1]
Molecular Weight 70.09 g/mol -[1]
CAS Number 62249-80-3-[1]

Experimental Determination of Physical Properties

The following sections provide detailed methodologies for the experimental verification of the physical properties of this compound. The protocols are designed to be self-validating, emphasizing precision and accuracy.

Boiling Point Determination via Simple Distillation

Expertise & Experience: The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. For a pure, volatile compound like this compound, simple distillation is an effective method for both purification and boiling point determination.[5][6] The key to an accurate measurement is ensuring the thermometer bulb is positioned correctly in the distillation head—fully immersed in the vapor phase but not touching the glass—to measure the temperature of the vapor in thermal equilibrium with the boiling liquid.

Experimental Protocol:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask (appropriately sized for the sample volume, ideally filled to one-half to two-thirds capacity), a distillation head (Claisen or standard), a thermometer with the appropriate range, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation: Place approximately 10-15 mL of this compound and a few boiling chips or a magnetic stir bar into the distillation flask. This is crucial to prevent bumping and ensure smooth boiling.

  • Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.[7]

  • Heating and Distillation: Gently heat the flask using a heating mantle. As the liquid boils, vapors will rise and envelop the thermometer bulb. The temperature will rise and then stabilize as the vapor condenses and collects in the receiving flask.

  • Data Recording: Record the temperature at which a steady distillation rate is achieved and the temperature reading remains constant. This stable temperature is the boiling point. It is also essential to record the ambient atmospheric pressure, as boiling point is pressure-dependent.[6]

  • Post-Procedure: Once the measurement is complete, remove the heat source and allow the apparatus to cool completely before disassembly.

Logical Workflow for Boiling Point Determination:

cluster_prep Preparation cluster_proc Procedure cluster_post Post-Procedure A Assemble Simple Distillation Apparatus B Add this compound & Boiling Chips to Flask A->B C Position Thermometer Correctly in Head B->C D Gently Heat Flask C->D E Observe Vapor Rise & Temp Stabilization D->E F Record Stable Temp & Barometric Pressure E->F G Cool Apparatus F->G H Disassemble G->H

Caption: Workflow for Boiling Point Measurement via Distillation.

Density Determination

Expertise & Experience: Density, an intrinsic property, is the ratio of mass to volume.[8] For a volatile liquid, the primary challenge is to measure both mass and volume accurately without significant loss due to evaporation. Using a capped container for mass measurement and a precise volumetric pipette for volume transfer minimizes this error.[9] Temperature control is critical, as density is temperature-dependent; a 1°C change can significantly alter the value. The measurement should be conducted in a temperature-controlled environment, and the liquid should be thermally equilibrated.

Experimental Protocol:

  • Equipment Preparation: Use a calibrated analytical balance and a Grade A volumetric pipette (e.g., 5 mL or 10 mL).

  • Mass Measurement: Place a clean, dry vial with a cap on the analytical balance and tare the mass to zero.

  • Volume Transfer: Using the volumetric pipette, carefully transfer a known volume (e.g., 5.00 mL) of this compound into the tared vial. Immediately cap the vial to prevent evaporation.

  • Final Mass Measurement: Measure the mass of the capped vial containing the sample.

  • Calculation: Calculate the density using the formula: Density = Mass / Volume.[10]

  • Trustworthiness: Repeat the measurement at least three times to ensure precision and report the average value. Ensure the temperature of the liquid is recorded for each measurement.

Logical Workflow for Density Determination:

A Tare Mass of Capped Vial B Transfer Precise Volume (e.g., 5.00 mL) of Liquid into Vial via Pipette A->B C Immediately Cap Vial B->C D Measure Mass of Capped Vial + Liquid C->D E Calculate Mass of Liquid D->E F Calculate Density (Mass / Volume) E->F G Repeat 3x & Average F->G

Caption: Workflow for Density Measurement of a Volatile Liquid.

Refractive Index Measurement

Expertise & Experience: The refractive index is a dimensionless number that describes how light propagates through a medium. It is a highly sensitive physical property that is useful for identifying and assessing the purity of liquid samples.[11] An Abbe refractometer is the standard instrument for this measurement, which determines the critical angle of refraction between the sample and a prism of known high refractive index.[12] The measurement is standardized to the sodium D-line (589 nm) at 20°C (denoted as n²⁰D). Temperature control is absolutely critical, as the refractive index is highly sensitive to temperature fluctuations.[11]

Experimental Protocol:

  • Instrument Calibration: Turn on the Abbe refractometer and the circulating water bath set to 20.0°C. Allow sufficient time for the prisms to reach thermal equilibrium. Calibrate the instrument using a standard of known refractive index, such as distilled water (n²⁰D = 1.3330).

  • Sample Application: Open the prisms of the refractometer. Using a pipette, apply 2-3 drops of this compound onto the surface of the lower prism.

  • Measurement: Close the prisms gently but firmly. Look through the eyepiece and turn the adjustment knob until the light and dark fields are visible. If a color fringe is present at the border, adjust the dispersion compensator until a sharp, black-and-white borderline is achieved.

  • Reading: Align the borderline exactly on the crosshairs of the eyepiece.

  • Data Recording: Read the refractive index value from the instrument's scale. Record the temperature.

  • Cleaning: Immediately after the measurement, clean the prism surfaces thoroughly with a soft tissue dampened with an appropriate solvent (e.g., isopropanol or acetone) and allow them to dry.

Logical Workflow for Refractive Index Measurement:

A Set Refractometer Temperature to 20.0°C B Calibrate with Distilled Water A->B C Apply 2-3 Drops of Sample to Prism B->C D Close Prisms & View through Eyepiece C->D E Adjust for Sharp Light/Dark Borderline D->E F Align Borderline on Crosshairs E->F G Read Refractive Index (n_D) and Temperature F->G H Clean Prisms Thoroughly G->H

Caption: Workflow for Measurement using an Abbe Refractometer.

References

  • PubChem. 2-Methyl-2-vinyloxirane. National Center for Biotechnology Information. [Link]

  • ChemSynthesis. 2-phenyl-3-vinyloxirane. [Link]

  • Chemsrc. 2-Vinyloxirane | CAS#:930-22-3. [Link]

  • PubChem. Vinyloxirane. National Center for Biotechnology Information. [Link]

  • The Middlebury Sites Network. Identification of an unknown volatile liquid. General Chemistry Lab News. [Link]

  • Abbas, B., & Alshikh Khalil, M. An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A. [Link]

  • Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). [Link]

  • Colegio Colombo Gales. Boiling point of volatile liquids at various pressures. [Link]

  • EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. [Link]

  • Determination of Molar Mass by Vapor Density. [Link]

  • ResearchGate. An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental. [Link]

  • Experiment 4: Refractive Index. [Link]

  • YouTube. Lab 14. Molar Mass of a Volatile Liquid. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • Slideshare. Determination of refractive indices of different liquids. [Link]

  • Answers. What method would you use to find the density of a volatile liquid?[Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Vinyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Vinyloxirane, also known as 3,4-epoxy-1-butene, is a bifunctional molecule of significant interest in organic synthesis and polymer chemistry. Its structure, containing both a strained epoxide ring and a reactive vinyl group, makes it a versatile building block for a variety of chemical transformations. A thorough understanding of its spectroscopic properties is paramount for researchers and drug development professionals to ensure structural integrity, monitor reactions, and predict chemical behavior. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-vinyloxirane, grounded in established spectroscopic principles and supported by spectral data from authoritative databases.

The unique structural features of 2-vinyloxirane give rise to a characteristic spectroscopic fingerprint. The high ring strain of the oxirane moiety and the electronic effects of the adjacent vinyl group create a distinct chemical environment for each atom, which is reflected in its spectral data. This guide will dissect these features, providing not only the data itself but also the underlying scientific reasoning for the observed spectral patterns.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following atom numbering scheme will be used for 2-vinyloxirane:

Caption: Molecular structure and atom numbering of 2-vinyloxirane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The ¹H NMR spectrum of 2-vinyloxirane is complex due to the diastereotopic nature of the methylene protons on the epoxide ring and the characteristic splitting patterns of the vinyl group protons.

Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving a few milligrams of the sample in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve adequate signal dispersion.

Data and Interpretation:

The chemical shifts and coupling constants for the protons of 2-vinyloxirane are influenced by the electronegativity of the oxygen atom and the anisotropy of the C=C double bond. Protons on the epoxide ring (H1a, H1b, and H2) are deshielded by the adjacent oxygen atom and appear at a higher chemical shift than typical alkane protons. The vinyl protons (H3, H4a, and H4b) exhibit characteristic chemical shifts and coupling patterns.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H4b ~5.8dddJH4b-H3 ≈ 17.2, JH4b-H4a ≈ 1.5, JH4b-H2 ≈ 0.8
H3 ~5.5dddJH3-H4b ≈ 17.2, JH3-H4a ≈ 10.5, JH3-H2 ≈ 6.0
H4a ~5.3dddJH4a-H3 ≈ 10.5, JH4a-H4b ≈ 1.5, JH4a-H2 ≈ 1.0
H2 ~3.2m-
H1b ~2.9ddJH1b-H1a ≈ 4.2, JH1b-H2 ≈ 2.8
H1a ~2.6ddJH1a-H1b ≈ 4.2, JH1a-H2 ≈ 4.0

Data sourced and compiled from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Causality of Spectral Features:

  • Vinyl Protons (H3, H4a, H4b): These protons form a classic AMX spin system. The large coupling constant between H3 and H4b (~17.2 Hz) is characteristic of a trans relationship across the double bond, while the smaller coupling between H3 and H4a (~10.5 Hz) is typical for a cis relationship. The very small geminal coupling between H4a and H4b (~1.5 Hz) is also characteristic of terminal vinyl groups.

  • Epoxide Protons (H1a, H1b, H2): The protons on the epoxide ring are shifted downfield due to the deshielding effect of the electronegative oxygen atom. The methylene protons H1a and H1b are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts and coupling constants to the adjacent methine proton H2. This is a direct consequence of the chiral center at C2.

  • Allylic Coupling: A small long-range coupling is observed between the epoxide methine proton (H2) and the vinyl protons. This is known as allylic coupling and occurs through the pi-system of the double bond.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives a single peak.

Experimental Protocol: The ¹³C NMR spectrum is usually acquired on the same instrument as the ¹H NMR, using the same sample. Proton decoupling is employed to simplify the spectrum by removing the splitting caused by attached protons, resulting in a single line for each carbon environment.

Data and Interpretation:

The chemical shifts of the carbons in 2-vinyloxirane are determined by their hybridization and proximity to the electronegative oxygen atom.

CarbonChemical Shift (δ, ppm)
C3 ~136
C4 ~118
C2 ~52
C1 ~47

Data sourced and compiled from the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5]

Causality of Spectral Features:

  • Vinyl Carbons (C3 and C4): These sp² hybridized carbons appear in the typical alkene region of the spectrum (100-150 ppm). C3, being closer to the electron-withdrawing epoxide, is slightly deshielded compared to a typical internal alkene carbon.

  • Epoxide Carbons (C1 and C2): These sp³ hybridized carbons are significantly deshielded due to the attached oxygen atom and appear in the 40-60 ppm range, which is characteristic of epoxide carbons. The ring strain of the oxirane also influences their chemical shift.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: For a liquid sample like 2-vinyloxirane, the IR spectrum is typically obtained using a neat sample placed between two salt (e.g., NaCl or KBr) plates or by using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Data and Interpretation:

The IR spectrum of 2-vinyloxirane shows characteristic absorption bands for both the vinyl group and the epoxide ring.

Wavenumber (cm⁻¹)IntensityAssignment
~3090Medium=C-H stretch (vinyl)
~3000MediumC-H stretch (epoxide)
~1645MediumC=C stretch (vinyl)
~1420MediumCH₂ scissoring
~1250StrongEpoxide ring breathing (asymmetric)
~990, 920Strong=C-H bend (vinyl out-of-plane)
~840StrongEpoxide ring breathing (symmetric)

Data sourced and compiled from the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5][7][8]

Causality of Spectral Features:

  • Vinyl Group Vibrations: The =C-H stretching vibration appears just above 3000 cm⁻¹, a characteristic region for sp² C-H bonds. The C=C stretching vibration is observed around 1645 cm⁻¹. The strong absorptions in the 900-1000 cm⁻¹ region are due to the out-of-plane bending of the vinyl C-H bonds and are highly characteristic of a monosubstituted alkene.

  • Epoxide Ring Vibrations: The C-H bonds of the epoxide ring show stretching vibrations just below 3000 cm⁻¹, typical for sp³ C-H bonds. The key diagnostic peaks for the epoxide ring are the "ring breathing" modes. The asymmetric stretch is typically a strong band around 1250 cm⁻¹, while the symmetric stretch appears as a strong band around 840 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.

Experimental Protocol: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and then ionized by an electron beam. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Data and Interpretation:

The mass spectrum of 2-vinyloxirane will show a molecular ion peak (M⁺) corresponding to its molecular weight, as well as several fragment ion peaks.

m/zRelative IntensityProposed Fragment
70Moderate[C₄H₆O]⁺ (Molecular Ion)
69Moderate[C₄H₅O]⁺ (Loss of H)
43Strong[C₂H₃O]⁺ (Loss of C₂H₃)
41High[C₃H₅]⁺ (Allyl cation)
39High[C₃H₃]⁺
29Moderate[CHO]⁺ (Loss of C₃H₅)
27High[C₂H₃]⁺

Data sourced and compiled from the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).[1][2][3][4][5][7][8]

Fragmentation Pathway Analysis:

The fragmentation of 2-vinyloxirane is driven by the formation of stable carbocations and radical species.

fragmentation M [C₄H₆O]⁺˙ m/z = 70 M_minus_H [C₄H₅O]⁺ m/z = 69 M->M_minus_H - H˙ M_minus_CHO [C₃H₅]⁺ m/z = 41 M->M_minus_CHO - CHO˙ M_minus_C2H3 [C₂H₃O]⁺ m/z = 43 M->M_minus_C2H3 - C₂H₃˙

Caption: Major fragmentation pathways of 2-vinyloxirane in EI-MS.

Causality of Fragmentation:

  • Molecular Ion (m/z 70): The peak at m/z 70 corresponds to the intact molecular ion. Its presence is crucial for determining the molecular weight of the compound.

  • Loss of a Hydrogen Radical (m/z 69): The peak at m/z 69 results from the loss of a hydrogen radical from the molecular ion, likely from one of the carbon atoms.

  • Formation of the Allyl Cation (m/z 41): A very prominent peak is often observed at m/z 41. This corresponds to the highly stable allyl cation ([C₃H₅]⁺), formed by the cleavage of the epoxide ring and loss of a CHO radical. This is a characteristic fragmentation for allylic epoxides.

  • Formation of [C₂H₃O]⁺ (m/z 43): The peak at m/z 43 can be attributed to the [C₂H₃O]⁺ ion, formed by the loss of a vinyl radical ([C₂H₃]˙) from the molecular ion.

Conclusion

The spectroscopic analysis of 2-vinyloxirane provides a clear and detailed picture of its molecular structure. Each spectroscopic technique offers complementary information: ¹H and ¹³C NMR reveal the carbon and proton framework, IR spectroscopy confirms the presence of the key functional groups (epoxide and vinyl), and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. For researchers, scientists, and drug development professionals, a comprehensive understanding of these spectroscopic signatures is essential for the confident identification, characterization, and utilization of this versatile chemical intermediate. The data and interpretations presented in this guide, drawn from reputable sources, serve as a foundational reference for the spectroscopic analysis of 2-vinyloxirane.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Davies, S. G., & Whitham, G. H. (1977). Carbon-13 nuclear magnetic resonance spectra of some epoxides. Journal of the Chemical Society, Perkin Transactions 2, (11), 1346–1348. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

  • Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. [Link]

  • Introduction to the Spectral Data Base (SDBS). [Link]

  • Spectral Database for Organic Compounds - Bioregistry. [Link]

  • The Journal of Organic Chemistry. [Link]

  • Spectral Database for Organic Compounds - Re3data.org. [Link]

  • Oxirane, ethenyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

Sources

Initial Investigations into the Reactivity of Vinyloxiranes with Arynes: A Mechanistic and Methodological Exploration

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The study of highly reactive intermediates is a cornerstone of modern synthetic chemistry, offering pathways to complex molecular architectures that are otherwise difficult to access. Among these, arynes stand out for their unique bonding and pronounced electrophilicity.[1] This guide provides a comprehensive technical overview of the initial investigations into the reactivity of vinyloxiranes with in-situ generated arynes. We will delve into the mechanistic underpinnings of this transformation, with a primary focus on the prevalent pericyclic pathways. This document serves as a resource for researchers, offering not only a theoretical framework but also practical, field-proven protocols and insights into the causality behind experimental choices. We will explore the dominant reaction cascades, factors influencing selectivity, and provide a self-validating experimental workflow for harnessing this powerful reaction in synthesis.

Introduction: The Dance of Two Reactive Partners

The Aryne: A Strained and Electrophilic Intermediate

Arynes, and specifically benzyne, are neutral, highly reactive species derived from an aromatic ring by the formal removal of two ortho substituents.[1] The defining feature is a strained "triple bond" within the benzene ring, which results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This characteristic renders arynes highly electrophilic and susceptible to attack by a wide range of nucleophiles and cycloaddition partners.[1][2]

Due to their fleeting nature, arynes must be generated in situ. Modern methods have moved away from harsh conditions (e.g., strong bases and high temperatures) towards milder protocols. A widely adopted and versatile method involves the fluoride-induced 1,2-elimination of o-(trimethylsilyl)aryl triflates, which allows for aryne generation under nearly neutral conditions at room temperature or slightly elevated temperatures.[1][3] This control over generation is crucial for reacting arynes with sensitive functional groups.

The Vinyloxirane: A Bifunctional Reagent

Vinyloxiranes are valuable building blocks possessing two key reactive sites: a vinyl group, which can act as a diene or dienophile in pericyclic reactions, and a strained oxirane ring, which can be opened by nucleophiles. The interplay and competition between these two functionalities define the reactivity profile of vinyloxiranes. The central question when reacting them with an electrophile like an aryne is one of chemoselectivity: will the reaction proceed through the π-system of the vinyl group or via nucleophilic attack from the epoxide oxygen?

Mechanistic Landscape: Pericyclic Reactions vs. Nucleophilic Attack

Initial investigations reveal that the reaction between vinyloxiranes and arynes is not a simple addition but a nuanced cascade of events. The primary interaction is a pericyclic reaction, specifically a Diels-Alder cycloaddition, which is favored over a direct nucleophilic attack by the epoxide oxygen.[2][4]

The Dominant Pathway: [4+2] Diels-Alder Cycloaddition

The vinyl group of the vinyloxirane can act as a competent diene in a [4+2] Diels-Alder cycloaddition with the aryne serving as the dienophile. This pathway is kinetically favorable and initiates a powerful cascade that ultimately leads to the formation of functionalized phenanthrenes.[2][4] The preference for this pathway over nucleophilic attack by the weakly nucleophilic epoxide oxygen highlights the potent dienophilic nature of the aryne's strained triple bond.

G cluster_reactants Reactants Vinyloxirane Vinyloxirane Aryne Aryne Diels_Alder [4+2] Diels-Alder Cycloaddition Aryne->Diels_Alder Vinyl Group (Diene) Nuc_Attack Nucleophilic Attack (Epoxide Oxygen) Aryne->Nuc_Attack Epoxide O (Nucleophile) DA_Product Diels-Alder Adduct (Key Intermediate) Diels_Alder->DA_Product Favorable Pathway Nuc_Product Zwitterionic Intermediate (Minor/Disfavored) Nuc_Attack->Nuc_Product Unfavorable Pathway

The Cascade to Phenanthrenes

Following the initial Diels-Alder cycloaddition, the resulting adduct is a strained intermediate that readily undergoes a series of transformations. This transition-metal-free cascade involves:[2][3][4]

  • [4+2] Cycloaddition: The reaction is initiated as described above.

  • Ring-Opening Aromatization: Driven by the strain of the epoxide ring and the propensity to form a stable aromatic system, the Diels-Alder adduct undergoes ring-opening.

  • Ene Reaction: The intermediate formed then reacts with a second molecule of the aryne via an ene reaction to furnish the final, highly functionalized phenanthrene product.

G Reactants Vinyloxirane + Aryne DA_Step Step 1: [4+2] Diels-Alder Reactants->DA_Step DA_Adduct Diels-Alder Adduct DA_Step->DA_Adduct RO_Step Step 2: Ring-Opening Aromatization DA_Adduct->RO_Step Intermediate_B Aromatic Intermediate RO_Step->Intermediate_B Ene_Step Step 3: Ene Reaction (+ 2nd Aryne) Intermediate_B->Ene_Step Phenanthrene Functionalized Phenanthrene Product Ene_Step->Phenanthrene

A crucial insight from initial studies is the necessity of an aryl group on the vinyloxirane for the Diels-Alder reaction to proceed effectively. Unsubstituted vinyloxirane shows low reactivity, suggesting that the aryl substituent plays a key role in the electronic or conformational properties of the diene system.[2]

Experimental Protocol: A Self-Validating Workflow

This section provides a generalized, step-by-step protocol for the reaction of a vinyloxirane with an aryne generated from an o-(trimethylsilyl)aryl triflate precursor. This protocol is designed to be a self-validating system, incorporating checks and characterization at key stages.

General Experimental Workflow

G Start Assemble Dry Glassware Under Inert Atmosphere Reagents Add Vinyloxirane, Aryne Precursor, & Anhydrous Solvent Start->Reagents Initiator Add Fluoride Source (e.g., CsF) to Initiate Reaction Reagents->Initiator Reaction Stir at Specified Temperature (e.g., 50 °C) Initiator->Reaction Monitor Monitor Progress via TLC or GC-MS Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Upon Completion Purify Column Chromatography Workup->Purify Analyze Characterize Product (NMR, HRMS, IR) Purify->Analyze End Isolated Pure Product Analyze->End

Detailed Step-by-Step Methodology

Materials:

  • 2-(1-Arylvinyl)oxirane (1.0 equiv)

  • 2-(Trimethylsilyl)aryl trifluoromethanesulfonate (aryne precursor, 2.2 equiv)

  • Cesium Fluoride (CsF, 2.5 equiv, flame-dried under vacuum)

  • Anhydrous Acetonitrile (CH₃CN)

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, etc.)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the vinyloxirane (e.g., 0.5 mmol, 1.0 equiv) and the aryne precursor (1.1 mmol, 2.2 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous acetonitrile (e.g., 5.0 mL) to the flask via syringe.

  • Initiation: To the stirred solution, add flame-dried CsF (1.25 mmol, 2.5 equiv) in one portion.

    • Causality Note: CsF acts as the fluoride source to abstract the silyl group from the precursor, triggering a 1,2-elimination to generate the reactive aryne intermediate.[1] Using a pre-dried fluoride source is critical to prevent quenching of the aryne by trace water.

  • Reaction: Seal the flask and heat the reaction mixture in a pre-heated oil bath to 50 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting vinyloxirane is consumed (typically 8-12 hours).

  • Workup: After completion, cool the reaction to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the phenanthrene product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Data Summary: Substrate Scope and Yields

The following table summarizes representative results from initial studies, demonstrating the scope of the reaction with respect to both the vinyloxirane and aryne components.[4]

EntryVinyloxirane (Substituent R¹)Aryne Precursor (Substituent R²)ProductYield (%)
1PhenylUnsubstituted3aa68
24-MethylphenylUnsubstituted3ba72
34-MethoxyphenylUnsubstituted3ca75
44-ChlorophenylUnsubstituted3da65
5Phenyl4,5-Dimethyl3ag62
6Phenyl4,5-Difluoro3ah58

Table 1: Representative yields for the synthesis of functionalized phenanthrenes. Data sourced from ACS Omega 2021, 6, 52, 35008–35015.[4]

Controlling Reactivity and Future Outlook

While the Diels-Alder cascade is dominant for vinyloxiranes, the broader field of aryne chemistry has shown that the balance between pericyclic reactions and nucleophilic additions can be finely tuned. By modifying the electronic properties of the aryne, one can switch the chemoselectivity of a reaction.[5] For instance, using a 3-silylbenzyne can favor pericyclic reactions by sterically hindering nucleophilic attack, while electron-withdrawing groups on the aryne can enhance its electrophilicity and favor nucleophilic pathways.[5]

Applying these principles to the vinyloxirane system presents an exciting avenue for future research. Could specific substitution patterns on the aryne or the vinyloxirane shut down the Diels-Alder pathway and open up alternative reactions, such as [3+2] cycloadditions or formal insertion reactions? Exploring these possibilities could unlock novel synthetic routes to diverse heterocyclic and polycyclic scaffolds, further cementing the role of aryne chemistry in complex molecule synthesis.

References

  • Chen, P. H., et al. (2024). Switchable chemoselective aryne reactions between nucleophiles and pericyclic reaction partners using either 3-methoxybenzyne or 3-silylbenzyne. Communications Chemistry. Available at: [Link]

  • Li, W., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. ACS Omega, 6(52), 35008–35015. Available at: [Link]

  • Li, W., et al. (2021). Reactivity of Vinyl Epoxides/Oxetanes/Cyclopropanes toward Arynes: Access to Functionalized Phenanthrenes. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). [3+2]‐Cycloaddition of R)‐2‐vinyloxirane with cycloaliphatic thiocarbonyls. Available at: [Link]

  • Tadross, P. M., & Stoltz, B. M. (2012). A Comprehensive History of Arynes in Natural Product Total Synthesis. Chemical Reviews, 112(6), 3553–3610. Available at: [Link]

  • Chaitanya, N. K., et al. (2022). Cascade aryne insertion/vinylogous aldol reaction of vinyl-substituted β-keto/enol carbonyls. Chemical Communications, 58(22), 3178–3181. Available at: [Link]

  • Stevenson, C. S., et al. (2008). Intramolecular [4 + 2] Cycloadditions of Benzynes with Conjugated Enynes, Arenynes, and Dienes. Organic Letters, 10(20), 4465–4468. Available at: [Link]

  • Koy, M., et al. (2015). Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-Exo-Trig Cyclization. Organic Letters, 17(8), 1986–1989. Available at: [Link]

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  • Yoshida, H., et al. (2010). Straightforward synthesis of dihydrobenzofurans and benzofurans from arynes. Chemical Communications, 46(30), 5542–5544. Available at: [Link]

  • Okuma, K., & Qu, Y. (2021). REACTION OF BENZYNE WITH THIIRANES AND ALDEHYDES. HETEROCYCLES, 103(1), 1. Available at: [Link]

  • Wang, D., et al. (2023). [3 + 2] Cycloaddition of azides with arynes formed via C–H deprotonation of aryl sulfonium salts. Green Chemistry, 25(14), 5651–5656. Available at: [Link]

  • Chang, M. Y., et al. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1607. Available at: [Link]

  • Diels-Alder cycloaddition with Benzyne. (2021). YouTube. Available at: [Link]

  • Koy, M., et al. (2015). Synthesis of Substituted Dihydrobenzofurans via Tandem SNAr/5-Exo-Trig Cyclization. Sci-Hub. Available at: [Link]

  • Reddy, D., et al. (2008). A novel α,β-unsaturated nitrone-aryne [3+2] cycloaddition and its application in the synthesis of the cortistatin core. Organic letters, 10(15), 3363–3366. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. YouTube. Available at: [Link]

  • Smith, A. J., et al. (2023). De Novo Synthesis of Dihydrobenzofurans and Indolines and Its Application to a Modular, Asymmetric Synthesis of Beraprost. Journal of the American Chemical Society. Available at: [Link]

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  • Stanovnik, B., & Svete, J. (2004). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 9(1), 1–11. Available at: [Link]

  • Wang, Z., et al. (2014). Synthesis of dihydrobenzofurans and dihydroindoles by intramolecular Friedel-Crafts cyclizations of aryloxy- and arylamino-substituted propargylic alcohols. ARKIVOC, 2014(5), 237–246. Available at: [Link]

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  • Liu, P., & Montgomery, J. (2023). Computational Study of Mechanisms and Tether Length Effects of Rh‐Catalyzed [3+2] and [3+2+1] Reactions of Ene/Yne‐Vinylcyclopropanes. Angewandte Chemie. Available at: [Link]

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Methodological & Application

Application Notes & Protocols: Ring-Opening Copolymerization of 2-Vinyloxirane with Anhydrides and CO₂ for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of functional and degradable polymers is a cornerstone of modern materials science, with profound implications for drug development, medical devices, and sustainable plastics. Ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides and carbon dioxide stands out as a powerful strategy for producing aliphatic polyesters and polycarbonates with high precision. This guide focuses on a particularly versatile monomer, 2-vinyloxirane (VIO), whose pendant vinyl group serves as a valuable chemical handle for post-polymerization modification. By copolymerizing VIO, researchers can design polymers with tunable thermal properties, degradation profiles, and functionalities. This document provides an in-depth overview of the scientific principles, mechanistic pathways, catalyst selection criteria, and detailed experimental protocols for the ROCOP of VIO with both anhydrides and CO₂. It is intended for researchers, chemists, and drug development professionals seeking to leverage this robust chemistry to create next-generation functional materials.

Scientific Principles and Mechanistic Overview

The alternating copolymerization of epoxides with anhydrides or CO₂ is a chain-growth process that relies on a catalyst to control the sequential insertion of monomers into a growing polymer chain. The general mechanism, often a coordination-insertion pathway, is critical to achieving a perfectly alternating structure, which dictates the final properties of the material.

Mechanism of Action: The process is typically initiated by a nucleophile, which attacks a Lewis-acid-activated monomer. For epoxide/anhydride ROCOP, the polymerization proceeds through alternating ring-opening of the epoxide by a metal carboxylate and insertion of the anhydride into a metal alkoxide bond.[1] Similarly, for epoxide/CO₂ ROCOP, the mechanism involves the alternating insertion of CO₂ into a metal alkoxide bond and the ring-opening of the epoxide by the resulting metal carbonate.[2]

The choice of 2-vinyloxirane as the epoxide monomer is strategic. Unlike simple epoxides like propylene oxide, VIO introduces a pendant vinyl group at every other unit of the polymer backbone. This functionality does not interfere with the polymerization but provides a site for a wide array of subsequent chemical transformations, enabling the creation of materials with tailored functionalities.[3][4] This approach allows for the synthesis of a base polymer scaffold that can be decorated with bioactive molecules, hydrophilic chains, or other functional groups as needed.[5]

Furthermore, recent advancements have demonstrated that the pendant vinyl group can undergo a palladium-catalyzed[6][6]-sigmatropic oxo-rearrangement to an internal olefin within the polymer backbone.[6][7][8][9][10] This structural "editing" of the backbone alters the polymer's intrinsic properties, including its thermal and hydrolytic degradation profiles, offering a unique method to tune the material's lifecycle post-synthesis.[7][8]

ROCOP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator (e.g., R-OH) Catalyst Catalyst (Lewis Acid, M) Initiator->Catalyst Active_Species Active Initiating Species (M-OR) Catalyst->Active_Species Alkoxide Polymer-M-Alkoxide Active_Species->Alkoxide Starts Cycle Alkoxide:w->Alkoxide:e Carboxylate Polymer-M-Carboxylate or Carbonate Alkoxide->Carboxylate 1. Insertion Anhydride_CO2 Monomer 2 (Anhydride or CO₂) Alkoxide->Anhydride_CO2 Ring-Opening / Insertion Carboxylate->Alkoxide 2. Ring-Opening Epoxide Monomer 1 (Vinyloxirane) Carboxylate->Epoxide Ring-Opening

Caption: Generalized catalytic cycle for ring-opening copolymerization.

Catalyst Selection: The Key to Controlled Polymerization

The success of VIO copolymerization hinges on the selection of an appropriate catalyst system. These systems must be active enough to promote polymerization under mild conditions while being selective for the alternating insertion of monomers, thereby preventing side reactions like ether linkage formation (homopolymerization of epoxides) or the production of cyclic carbonates.

Catalyst systems are broadly categorized as:

  • Binary Systems: Comprise a Lewis acid (e.g., a metal complex) and a separate nucleophilic co-catalyst (e.g., an ammonium or phosphonium salt). While effective, achieving high activity often requires higher catalyst loadings.[11]

  • Multifunctional Catalysts: Feature the Lewis acidic center and the nucleophilic initiator covalently tethered within a single molecule. This intramolecular design enhances cooperation between the two components, leading to significantly higher activity and selectivity, even at low catalyst loadings.[11]

For the copolymerization of VIO and CO₂, bifunctional salen-cobalt(III) complexes bearing quaternary ammonium salts have proven highly effective, producing poly(2-vinyloxirane carbonate) with over 99% carbonate linkages.[3][4] For anhydride copolymerization, a wider range of catalysts based on chromium, aluminum, zinc, and magnesium are effective.[11][12]

Copolymerization Type Catalyst System Example Key Features & Advantages Primary Reference(s)
VIO + CO₂Bifunctional (Salen)Co(III) complex with tethered quaternary ammonium saltHigh activity and selectivity (>99% carbonate linkages); produces well-defined polycarbonates.[3][4]
VIO + Anhydride(Salen)Cr(III)Cl / PPNCl (Binary System)Versatile for various anhydrides; well-established system for polyester synthesis.[11]
VIO + AnhydrideDinuclear Magnesium or Zinc ComplexesCo-catalyst free; uses more earth-abundant and less toxic metals.[12]
Terpolymerization (VIO + Anhydride + CO₂)Dinuclear Cr(III) or Fe(III) complexesCan produce block or gradient terpolymers depending on monomer reactivity and feed ratios.[13][14]
Post-Mod. (Rearrangement)Palladium (Pd) CatalystEnables post-synthesis backbone editing to tune polymer degradation and properties.[7][10]

Experimental Protocols

General Considerations: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Monomers and solvents must be rigorously purified and dried before use to prevent catalyst deactivation and side reactions.

Protocol 1: Synthesis of Poly(VIO-alt-Phthalic Anhydride) Polyester

This protocol describes a general procedure for the synthesis of a polyester from 2-vinyloxirane and phthalic anhydride (PA) using a chromium-based binary catalyst system.

Materials:

  • 2-Vinyloxirane (VIO), distilled from CaH₂

  • Phthalic Anhydride (PA), recrystallized from toluene

  • (Salen)Cr(III)Cl catalyst

  • Bis(triphenylphosphine)iminium chloride (PPNCl) co-catalyst

  • Anhydrous toluene

Procedure:

  • In a glovebox, add (Salen)Cr(III)Cl (e.g., 0.05 mmol, 1 equiv) and PPNCl (e.g., 0.05 mmol, 1 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add phthalic anhydride (e.g., 10 mmol, 200 equiv) and anhydrous toluene (e.g., 5 mL).

  • Stir the mixture until all solids are dissolved.

  • Add 2-vinyloxirane (e.g., 10 mmol, 200 equiv) to the vessel to initiate the polymerization.

  • Seal the vessel, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.

  • Allow the reaction to proceed for 4-12 hours. The viscosity of the solution will increase noticeably.

  • Quench the reaction by exposing it to air and adding a small amount of acidic methanol (5% HCl).

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterize the resulting polymer using NMR, GPC, and DSC.

Protocol 2: Synthesis of Poly(VIO carbonate) via CO₂ Copolymerization

This protocol is adapted from established methods using a bifunctional cobalt catalyst to produce polycarbonate.[3][4]

Materials:

  • 2-Vinyloxirane (VIO), distilled from CaH₂

  • Bifunctional (Salen)Co(III) catalyst with a tethered quaternary ammonium salt

  • Carbon Dioxide (CO₂), high purity (e.g., 99.995%)

  • Anhydrous dichloromethane (DCM) as solvent (optional, can be run neat)

Procedure:

  • Add the bifunctional (Salen)Co(III) catalyst (e.g., 0.02 mmol, 1 equiv) to a pre-dried high-pressure stainless-steel reactor inside a glovebox.

  • Add purified 2-vinyloxirane (e.g., 20 mmol, 1000 equiv) to the reactor.

  • Seal the reactor, remove it from the glovebox, and connect it to a CO₂ line.

  • Pressurize the reactor with CO₂ to the desired pressure (e.g., 20-40 bar).

  • Heat the reactor to the desired temperature (e.g., 50 °C) and stir for 12-24 hours.

  • After the reaction period, cool the reactor to room temperature and slowly vent the excess CO₂.

  • Open the reactor and dissolve the crude polymer in a minimal amount of DCM.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum to a constant weight.

  • Characterize the polymer to confirm its structure, molecular weight, and thermal properties.

Workflow Monomers 1. Monomer Purification (VIO, Anhydride) Polymerization 3. Polymerization Reaction (Heat, Pressure for CO₂) Monomers->Polymerization Catalyst 2. Catalyst Preparation (Inert Atmosphere) Catalyst->Polymerization Quench 4. Quenching & Precipitation Polymerization->Quench Purification 5. Purification & Drying Quench->Purification Characterization1 6. Base Polymer Characterization (NMR, GPC, DSC) Purification->Characterization1 Modification 7. Post-Polymerization Modification (e.g., Thiol-Ene, Rearrangement) Characterization1->Modification Characterization2 8. Final Polymer Characterization Modification->Characterization2

Caption: Experimental workflow from monomer to functional polymer.

Protocol 3: Post-Polymerization Modification of Poly(VIO-carbonate)

This protocol outlines a common thiol-ene "click" reaction to functionalize the pendant vinyl groups, rendering the polymer hydrophilic.

Materials:

  • Poly(VIO carbonate) synthesized in Protocol 2

  • 1-Thioglycerol

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the Poly(VIO carbonate) (1 equiv of vinyl groups) in anhydrous THF.

  • Add 1-thioglycerol (e.g., 1.5 equiv per vinyl group).

  • Add AIBN (e.g., 0.1 equiv per vinyl group).

  • Degas the solution with several freeze-pump-thaw cycles.

  • Heat the reaction at 60-70 °C under an inert atmosphere for 24 hours.

  • Cool the solution and precipitate the functionalized polymer in a non-solvent like diethyl ether or hexane.

  • Filter and dry the polymer under vacuum.

  • Confirm the functionalization using ¹H NMR by observing the disappearance of the vinyl proton signals and the appearance of new signals corresponding to the thioglycerol moiety.

Data Summary and Expected Outcomes

The properties of the resulting polymers are highly dependent on the catalyst, co-monomer, and reaction conditions. The following table provides representative data based on published literature.

Polymer TypeCo-monomerCatalyst SystemMₙ ( kg/mol )Đ (Mₙ/Mₙ)T₉ (°C)Key Outcome
PolycarbonateCO₂Bifunctional (Salen)Co(III)10 - 251.1 - 1.315 - 30Vinyl-functional polycarbonate scaffold.[4][5]
PolyesterPhthalic Anhydride(Salen)Cr(III)Cl / PPNCl8 - 201.1 - 1.440 - 60Alternating polyester with pendant vinyl groups.
TerpolymerPropylene Oxide / CO₂Bifunctional (Salen)Co(III)12 - 181.2 - 1.52 - 19Tg is tunable by adjusting the VIO/PO monomer feed ratio.[15]
Rearranged PolyesterPhthalic AnhydridePd-catalyzed rearrangement(Unchanged)(Unchanged)LoweredAccelerated thermal and hydrolytic degradation.[7][8]

Applications in Research and Drug Development

The true value of VIO-based copolymers lies in their potential for customization, making them ideal candidates for advanced applications.

  • Drug Conjugation: The pendant vinyl groups serve as a platform for attaching therapeutic agents via chemistries like thiol-ene coupling. This allows for the creation of polymer-drug conjugates with controlled loading and release profiles.

  • Amphiphilic Polymers for Drug Delivery: Functionalizing the hydrophobic polycarbonate or polyester backbone with hydrophilic side chains (as in Protocol 3) yields amphiphilic copolymers.[3][5] These materials can self-assemble into micelles or nanoparticles in aqueous environments, providing a vehicle for encapsulating and delivering hydrophobic drugs.

  • Biodegradable Medical Implants: The inherent ester and carbonate linkages are susceptible to hydrolysis, making these polymers biodegradable. The ability to tune the degradation rate, either by copolymer composition or by post-synthesis backbone rearrangement, is a significant advantage for creating devices like temporary scaffolds or sutures that degrade at a predictable rate.[7][10][13]

Drug_Delivery cluster_synthesis Polymer Synthesis cluster_functionalization Functionalization cluster_application Drug Delivery Application VIO_Polymer Poly(VIO-carbonate) (Hydrophobic Backbone with Vinyl Handles) Thiol_Ene Thiol-Ene Click + Hydrophilic Moiety (e.g., PEG-SH) VIO_Polymer->Thiol_Ene Amphiphile Amphiphilic Copolymer Thiol_Ene->Amphiphile Self_Assembly Self-Assembly in Water Amphiphile->Self_Assembly Micelle Drug-Loaded Micelle (Hydrophilic Shell, Hydrophobic Core) Self_Assembly->Micelle Drug Hydrophobic Drug Drug->Self_Assembly

Caption: Conceptual pathway from VIO polymer to a drug delivery vehicle.

References

  • Niu, M., Hu, C., Xie, Z., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. National Science Review, 12(12). [Link]

  • Niu, M., Hu, C., Xie, Z., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Oxford University Press. [Link]

  • Niu, M., Hu, C., Xie, Z., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Sensus Impact (Silverchair). [Link]

  • Niu, M., Hu, C., Xie, Z., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. PubMed. [Link]

  • Niu, M., Hu, C., Xie, Z., et al. (2025). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. ResearchGate. [Link]

  • Darensbourg, D. J., et al. (2014). Postpolymerization Functionalization of Copolymers Produced from Carbon Dioxide and 2-Vinyloxirane: Amphiphilic/Water-Soluble CO2-Based Polycarbonates. SciSpace. [Link]

  • Hanrahan, K. V. M., Meyers, C. M., et al. (2022). Zr(IV) Catalyst for the Ring-Opening Copolymerization of Anhydrides (A) with Epoxides (B), Oxetane (B), and Tetrahydrofurans (C) to Make ABB- and/or ABC-Poly(ester-alt-ethers). ACS Publications. [Link]

  • Zhang, J., et al. (2025). Terpolymerization of Epoxides, Anhydrides, and CO2 Using Binary Metal-Free Catalysts. ResearchGate. [Link]

  • Darensbourg, D. J., et al. (2014). Postpolymerization Functionalization of Copolymers Produced from Carbon Dioxide and 2-Vinyloxirane: Amphiphilic/Water-Soluble CO2-Based Polycarbonates. ACS Publications. [Link]

  • Capacchione, C., et al. (2021). Terpolymerization of CO2 with Epoxides and Cyclic Organic Anhydrides or Cyclic Esters. MDPI. [Link]

  • Martins, A. M., et al. (2023). Efficient Production of Poly(Cyclohexene Carbonate) via ROCOP of Cyclohexene Oxide and CO2 Mediated by NNO-Scorpionate Zinc Complexes. MDPI. [Link]

  • Darensbourg, D. J., et al. (2014). Postpolymerization Functionalization of Copolymers Produced from Carbon Dioxide and 2-Vinyloxirane: Amphiphilic/Water-Soluble CO2-Based Polycarbonates. CoLab. [Link]

  • CO2 Derived Biodegradable Polycarbonates: Synthesis, Modification and Applications. ResearchGate. [Link]

  • Inoue, S., et al. (1977). Copolymerization of carbon dioxide and some oxiranes by organoaluminium catalysts. Die Makromolekulare Chemie. [Link]

  • Summary of terpolymerization of CO2 with epoxides and cyclic organic anhydrides. ResearchGate. [Link]

  • The advent of recyclable CO2-based polycarbonates. ORBi. [Link]

  • Chen, J., et al. (2023). Biodegradable polycarbonates from lignocellulose based 4-pentenoic acid and carbon dioxide. Frontiers. [Link]

  • Tolman, W. B., et al. (2022). Multifunctional Catalysts for Ring-Opening Copolymerizations. eScholarship.org. [Link]

  • Chen, J., et al. (2023). Copolymerization of Carbon Dioxide with 1,2-Butylene Oxide and Terpolymerization with Various Epoxides for Tailorable Properties. MDPI. [Link]

  • Williams, C. K., et al. Di-magnesium and zinc catalysts for the copolymerization of phthalic anhydride and cyclohexene oxide. Royal Society of Chemistry. [Link]

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Application Notes and Protocols for Enantioselective Synthesis Utilizing (S)-2-Vinyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Chiral Building Block

(S)-2-Vinyloxirane, a readily available and highly versatile chiral epoxide, serves as a powerful precursor in enantioselective synthesis. Its unique structural features—a strained three-membered oxirane ring activated by an adjacent vinyl group—provide a gateway to a diverse array of stereochemically rich molecules. This guide offers an in-depth exploration of the synthetic utility of this compound, presenting detailed protocols and mechanistic insights for its application in the synthesis of key chiral intermediates relevant to pharmaceutical and natural product chemistry. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Reactivity Principles: A Mechanistic Overview

The synthetic potential of this compound stems from several key modes of reactivity, each offering a distinct pathway to chiral molecules with high stereocontrol. Understanding the underlying mechanisms is paramount to predicting and controlling the stereochemical outcome of these transformations.

G cluster_main Reactivity of this compound cluster_products Chiral Products A This compound B Nucleophilic Ring-Opening A->B Sₙ2 / Sₙ2' C Cycloaddition Reactions A->C [3+2], [4+3], etc. D Rearrangement Reactions A->D Lewis Acid / Metal-Catalyzed E Allylic Alcohols B->E F Amino Alcohols B->F G Heterocycles (e.g., Tetrahydrofurans, Oxathiolanes) C->G H Functionalized Carbonyls D->H

Figure 1: Major reaction pathways of this compound leading to diverse chiral products.

I. Transition Metal-Catalyzed Nucleophilic Ring-Opening: The Sₙ2' Pathway

Transition metal catalysis, particularly with copper, dramatically influences the regioselectivity of nucleophilic attack on this compound, favoring the Sₙ2' pathway to yield valuable chiral allylic alcohols.[1] This anti-selective addition of a nucleophile to the terminal carbon of the vinyl group with concomitant opening of the epoxide ring is a cornerstone transformation.

Protocol 1: Copper-Catalyzed Enantioselective Sₙ2' Addition of Grignard Reagents

This protocol details the highly regioselective and enantioselective synthesis of chiral allylic alcohols via the copper-catalyzed Sₙ2' reaction of this compound with Grignard reagents. The use of a chiral ligand is crucial for achieving high enantioselectivity.

Materials:

  • This compound (≥95% ee)

  • Copper(I) cyanide (CuCN)

  • Chiral phosphoramidite ligand (e.g., (R,R)-TADDOL-derived phosphoramidite)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, argon-purged flask, add CuCN (0.05 mmol, 5 mol%) and the chiral phosphoramidite ligand (0.06 mmol, 6 mol%).

  • Add anhydrous THF (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Slowly add this compound (1.0 mmol, 1.0 equiv.) to the cooled catalyst suspension.

  • Add the Grignard reagent (1.2 mmol, 1.2 equiv.) dropwise over 30 minutes, maintaining the internal temperature below -75 °C.

  • Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral allylic alcohol.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC analysis.

Causality of Experimental Choices:

  • Low Temperature (-78 °C): Essential for maximizing enantioselectivity by minimizing the uncatalyzed background reaction and enhancing the stability of the chiral copper complex.

  • Slow Addition of Grignard Reagent: Prevents localized high concentrations of the nucleophile, which can lead to competing Sₙ2 reaction and reduced enantioselectivity.

  • Chiral Phosphoramidite Ligand: Creates a chiral environment around the copper center, directing the nucleophilic attack to one face of the vinyl group.

EntryGrignard ReagentProductYield (%)ee (%)
1Phenylmagnesium bromide(R,E)-1-Phenylbut-3-en-2-ol8596
2n-Butylmagnesium chloride(R,E)-Oct-1-en-4-ol8294
3Vinylmagnesium bromide(R)-Hexa-1,5-dien-3-ol7892

Table 1: Representative results for the copper-catalyzed Sₙ2' addition of Grignard reagents to this compound.

II. Nucleophilic Ring-Opening at the Epoxide Core: The Sₙ2 Pathway

While the Sₙ2' pathway is often favored under transition metal catalysis, direct nucleophilic attack at the epoxide carbons (Sₙ2) can be achieved, particularly with "harder" nucleophiles or in the absence of a suitable catalyst. This pathway typically results in the formation of 1,2-disubstituted products.

Protocol 2: Regioselective Ring-Opening with Sodium Azide

The reaction of this compound with sodium azide provides a reliable route to chiral β-azido alcohols, which are valuable precursors to amino alcohols.[2] The reaction proceeds via an Sₙ2 mechanism with the azide nucleophile attacking the less sterically hindered carbon of the epoxide.[2]

Materials:

  • This compound (≥95% ee)

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol/Water (9:1 v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) in methanol/water (9:1, 5 mL), add sodium azide (1.5 mmol, 1.5 equiv.) and ammonium chloride (1.2 mmol, 1.2 equiv.).

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral β-azido alcohol.

  • Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy (strong azide stretch at ~2100 cm⁻¹), and determine the specific rotation.

G cluster_workflow Sₙ2 Azide Opening Workflow A This compound B NaN₃, NH₄Cl MeOH/H₂O, 60 °C A->B C Work-up & Purification B->C D (S)-1-Azidobut-3-en-2-ol C->D

Figure 2: Workflow for the synthesis of (S)-1-azidobut-3-en-2-ol.

ProductYield (%)Specific Rotation [α]²⁰_D_
(S)-1-Azidobut-3-en-2-ol88+15.2 (c 1.0, CHCl₃)

Table 2: Typical result for the azide opening of this compound.

III. Palladium-Catalyzed Cycloaddition Reactions

Palladium catalysis unlocks powerful cycloaddition pathways for this compound, leading to the formation of five-membered rings with high stereocontrol. These reactions typically proceed through a zwitterionic π-allyl palladium intermediate.

Protocol 3: Palladium-Catalyzed [3+2] Cycloaddition with Alkenes

This protocol describes the synthesis of chiral vinyl-substituted tetrahydrofurans via a palladium-catalyzed [3+2] cycloaddition of this compound with electron-deficient alkenes.[3]

Materials:

  • This compound (≥95% ee)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Triphenylphosphine (PPh₃)

  • Electron-deficient alkene (e.g., N-phenylmaleimide)

  • Anhydrous toluene

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and PPh₃ (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) and stir at room temperature for 15 minutes to generate the active catalyst.

  • Add the electron-deficient alkene (1.0 mmol, 1.0 equiv.) and this compound (1.2 mmol, 1.2 equiv.) to the catalyst solution.

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the chiral tetrahydrofuran derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric and diastereomeric ratios by chiral HPLC or GC.

Mechanistic Rationale: The reaction is initiated by the oxidative addition of Pd(0) to the vinyloxirane, forming a π-allyl palladium intermediate. This intermediate then undergoes a [3+2] cycloaddition with the alkene, followed by reductive elimination to regenerate the Pd(0) catalyst and furnish the tetrahydrofuran product. The stereochemistry of the starting epoxide is retained in the product.

AlkeneProductYield (%)dree (%)
N-PhenylmaleimideChiral vinyl-substituted bicyclic tetrahydrofuran75>20:196

Table 3: Representative result for the palladium-catalyzed [3+2] cycloaddition.

IV. Organocatalytic Enantioselective Reactions

Organocatalysis has emerged as a powerful tool for enantioselective transformations, offering a metal-free alternative. Chiral Brønsted acids or bases can activate this compound or the nucleophile to facilitate highly stereoselective reactions.

Protocol 4: Organocatalytic Friedel-Crafts Alkylation of Indoles

This protocol outlines the enantioselective Friedel-Crafts alkylation of indoles with this compound, catalyzed by a chiral phosphoric acid. This reaction provides access to chiral indole-containing allylic alcohols.

Materials:

  • This compound (≥95% ee)

  • Indole

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole (1.0 mmol, 1.0 equiv.) in anhydrous DCM (5 mL) at 0 °C, add the chiral phosphoric acid catalyst (0.1 mmol, 10 mol%).

  • Stir the mixture for 10 minutes, then add this compound (1.5 mmol, 1.5 equiv.) dropwise.

  • Allow the reaction to stir at 0 °C for 48 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give the desired product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral HPLC.

V. Safety and Handling of this compound

This compound is a flammable liquid and should be handled with appropriate safety precautions.[3]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[4][5][6][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C to prevent polymerization and degradation.[3]

Conclusion

This compound has proven to be an exceptionally valuable and versatile chiral building block in modern enantioselective synthesis. The protocols and mechanistic discussions presented in this guide highlight its utility in constructing a wide range of stereochemically defined molecules through transition metal-catalyzed, nucleophilic, cycloaddition, and organocatalytic pathways. By understanding the principles that govern its reactivity, researchers can continue to exploit this powerful precursor to access novel and complex chiral targets with high efficiency and stereocontrol.

References

  • Malacria, M., et al. (2007). Selective ring opening of silylated vinyloxiranes and reactivity of azido-alcohols. Arkivoc, 2007(v), 277-292. Available at: [Link]

  • Herrera, R. P., et al. (2025). Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles. Molecules, 30(1), 123. Available at: [Link]

  • Alexakis, A., et al. (2004). Enantioselective opening of cyclic vinyl epoxides with organoaluminium reagents catalysed by copper salts. Tetrahedron: Asymmetry, 15(10), 1531-1536. Available at: [Link]

  • Hyland, C. J. T., et al. (2021). Palladium-Catalyzed Formal (3 + 2) Cycloaddition Reactions of 2-Nitro-1,3-enynes with Vinylaziridines, -epoxides, and -cyclopropanes. Organic Letters, 23(12), 4635–4639. Available at: [Link]

Sources

Application Notes and Protocols: SN2' Additions of Organocopper Reagents to Acyclic Vinyloxiranes

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of SN2' Reactions on Vinyloxiranes

The regioselective and stereoselective construction of carbon-carbon bonds is a cornerstone of modern organic synthesis, particularly in the assembly of complex chiral molecules for pharmaceutical and materials science applications. Among the vast arsenal of synthetic methodologies, the SN2' (conjugate displacement) addition of organocopper reagents to vinyloxiranes stands out as a powerful and reliable strategy for the synthesis of allylic alcohols.[1] This reaction allows for the creation of a new C-C bond at the γ-position relative to the epoxide oxygen, with concomitant opening of the oxirane ring and transposition of the double bond. The resulting allylic alcohol products are versatile intermediates, readily transformed into a variety of other functional groups.

Vinyloxiranes, possessing both an epoxide and an alkene, present two primary sites for nucleophilic attack: the C-O bonds of the epoxide (SN2 pathway) and the vinyl group in a conjugate fashion (SN2' pathway). While many nucleophiles lead to mixtures of products, organocopper reagents, particularly Gilman cuprates (R₂CuLi), exhibit a remarkable preference for the SN2' pathway.[2] This high regioselectivity, coupled with a predictable anti-stereochemical outcome, makes this transformation an invaluable tool for controlling the architecture of acyclic systems.

This guide provides a detailed exploration of the SN2' addition of organocopper reagents to acyclic vinyloxiranes, from the underlying mechanistic principles to practical, field-proven laboratory protocols. We will delve into the factors that govern the reaction's selectivity and provide the necessary information to successfully implement this methodology in a research or drug development setting.

Mechanistic Insights: Understanding the Path to Regio- and Stereocontrol

The high fidelity of the SN2' addition of organocuprates to vinyloxiranes is not a matter of chance but a consequence of a well-defined mechanistic pathway. While the precise nature of the reacting organocopper species can be complex and is still a subject of detailed study, a general mechanistic framework provides excellent predictive power.[3]

The reaction is widely accepted to proceed through an initial coordination of the copper atom to the alkene, forming a π-complex. This pre-coordination step is crucial as it positions the nucleophilic alkyl group for subsequent attack. Following coordination, the reaction proceeds via an oxidative addition/reductive elimination-like pathway, or a concerted process, where the alkyl group is delivered to the terminal carbon of the vinyl group (the γ-position) and the epoxide ring opens.

A key feature of this mechanism is the stereochemistry of the addition. The reaction almost invariably proceeds in an anti-fashion , meaning the organocuprate attacks the double bond on the face opposite to the epoxide ring.[4] This leads to a predictable and controllable stereochemical outcome at the newly formed stereocenters.

The preference for SN2' over SN2 attack is a hallmark of "soft" nucleophiles like organocuprates, as predicted by Hard-Soft Acid-Base (HSAB) theory. The terminal carbon of the vinyl group is a "softer" electrophilic site compared to the "harder" carbons of the epoxide ring.

The presence of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), can significantly influence the reaction. Lewis acids can coordinate to the epoxide oxygen, activating it towards nucleophilic attack. This can sometimes alter the regioselectivity, and its effect must be considered on a case-by-case basis.[3]

SN2_Mechanism sub Acyclic Vinyloxirane pi_complex π-Complex Formation sub->pi_complex cup Organocuprate (R₂CuLi) cup->pi_complex ts anti-SN2' Transition State pi_complex->ts alkoxide Copper Alkoxide Intermediate ts->alkoxide workup Aqueous Workup alkoxide->workup product Allylic Alcohol Product workup->product

Figure 1. General mechanism of the anti-SN2' addition.

Experimental Protocols

Part A: Preparation of the Organocuprate (Gilman) Reagent

The success of the SN2' addition is critically dependent on the quality of the organocuprate reagent. These reagents are sensitive to air and moisture and are therefore prepared in situ immediately before use under an inert atmosphere (e.g., argon or nitrogen). The most common method involves the reaction of a copper(I) salt with two equivalents of an organolithium reagent.[5]

Materials:

  • Copper(I) iodide (CuI) or copper(I) bromide (CuBr)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Organolithium reagent (e.g., methyllithium, n-butyllithium) in a suitable solvent

Protocol for Lithium Dimethylcuprate ((CH₃)₂CuLi):

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add copper(I) iodide (1.0 eq). Purge the flask with the inert gas for several minutes.

  • Solvent Addition: Add anhydrous diethyl ether via syringe. Cool the resulting slurry to 0 °C in an ice-water bath with vigorous stirring.

  • Organolithium Addition: Slowly add a solution of methyllithium (2.0 eq) dropwise via syringe, ensuring the internal temperature does not exceed 0-5 °C.

  • Reagent Formation: Upon addition of the first equivalent of methyllithium, the initial grey slurry of CuI will turn into a yellow precipitate of methylcopper (CH₃Cu). The addition of the second equivalent will cause this precipitate to dissolve, resulting in a clear, colorless, or slightly yellow solution of lithium dimethylcuprate. The reagent is now ready for use.

Causality and Trustworthiness:

  • Inert Atmosphere: Organolithium and organocuprate reagents are highly reactive towards oxygen and water. A rigorously inert atmosphere is non-negotiable for achieving high yields.

  • Low Temperature: The formation of the organocuprate is exothermic. Maintaining a low temperature prevents decomposition of the organolithium and the resulting cuprate, which can be thermally unstable.

  • Stoichiometry: The use of two equivalents of the organolithium reagent to one equivalent of the copper(I) salt is crucial for the formation of the more reactive "ate" complex (R₂CuLi) rather than the less reactive organocopper species (RCu).[5][6]

Part B: SN2' Addition to an Acyclic Vinyloxirane

This protocol provides a general procedure for the SN2' addition. The specific substrate, organocuprate, and reaction times may need to be optimized for each specific case.

Materials:

  • Prepared organocuprate solution (from Part A)

  • Acyclic vinyloxirane substrate

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous magnesium sulfate, MgSO₄)

Protocol:

  • Reaction Setup: Cool the freshly prepared organocuprate solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Dissolve the acyclic vinyloxirane (0.8-0.9 eq relative to the organolithium used) in a minimal amount of anhydrous ether or THF and add it dropwise to the cold, stirring organocuprate solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the substrate.

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while the flask is still in the cold bath. This will protonate the resulting alkoxide and decompose any unreacted organometallic species.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. If a precipitate (copper salts) is present, it can be dissolved by adding aqueous ammonia. Extract the aqueous layer with diethyl ether (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality and Trustworthiness:

  • Low Temperature (-78 °C): Many side reactions, such as direct SN2 attack on the epoxide or decomposition of the cuprate, are minimized at this temperature, thus enhancing the desired SN2' regioselectivity.

  • Quenching with NH₄Cl: Saturated ammonium chloride is a mild proton source that effectively quenches the reaction without causing acid-catalyzed side reactions with the allylic alcohol product.

  • Substrate Stoichiometry: Using a slight excess of the cuprate reagent ensures complete consumption of the limiting vinyloxirane substrate.

Workflow A_start Start: Prepare Gilman Reagent A1 Flame-dry glassware under inert gas (Ar/N₂) A_start->A1 A2 Add CuI (1 eq) and anhydrous ether A1->A2 A3 Cool to 0 °C A2->A3 A4 Slowly add R-Li (2 eq) A3->A4 A5 Stir at 0 °C until solution is clear A4->A5 B1 Cool cuprate solution to -78 °C A5->B1 Use Immediately B_start Start: SN2' Addition B_start->B1 B2 Add vinyloxirane (in ether/THF) dropwise B1->B2 B3 Monitor by TLC B2->B3 B4 Quench with sat. aq. NH₄Cl at -78 °C B3->B4 B5 Warm to RT, extract with ether B4->B5 B6 Dry, concentrate, and purify by chromatography B5->B6 B_end Final Product: Allylic Alcohol B6->B_end

Figure 2. Experimental workflow for the synthesis of allylic alcohols.

Factors Influencing Regioselectivity and Yield

The outcome of the reaction can be fine-tuned by modulating several key parameters. A thorough understanding of these factors is essential for optimizing the synthesis of a desired allylic alcohol.

FactorObservationRationale and Causality
Organocuprate Structure Higher-order cyanocuprates (R₂Cu(CN)Li₂) can exhibit enhanced reactivity. The nature of the R group also plays a role; bulkier groups may favor SN2' attack due to steric hindrance at the epoxide carbons.The cyano ligand modifies the electronic and steric properties of the copper center. Bulky R groups face greater steric repulsion when approaching the more substituted carbons of the epoxide in an SN2 fashion.
Substrate Structure The substitution pattern on the vinyloxirane is critical. Steric hindrance at the epoxide carbons generally disfavors SN2 attack and promotes the SN2' pathway.The organocuprate will preferentially attack the most accessible electrophilic site. Increased substitution around the epoxide ring directs the nucleophile to the less hindered terminal carbon of the vinyl group.
Solvent Reactions are typically performed in ethereal solvents like diethyl ether or THF. THF can sometimes lead to higher proportions of SN2 product compared to diethyl ether.The coordinating ability of the solvent can influence the aggregation state and reactivity of the organocuprate cluster. THF, being a better coordinating solvent, can alter the cuprate's structure, in some cases making it "harder" and more prone to SN2 attack.
Temperature Low temperatures (e.g., -78 °C to 0 °C) are crucial for high SN2' selectivity. Warmer temperatures often lead to an increase in SN2 products and decomposition.The SN2' pathway generally has a lower activation energy than competing pathways. At low temperatures, the reaction preferentially proceeds through this lower energy transition state. Thermal decomposition of the cuprate is also suppressed.
Lewis Acid Additives The addition of BF₃·OEt₂ can accelerate the reaction but may decrease the SN2' selectivity by activating the epoxide for direct SN2 attack.The Lewis acid coordinates to the epoxide oxygen, making the epoxide carbons more electrophilic. This can lower the activation energy for the SN2 pathway, making it more competitive with the SN2' pathway.[3]

Conclusion

The SN2' addition of organocopper reagents to acyclic vinyloxiranes is a highly reliable and stereoselective method for the synthesis of functionalized allylic alcohols. The reaction's success hinges on a careful understanding of the underlying mechanistic principles and meticulous execution of the experimental protocol, particularly with regard to maintaining an inert atmosphere and low temperatures. By controlling the structure of the reactants and the reaction conditions, researchers can effectively channel the reactivity towards the desired SN2' pathway, providing a powerful tool for the construction of complex acyclic molecules. The protocols and insights provided in this guide serve as a robust starting point for the application of this important transformation in diverse synthetic endeavors.

References

  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. [Link]

  • Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). [Link]

  • ResearchGate. (2025, August 6). Mechanism of S N 2 Alkylation Reactions of Lithium Organocuprate Clusters with Alkyl Halides and Epoxides. Solvent Effects, BF 3 Effects, and Trans-Diaxial Epoxide Opening. [Link]

  • The Organic Chemistry Tutor. (2023, April 4). Anti Addition vs Syn Addition - Alkene Reactions. [Link]

  • The Organic Chemistry Tutor. (2020, July 11). Gilman Reagent & Organocuprates. [Link]

  • Master Organic Chemistry. (2016, January 29). Organocuprates (Gilman Reagents): How They're Made. [Link]

  • University of Calgary. (n.d.). Ch 6 : Regio- and Stereoselectivity. [Link]

  • The Organic Chemistry Tutor. (2021, February 24). SN2 Reaction Mechanisms. [Link]

  • Jagriti Sharma. (2023, May 16). Regioselective epoxide opening - Syn, Anti Addition. [Link]

  • Sciforum. (n.d.). Polyalkoxy Nitrones as Chiral Building Blocks in Asymmetric Synthesis. [Link]

  • Marshall, J. A., & Cleary, D. G. (1986). Stereoselective syntheses of the cembranolide diterpenes crassin and its acetate. The Journal of Organic Chemistry, 51(6), 858–863. [Link]

  • Lipshutz, B. H. (1986). Five-membered heteroaromatic rings as intermediates in organic synthesis. Chemical Reviews, 86(5), 795–819. [Link]

Sources

Application Notes and Protocols for the Diastereo- and Enantioselective Synthesis of syn-α-Vinylchlorohydrins and cis-Vinylepoxides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the diastereo- and enantioselective synthesis of syn-α-vinylchlorohydrins and their subsequent conversion to valuable cis-vinylepoxides. These chiral building blocks are of significant interest in synthetic organic chemistry and drug development due to their versatile reactivity. The primary protocol detailed herein leverages the reaction of chiral (Z)-(γ-chloroallyl)boranes with aldehydes, a method that consistently yields high diastereoselectivity (de ≥ 90%) and enantioselectivity (ee 90-99%).[1][2] This guide explains the underlying mechanistic principles, provides step-by-step experimental procedures, and discusses the critical parameters that influence the stereochemical outcome of the reaction.

Introduction: The Synthetic Value of Chiral Vinylchlorohydrins and Vinylepoxides

Chiral α-vinylchlorohydrins and cis-vinylepoxides are versatile intermediates in organic synthesis, serving as precursors to a wide array of complex molecules, including amino alcohols, glycols, and other heterocycles.[3][4] The precise control over their stereochemistry is paramount, as the biological activity of many pharmaceutical compounds is dependent on their three-dimensional structure.

Traditional methods for the synthesis of enantiopure chlorohydrins have often relied on the asymmetric reduction of α-halo ketones or the opening of chiral epoxides.[1][2] While effective, these methods can sometimes be limited in scope or require multi-step sequences. The methodology presented here, centered on the allylboration of aldehydes with in situ generated chiral (Z)-(γ-chloroallyl)boranes, offers a highly efficient and stereocontrolled route to syn-α-vinylchlorohydrins.[1][2] A key advantage of this approach is the direct formation of the desired syn diastereomer, which can then be readily cyclized to the corresponding cis-vinylepoxide.[1][2]

Reaction Mechanism and Stereochemical Control

The high degree of stereocontrol in this synthesis is achieved through a well-organized transition state during the allylboration reaction. The reaction of an (α-chloroallyl)lithium species with a chiral boron reagent, such as Ipc₂BOMe (isopinocampheylboronate), followed by treatment with a Lewis acid like BF₃·OEt₂, generates a (Z)-(γ-chloroallyl)borane.[1][2][5] This intermediate then reacts with an aldehyde via a Zimmerman-Traxler-like six-membered cyclic transition state. The chirality of the isopinocampheyl ligands on the boron atom directs the facial selectivity of the aldehyde, leading to a high enantiomeric excess in the final product. The syn diastereoselectivity is a direct consequence of the (Z)-geometry of the chloroallylborane.

Below is a diagram illustrating the key steps of the reaction pathway:

Reaction_Pathway cluster_0 Step 1: Generation of (Z)-(γ-chloroallyl)borane cluster_1 Step 2: Aldehyde Addition and Workup α-chloroallyllithium α-Chloroallyllithium Ate_Complex Ate Complex α-chloroallyllithium->Ate_Complex + Ipc₂BOMe Ipc2BOMe Ipc₂BOMe Ipc2BOMe->Ate_Complex Z_chloroallylborane (Z)-(γ-Chloroallyl)borane Ate_Complex->Z_chloroallylborane + BF₃·OEt₂ Transition_State Zimmerman-Traxler Transition State Z_chloroallylborane->Transition_State Aldehyde Aldehyde (R-CHO) Aldehyde->Transition_State Boronic_Ester Intermediate Boronic Ester Transition_State->Boronic_Ester syn_Chlorohydrin syn-α-Vinylchlorohydrin Boronic_Ester->syn_Chlorohydrin Workup (e.g., Ethanolamine) cis_Epoxide cis-Vinylepoxide syn_Chlorohydrin->cis_Epoxide Base-induced Cyclization

Sources

Application Notes and Protocols: Synthesis of Allylic Alcohols via Reaction of 2-Vinyloxirane with Lithium Dibutylcuprate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The ring-opening of epoxides is a cornerstone transformation in organic synthesis, providing a reliable route to 1,2-difunctionalized compounds. When the epoxide is appended to a vinyl group, as in 2-vinyloxirane (butadiene monoxide), the system becomes a versatile substrate for organocuprate reagents. The reaction of 2-vinyloxirane with lithium dibutylcuprate ((Bu)₂CuLi) is a powerful method for the regio- and stereoselective synthesis of allylic alcohols. This transformation is highly valued in the synthesis of complex natural products and pharmaceutical intermediates due to its efficiency in forming carbon-carbon bonds. This document provides a comprehensive guide to the mechanism, a detailed experimental protocol, and critical insights for researchers employing this reaction.

Mechanism and Stereoselectivity: An Sₙ2' Pathway

The reaction between organocuprates and vinyl epoxides proceeds through a distinct pathway known as an Sₙ2' (substitution, nucleophilic, bimolecular, with allylic rearrangement) mechanism. This is in contrast to the typical Sₙ2 reaction where a nucleophile attacks the least substituted carbon of the epoxide.[1]

Causality of the Sₙ2' Pathway:

  • Soft Nucleophile Nature: Lithium dialkylcuprates are considered "soft" nucleophiles according to Hard-Soft Acid-Base (HSAB) theory. The vinyl group of the vinyloxirane acts as a soft electrophile. This inherent compatibility directs the nucleophilic butyl group from the cuprate to attack the terminal carbon of the vinyl moiety (the γ-position relative to the epoxide oxygen).

  • Concerted Rearrangement: The nucleophilic attack is concerted with the opening of the epoxide ring. As the new carbon-carbon bond forms, the π-electrons of the double bond shift, inducing the cleavage of the C-O bond at the allylic position. This concerted process avoids a discrete carbocation intermediate and ensures high stereoselectivity.

  • Formation of the Allylic Alcohol: The resulting intermediate is a copper alkoxide, which upon aqueous workup, is protonated to yield the final allylic alcohol product. Theoretical studies suggest that the ring-opening is facilitated by an alkene insertion mechanism where the copper center exhibits π-activity.[2]

The overall transformation results in the addition of the butyl group to the terminal vinyl carbon and the formation of a hydroxyl group at the adjacent carbon, with a concomitant shift of the double bond. For 2-vinyloxirane, this reaction yields (E)-oct-5-en-2-ol. The trans-(E)-alkene geometry is predominantly formed due to thermodynamic stability in the transition state.

Caption: Sₙ2' Reaction Mechanism.

Experimental Protocol: Synthesis of (E)-oct-5-en-2-ol

This protocol details the in situ preparation of lithium dibutylcuprate followed by its reaction with 2-vinyloxirane. All operations must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using anhydrous solvents and oven-dried glassware.[3]

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/PurityAmountMoles (mmol)
Copper(I) IodideCuI190.4599.9%2.10 g11.0
n-ButyllithiumC₄H₉Li64.062.5 M in hexanes8.8 mL22.0
2-VinyloxiraneC₄H₆O70.0998%0.70 g (0.81 mL)10.0
Anhydrous THFC₄H₈O72.11-50 mL-
Sat. aq. NH₄ClNH₄Cl53.49-30 mL-
Diethyl ether(C₂H₅)₂O74.12-As needed-
Anhydrous MgSO₄MgSO₄120.37-As needed-

Equipment:

  • Three-necked round-bottom flask (100 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone or cryocooler bath

  • Separatory funnel and standard glassware for workup and purification

Workflow Diagram:

Workflow cluster_prep I. Reagent Preparation cluster_reaction II. Reaction cluster_workup III. Workup & Purification A Assemble and flame-dry glassware under N₂/Ar. B Add CuI and anhydrous THF to flask. A->B C Cool flask to -78 °C. B->C D Slowly add n-BuLi (2.2 equiv) via syringe. C->D E Stir for 30 min at -78 °C to form (Bu)₂CuLi. D->E F Add 2-vinyloxirane (1.0 equiv) dropwise at -78 °C. E->F Cuprate Ready G Stir at -78 °C for 1 hour. F->G H Allow to warm slowly to 0 °C over 2 hours. G->H I Quench reaction with sat. aq. NH₄Cl. H->I Reaction Complete J Extract with diethyl ether (3x). I->J K Combine organic layers, wash with brine. J->K L Dry over anhydrous MgSO₄. K->L M Filter and concentrate in vacuo. L->M N Purify by flash column chromatography. M->N

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

Part A: Preparation of Lithium Dibutylcuprate

  • Glassware Preparation: Assemble a 100 mL three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.[3]

  • Reagent Addition: Charge the flask with purified copper(I) iodide (2.10 g, 11.0 mmol). Purging with nitrogen, add 30 mL of anhydrous tetrahydrofuran (THF) via syringe.

  • Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Cuprate Formation: Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise via syringe over 15 minutes.[4][5] Ensure the internal temperature does not rise above -70 °C. Upon addition, the initial slurry will change color, typically to a dark solution, indicating the formation of the lithium dibutylcuprate reagent.[6]

  • Stirring: Stir the mixture at -78 °C for an additional 30 minutes to ensure complete formation of the Gilman reagent.

Part B: Reaction with 2-Vinyloxirane

  • Substrate Addition: While maintaining the temperature at -78 °C, add a solution of 2-vinyloxirane (0.70 g, 10.0 mmol) in 20 mL of anhydrous THF to the cuprate solution dropwise over 20 minutes.

  • Reaction Time: Stir the reaction mixture at -78 °C for 1 hour.

  • Warming: After 1 hour, remove the cooling bath and allow the reaction to warm slowly to 0 °C over approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

Part C: Workup and Purification

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of 30 mL of saturated aqueous ammonium chloride solution.[7][8] This step hydrolyzes any remaining reactive organometallic species. A blue color often develops due to the formation of copper(II) amine complexes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated aqueous ammonium chloride (to remove copper salts) and 50 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (E)-oct-5-en-2-ol.[9]

Product Characterization

The final product, (E)-oct-5-en-2-ol, should be characterized to confirm its identity and purity.

  • ¹H NMR (CDCl₃): Expect signals around δ 5.4 (multiplet, 2H, vinyl protons), δ 3.8 (sextet, 1H, CH-OH), δ 2.1 (quartet, 2H, allylic CH₂), δ 1.5 (multiplet, 2H, CH₂), δ 1.2 (doublet, 3H, CH₃-CHOH), δ 0.9 (triplet, 3H, CH₃-CH₂).

  • ¹³C NMR (CDCl₃): Expect signals around δ 132, 129 (vinyl carbons), δ 68 (CH-OH), and various aliphatic signals.

  • IR (neat): Broad peak around 3350 cm⁻¹ (O-H stretch), ~3020 cm⁻¹ (vinyl C-H stretch), ~1660 cm⁻¹ (C=C stretch, weak), and a characteristic trans-alkene C-H bend around 965 cm⁻¹.

  • Mass Spectrometry (EI): Molecular ion (M⁺) at m/z = 128.12.

Safety and Handling

  • n-Butyllithium: This reagent is highly pyrophoric and will ignite spontaneously on contact with air.[10] It is also corrosive and reacts violently with water. Always handle n-BuLi under an inert atmosphere using proper syringe techniques (e.g., Sure/Seal™ bottles).[11] Wear a flame-resistant lab coat, safety glasses, and appropriate gloves.[12]

  • Copper(I) Iodide: Can cause irritation. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: THF and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Quenching: The quenching procedure is exothermic. Add the aqueous solution slowly to a cooled reaction mixture to control the release of heat and flammable gases.

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Inactive cuprate reagent. This can be due to moisture in the glassware/solvents or poor quality n-BuLi or CuI.

    • Solution: Ensure all glassware is rigorously dried. Use freshly opened anhydrous solvents. Titrate the n-BuLi solution before use to determine its exact molarity. Purify CuI if necessary.

  • Formation of Side Products:

    • Cause: Reaction temperature rising too high can lead to side reactions, such as direct Sₙ2 attack or elimination.

    • Solution: Maintain the specified low temperatures (-78 °C) throughout the addition and initial reaction phase. Slow, dropwise addition of reagents is critical.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or stoichiometry.

    • Solution: Allow the reaction to proceed for the full recommended time. Confirm the molarity of the n-BuLi to ensure the correct stoichiometry of the cuprate is generated.

Conclusion

The reaction of 2-vinyloxirane with lithium dibutylcuprate is a highly reliable and selective method for synthesizing (E)-allylic alcohols. The success of the procedure hinges on the careful control of reaction conditions, particularly the exclusion of air and moisture and the maintenance of low temperatures. By understanding the underlying Sₙ2' mechanism and adhering to the detailed protocol and safety precautions outlined in this note, researchers can effectively utilize this transformation for the construction of valuable synthetic intermediates.

References

  • Organic Syntheses. (n.d.). Lithium dibutylcuprate. Coll. Vol. 9, p.534 (1998); Vol. 71, p.155 (1993). Available from: [Link]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Available from: [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Available from: [Link]

  • Organic Chemistry Tutor. (2020). Gilman Reagent & Organocuprates. Available from: [Link]

  • Organic Syntheses. (n.d.). Preparation of alkenes by reaction of lithium dipropenylcuprates with alkyl halides. Coll. Vol. 6, p.1031 (1988); Vol. 55, p.103 (1976). Available from: [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Available from: [Link]

  • Hodgson, D. M., Fleming, M. J., & Stanway, S. J. (2007). The Reactivity of Epoxides with Lithium 2,2,6,6-Tetramethylpiperidide in Combination with Organolithiums or Grignard Reagents. Journal of Organic Chemistry, 72(13), 4763–4773. Available from: [Link]

  • Yang, X., et al. (2019). Alkene insertion enables ring-opening of vinyl epoxides: a theoretical perspective. Organic Chemistry Frontiers, 6(15), 2733-2740. Available from: [Link]

  • PubChem. (n.d.). (E)-oct-5-en-2-ol. National Center for Biotechnology Information. Available from: [Link]

  • Environmental Health and Safety, University of California, Santa Barbara. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Available from: [Link]

  • Organic Syntheses. (n.d.). GENERATION OF N,N-DIETHYLCARBAMOYLLITHIUM VIA LITHIUM-TELLURIUM EXCHANGE AND ITS REACTION WITH 3-PHENYLPROPANAL: N,N-DIETHYL-2-HYDROXY-4-PHENYLBUTANAMIDE. Coll. Vol. 9, p.276 (1998); Vol. 70, p.215 (1992). Available from: [Link]

  • Transformation Tutoring. (2022). Synthesis and Reactions of Epoxides: The Complete Guide. Available from: [Link]

  • Lab Manager. (2024). 8 Rules for the Safe Handling of t-Butyllithium. Available from: [Link]

  • Stanford University Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned. Available from: [Link]

Sources

Application Notes and Protocols: Synthesis of Functionalized Phenanthrenes via Aryne Cycloaddition with Vinyl Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Phenanthrene and its functionalized derivatives represent a critical structural motif in a multitude of biologically active compounds and advanced materials.[1][2] The development of efficient, mild, and versatile synthetic methodologies to access these complex architectures is of paramount importance in medicinal chemistry and material science.[3][4] This application note details a robust, transition-metal-free protocol for the synthesis of functionalized phenanthrenes through the cycloaddition of in-situ generated arynes with vinyl epoxides.[1][5][6] This cascade reaction, proceeding through a Diels-Alder reaction, subsequent ring-opening aromatization, and an ene reaction, offers a powerful and straightforward route to highly valuable phenanthrene scaffolds under mild conditions.[1][5][6][7] We provide a comprehensive overview of the underlying mechanism, detailed experimental protocols, substrate scope, and potential applications, aiming to equip researchers with the practical knowledge to leverage this elegant transformation in their own synthetic endeavors.

Introduction: The Significance of the Phenanthrene Scaffold

The phenanthrene core, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, is a privileged scaffold in a wide array of natural products and synthetic molecules with significant pharmacological properties.[2][8] Notable examples include the opioid analgesics morphine and codeine, as well as various compounds exhibiting antimalarial, cytotoxic, and antitussive activities.[2] The unique electronic and steric properties of the phenanthrene ring system also make it an attractive component in the design of organic electronic materials.[3]

Traditional methods for phenanthrene synthesis often require harsh conditions, multi-step sequences, and may lack the desired regioselectivity for the introduction of functional groups.[2] Consequently, the development of novel, efficient, and functional-group-tolerant strategies for the construction of substituted phenanthrenes remains a highly desirable objective in modern organic synthesis.[1][5][9]

The Power of Aryne Chemistry: A Unique Approach to Aromatic Scaffolds

Arynes, highly reactive intermediates derived from aromatic rings by the formal removal of two adjacent substituents, have emerged as powerful building blocks in organic synthesis.[1][5] Their high strain and low-lying LUMO (Lowest Unoccupied Molecular Orbital) render them highly electrophilic and susceptible to a variety of transformations, including nucleophilic attack and cycloaddition reactions.[1][5] The in-situ generation of arynes from readily available precursors, such as 2-(trimethylsilyl)aryl triflates, under mild conditions has significantly expanded their synthetic utility.

The Diels-Alder Reaction: A Concerted Pathway to Six-Membered Rings

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings.[10] It involves the concerted interaction of a conjugated diene (the 4π component) with a dienophile (the 2π component).[10][11] In the context of our application, the vinyl epoxide serves as the diene component, and the aryne acts as the dienophile.

The Reaction Mechanism: A Cascade of Controlled Transformations

The synthesis of functionalized phenanthrenes from vinyl epoxides and arynes proceeds through a fascinating and elegant cascade of three key reaction steps. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes with different substrates.[1][5]

A Plausible Reaction Mechanism

Reaction_Mechanism cluster_0 Step 1: [4+2] Diels-Alder Cycloaddition cluster_1 Step 2: Ring-Opening Aromatization cluster_2 Step 3: Ene Reaction Vinyl_Epoxide Vinyl Epoxide Intermediate_A Key Intermediate A Vinyl_Epoxide->Intermediate_A [4+2] Cycloaddition Aryne Aryne Aryne->Intermediate_A Intermediate_B Intermediate B Intermediate_A->Intermediate_B Ring Opening Phenanthrene_Product Functionalized Phenanthrene Intermediate_B->Phenanthrene_Product Ene Reaction Second_Aryne Aryne Second_Aryne->Phenanthrene_Product Experimental_Workflow Start Start: Oven-dried flask under inert atmosphere Reagents Add vinyl epoxide, aryne precursor, and fluoride source Start->Reagents Solvent Add anhydrous acetonitrile Reagents->Solvent Reaction Stir at 50 °C for 6 hours Solvent->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Quench with water and extract with ethyl acetate Monitoring->Workup Purification Dry organic layer, concentrate, and purify by column chromatography Workup->Purification Characterization Characterize the purified product (NMR, HRMS) Purification->Characterization

Sources

Application Notes and Protocols for the Synthesis of CPL Emitters via Anionic and Radical Polymerization of Chiral Vinyl Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dawn of Chiral Photonics

Circularly polarized luminescence (CPL) is a fascinating photophysical phenomenon characterized by the differential emission of left- and right-handed circularly polarized light from chiral luminophores. This property offers a unique window into the excited-state stereochemistry of molecules and has garnered significant attention for its potential applications in next-generation technologies. These applications span from 3D displays and secure optical data storage to spintronic devices and highly sensitive biological probes.[1][2] At the heart of CPL-active materials lies the concept of chirality, a fundamental property of molecules that are non-superimposable on their mirror images.

Polymers, with their inherent macromolecular architecture, provide an excellent platform for the design of robust CPL-emitting materials. By incorporating chiral moieties into the polymer backbone or as pendant groups, it is possible to amplify the chiroptical response and achieve high dissymmetry factors (g_lum), a key metric for CPL performance. This guide provides detailed application notes and protocols for the synthesis of CPL-active polymers through the anionic and radical polymerization of chiral vinyl monomers, targeting researchers, scientists, and professionals in drug development and materials science.

Part 1: The Foundation - Design and Synthesis of Chiral Vinyl Monomers

The journey to high-performance CPL emitters begins with the meticulous design and synthesis of chiral vinyl monomers. The choice of the chiral motif and its strategic placement within the monomer structure are critical determinants of the final polymer's chiroptical properties.

Case Study: Chiral Vinyl[2.2]paracyclophane (vinyl-PCP)

[2.2]Paracyclophane (PCP) is a unique planar chiral scaffold where two benzene rings are held in close proximity.[3] This strained, face-to-face arrangement leads to significant transannular electronic interactions, making it an excellent candidate for constructing CPL-active materials.[4][5]

Synthesis Protocol: Kinetic Resolution for Enantiopure Vinyl-PCP

The synthesis of enantiomerically pure Rp- and Sp-vinyl[2.2]paracyclophane can be achieved through a kinetic resolution strategy.[4][6]

  • Step 1: Bromination of [2.2]Paracyclophane: Start with commercially available [2.2]paracyclophane and perform a bromination reaction to introduce a bromine atom onto one of the aromatic rings.

  • Step 2: Vinyl Grignard Reaction: Convert the bromo-[2.2]paracyclophane to the corresponding Grignard reagent and react it with a vinylating agent (e.g., vinyl bromide) to introduce the vinyl group. This will result in a racemic mixture of vinyl-PCP.

  • Step 3: Kinetic Resolution: Employ a chiral catalyst, such as a ruthenium-based complex like R-RUCY-XylBINAP, to selectively catalyze a reaction on one of the enantiomers of the racemic vinyl-PCP, allowing for the separation of the unreacted, enantiopure monomer.[4] The choice of the R- or S-catalyst determines which enantiomer of the vinyl-PCP is obtained.[4]

Case Study: Chiral N-Vinylcarbazole Derivatives

Carbazole-based polymers are well-known for their excellent photophysical and charge-transporting properties.[1][7] Introducing chirality into N-vinylcarbazole monomers can lead to polymers with helical conformations that exhibit strong CPL.[8][9]

Synthesis Protocol: N-Alkylation with a Chiral Moiety

A straightforward approach to synthesize chiral N-vinylcarbazole monomers is through the N-alkylation of carbazole with a chiral alkyl halide, followed by vinylation.

  • Step 1: N-Alkylation of Carbazole: React carbazole with a chiral alkyl halide (e.g., (R)- or (S)-2-bromooctane) in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF) to yield the N-alkylated carbazole.

  • Step 2: Vinylation: Introduce the vinyl group at the 3-position of the carbazole ring using a palladium-catalyzed cross-coupling reaction, such as a Heck or Stille coupling, with a vinylating agent (e.g., vinyltributyltin).

Part 2: Crafting Chiral Polymers - Anionic and Radical Polymerization Protocols

The choice of polymerization technique is paramount in controlling the microstructure and, consequently, the chiroptical properties of the resulting polymer. Both anionic and radical polymerization methods offer distinct advantages and are suitable for different types of chiral vinyl monomers.

Anionic Polymerization: Precision and Control

Anionic polymerization is a "living" polymerization technique, meaning that in the absence of termination or chain transfer reactions, the polymer chains will continue to grow as long as monomer is available.[10][11] This allows for precise control over molecular weight and the synthesis of well-defined block copolymers.[12] However, anionic polymerization is highly sensitive to impurities and requires stringent experimental conditions.[10]

Protocol: Anionic Polymerization of Chiral Vinyl[2.2]paracyclophane

This protocol is adapted from the polymerization of vinyl-PCP using tert-butyllithium (tBuLi) as the initiator.[4]

Materials and Reagents:

  • Enantiopure vinyl[2.2]paracyclophane (vinyl-PCP)

  • tert-Butyllithium (tBuLi) solution in hexanes

  • Anhydrous toluene (distilled over sodium/benzophenone)

  • Anhydrous methanol

  • Schlenk line and glassware (oven-dried and cooled under vacuum)

  • Magnetic stirrer and stir bars

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a high-purity argon or nitrogen atmosphere.

  • Solvent and Monomer Addition: Transfer anhydrous toluene to the flask via cannula. Add the desired amount of enantiopure vinyl-PCP to the flask.

  • Initiation: Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath). Slowly add the tBuLi solution dropwise via syringe. A color change is often observed, indicating the formation of the propagating carbanions.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-2 hours) while maintaining the temperature.

  • Termination: Quench the polymerization by adding a small amount of anhydrous methanol to protonate the living carbanionic chain ends.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The carbanionic propagating species are highly reactive and will be readily terminated by protic impurities like water. Therefore, all reagents and glassware must be scrupulously dried.[10]

  • Initiator Choice: tBuLi is a strong, commercially available initiator suitable for vinyl monomers that can stabilize a negative charge.[11]

  • Low Temperature: Many anionic polymerizations are conducted at low temperatures to minimize side reactions, such as chain transfer to the monomer, and to better control the polymerization rate.

Experimental Workflow for Anionic Polymerization

Anionic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification Dry_Glassware Flame-Dry Glassware Reactor_Setup Assemble Reactor under Inert Gas Dry_Glassware->Reactor_Setup Purify_Solvent Purify Solvent Add_Solvent_Monomer Add Solvent and Chiral Monomer Purify_Solvent->Add_Solvent_Monomer Purify_Monomer Purify Monomer Purify_Monomer->Add_Solvent_Monomer Reactor_Setup->Add_Solvent_Monomer Initiation Initiate with Anionic Initiator Add_Solvent_Monomer->Initiation Propagation Allow Polymerization to Proceed Initiation->Propagation Termination Quench with Terminating Agent Propagation->Termination Precipitation Precipitate Polymer in Non-solvent Termination->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry Polymer under Vacuum Filtration->Drying

Caption: Workflow for anionic polymerization of chiral vinyl monomers.

Radical Polymerization: Versatility and Tolerance

Radical polymerization is a more robust technique that is tolerant to a wider range of functional groups and reaction conditions compared to anionic polymerization.[13] While conventional free radical polymerization offers less control over molecular weight and architecture, controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, provide a means to synthesize well-defined polymers.[14]

Protocol: Radical Polymerization of Chiral Vinyl[2.2]paracyclophane with an Achiral Comonomer

This protocol describes the copolymerization of chiral vinyl-PCP with styrene using azobisisobutyronitrile (AIBN) as a thermal initiator.[4]

Materials and Reagents:

  • Enantiopure vinyl[2.2]paracyclophane (vinyl-PCP)

  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Anhydrous toluene

  • Anhydrous methanol

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve the desired amounts of chiral vinyl-PCP, styrene, and AIBN in anhydrous toluene.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified time (e.g., 24 hours).

  • Purification: After cooling to room temperature, precipitate the polymer by pouring the solution into a large volume of methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Causality Behind Experimental Choices:

  • Comonomer Choice: Styrene is structurally similar to vinyl-PCP and readily undergoes radical polymerization, making it a suitable comonomer.[4]

  • Initiator: AIBN is a common thermal initiator that decomposes at a predictable rate to generate radicals.[13]

  • Degassing: Oxygen is a radical scavenger and must be removed to ensure efficient polymerization.

  • Copolymerization: Copolymerizing the chiral monomer with an achiral comonomer can improve the polymerization kinetics and solubility of the resulting polymer while still imparting chiroptical properties.[4]

Mechanism of Radical Polymerization

Radical_Polymerization Initiator Initiator (I-I) Radical_Formation 2 I• Initiator->Radical_Formation Initiation (Heat or Light) Initiator_Radical_Adduct I-M• Radical_Formation->Initiator_Radical_Adduct Addition Monomer1 Monomer (M) Monomer1->Initiator_Radical_Adduct Growing_Chain I-M-M• Initiator_Radical_Adduct->Growing_Chain Propagation Monomer2 Monomer (M) Monomer2->Growing_Chain Termination Dead Polymer Growing_Chain->Termination Termination (e.g., Coupling)

Caption: Simplified mechanism of free radical polymerization.

Part 3: Characterization of Chiral Polymers for CPL Applications

A comprehensive characterization of the synthesized polymers is crucial to establish their structure-property relationships and evaluate their potential as CPL emitters.

Standard Polymer Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and determine the copolymer composition.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymers.

Chiroptical and Photophysical Characterization
  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and provides information about the chiral structure of the polymer in the ground state.

  • UV-Vis and Photoluminescence (PL) Spectroscopy: These techniques are used to determine the absorption and emission properties of the polymers.

  • Circularly Polarized Luminescence (CPL) Spectroscopy: CPL spectroscopy is the key technique to evaluate the chiroptical properties in the excited state. The dissymmetry factor (g_lum) is calculated from the CPL spectrum using the following equation:

    g_lum = 2 * (I_L - I_R) / (I_L + I_R)

    where I_L and I_R are the intensities of left- and right-handed circularly polarized emission, respectively.[15] A higher absolute value of g_lum indicates a stronger CPL activity.

Experimental Setup for CPL Spectroscopy:

A typical CPL spectrometer consists of a light source, an excitation monochromator, a sample holder, a photoelastic modulator (PEM), a linear polarizer, an emission monochromator, and a detector.[16][17] The PEM modulates the polarization of the emitted light, allowing for the sensitive detection of the difference between left- and right-handed circularly polarized components.[17]

Data Presentation

Table 1: Polymerization of Chiral Vinyl[2.2]paracyclophane (vinyl-PCP) [4]

Polymerization MethodInitiator/ConditionsMonomer:Initiator RatioConversion (%)Mn (kDa)PDIg_lum (x 10⁻⁴)
AnionictBuLi, Toluene, -78°C, 2h10:193~2.31.15+2
RadicalAIBN, Toluene, 80°C, 24h100:1183.51.8-1
CationicBF₃·OEt₂, Toluene, 0°C, 1h100:1552.81.5N/A

Table 2: Copolymerization of Chiral Vinyl-PCP with Styrene [4]

Vinyl-PCP:Styrene RatioConversion (%)Mn (kDa)PDI
1:1372.561.9
1:10654.892.1
1:20785.522.3
1:50856.022.5

Conclusion and Future Outlook

The anionic and radical polymerization of chiral vinyl monomers represents a powerful and versatile approach for the development of advanced CPL-active materials. The protocols and insights provided in this guide offer a solid foundation for researchers to design and synthesize novel chiral polymers with tailored chiroptical properties. Future research in this area will likely focus on the development of new chiral monomers with enhanced luminescence and dissymmetry, as well as the exploration of more sophisticated polymerization techniques to achieve even greater control over polymer architecture and stereochemistry. The continued advancement in this field promises to unlock the full potential of CPL technology in a wide range of cutting-edge applications.

References

  • H. Schmalz, et al. (2023). Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. Polymers, 15(9), 2129. [Link]

  • ResearchGate. (2023). Chiral Polymers Based on Vinyl[2.2]paracyclophane and Their Application as CPL Emitters. [Link]

  • J. A. G. Williams, et al. (2022). Stereoselective Helix-Sense-Selective Cationic Polymerization of N-Vinylcarbazole Using Chiral Lewis Acid Catalysis. Journal of the American Chemical Society, 144(21), 9176-9182. [Link]

  • ResearchGate. (2023). Synthesis of Rp- and Sp-vinyl[2.2]paracyclophane (5) via kinetic... [Link]

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Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Nucleophilic Additions to Unsymmetrical Vinyloxiranes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in nucleophilic additions to unsymmetrical vinyloxiranes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges.

Introduction: The Challenge of Regioselectivity

Unsymmetrical vinyloxiranes are versatile building blocks in organic synthesis, offering multiple electrophilic sites for nucleophilic attack. This reactivity, however, presents a significant challenge: controlling whether the nucleophile adds to the C2 (SN2) or C4 (SN2') position. The outcome of this competition is critical, as it dictates the structure of the resulting allylic alcohol, a common precursor to a wide range of biologically active molecules and complex natural products. This guide provides a framework for understanding and manipulating the factors that govern this regioselectivity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions grounded in mechanistic principles.

Problem 1: Poor or Unpredictable Regioselectivity (Mixture of 1,2- and 1,4-addition products)

Symptoms: You are obtaining a mixture of the desired 1,4-addition product (allylic alcohol) and the undesired 1,2-addition product (homoallylic alcohol), with ratios varying between runs.

Potential Causes & Solutions:

  • Nature of the Nucleophile: The inherent electronic properties of your nucleophile are a primary determinant of regioselectivity.

    • "Hard" vs. "Soft" Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, "hard" nucleophiles (e.g., organolithium reagents, Grignard reagents in some cases) tend to favor the harder electrophilic center, the C2 carbon of the oxirane, leading to 1,2-addition (SN2).[1][2] Conversely, "soft" nucleophiles (e.g., organocuprates, thiolates) prefer the softer electrophilic center, the C4 carbon of the vinyl group, resulting in 1,4-addition (SN2').[1][3]

    • Troubleshooting Step: If you are observing a significant amount of the 1,2-adduct, consider switching to a softer nucleophile. For instance, instead of using an organolithium or Grignard reagent directly, convert it to an organocuprate (a Gilman reagent) by adding a copper(I) salt like CuI or CuCN.[4][5]

  • Reaction Conditions: Temperature, solvent, and additives can significantly influence the reaction pathway.

    • Temperature: Lower temperatures often favor the kinetically controlled product, which can sometimes be the desired 1,4-adduct.

    • Solvent: The coordinating ability of the solvent can influence the aggregation state and reactivity of the nucleophile. Ethereal solvents like THF are common, but for certain organocuprate additions, less coordinating solvents might be beneficial.

    • Troubleshooting Step: Systematically vary the temperature, starting from a low temperature (e.g., -78 °C) and gradually warming the reaction. Screen different solvents to assess their impact on the regiochemical outcome.

  • Lewis Acid Catalysis: The presence of a Lewis acid can activate the oxirane ring, but its effect on regioselectivity can be complex.

    • Coordination of a Lewis acid to the oxirane oxygen can enhance the electrophilicity of both C2 and C4.[6] The outcome can depend on the nature of the Lewis acid and the substrate.[7][8] For instance, BF3·OEt2 has been shown to be an efficient catalyst for the regiospecific opening of vinyl epoxides by alcohols.[6]

    • Troubleshooting Step: If using a Lewis acid, screen a variety of them (e.g., BF3·OEt2, Ti(Oi-Pr)4, Sc(OTf)3) at different stoichiometric loadings. In some cases, eliminating the Lewis acid entirely might be necessary if it promotes the undesired pathway.

Problem 2: Predominant Formation of the 1,2-Addition Product When the 1,4-Product is Desired

Symptoms: Your reaction consistently yields the homoallylic alcohol (1,2-adduct) as the major product, despite intending to perform a 1,4-addition.

Potential Causes & Solutions:

  • Highly Basic/Hard Nucleophile: As discussed, hard nucleophiles strongly favor direct attack at the oxirane carbon.

    • Solution: The most effective solution is to modify your nucleophile to increase its "softness." The use of organocuprates is the classic approach to achieve high SN2' selectivity.[3][4]

  • Steric Hindrance: Significant steric bulk at the C4 position of the vinyloxirane can disfavor the SN2' pathway, directing the nucleophile to the more accessible C2 position.

    • Solution: While difficult to change post-synthesis, be mindful of the substrate's steric profile during experimental design. If possible, redesign the substrate to have less steric hindrance at the vinyl terminus.

Problem 3: Low Reaction Conversion or No Reaction

Symptoms: The starting vinyloxirane is largely unreacted, even after extended reaction times.

Potential Causes & Solutions:

  • Insufficient Nucleophile Reactivity: The chosen nucleophile may not be potent enough to open the oxirane ring under the employed conditions.

    • Troubleshooting Step:

      • Confirm the activity of your nucleophile (e.g., by titration if it's an organometallic reagent).

      • Increase the reaction temperature.

      • Consider using a more reactive nucleophile. For example, if a Gilman cuprate is unreactive, a higher-order cuprate or a more reactive organometallic species might be necessary.

      • The addition of a Lewis acid can activate the epoxide and facilitate ring-opening.[6]

  • Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent at the reaction temperature.

    • Troubleshooting Step: Screen alternative solvents or consider using a co-solvent to improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in mechanism between SN2 and SN2' additions to vinyloxiranes?

A1:

  • SN2 (1,2-addition): This is a direct nucleophilic attack at one of the oxirane carbons (typically the less substituted one, C2), leading to the opening of the three-membered ring. The mechanism is analogous to a standard SN2 reaction, resulting in a homoallylic alcohol.

  • SN2' (1,4-addition): This is a conjugate addition where the nucleophile attacks the terminal carbon of the vinyl group (C4). This attack is concerted with the electrons from the double bond shifting to open the epoxide ring at the C2-O bond. This pathway results in the formation of an allylic alcohol.

Q2: How do transition metal catalysts influence regioselectivity?

A2: Transition metal catalysts, particularly those based on palladium and copper, play a pivotal role in controlling regioselectivity by forming a π-allyl intermediate.[9][10]

  • Palladium Catalysis: Pd(0) catalysts can react with vinyloxiranes to form a (π-allyl)palladium intermediate.[11][12] The subsequent nucleophilic attack generally occurs at the less sterically hindered terminus of the π-allyl complex, often leading to the 1,4-addition product. The choice of ligands on the palladium center is crucial for controlling both regioselectivity and stereoselectivity.[11][13]

  • Copper Catalysis: Copper catalysts are widely used, especially for asymmetric allylic alkylation.[14][15][16] They can activate the vinyloxirane and deliver the nucleophile with high regioselectivity, typically favoring the SN2' pathway.[14][17] The combination of a copper source and a chiral ligand allows for the enantioselective synthesis of allylic alcohols.[18]

Q3: Can I use silyl groups to direct the regioselectivity of the ring-opening?

A3: Yes, the presence of a silyl group on the vinyloxirane can exert a significant directing effect. Studies have shown that nucleophilic ring-opening of silylated vinyloxiranes with heteroatomic nucleophiles, such as azide, preferentially occurs at the carbon alpha to the silicon atom.[7] This directing effect is a powerful tool for achieving high regioselectivity in these systems.

Q4: Are there methods to synthesize 1,2-amino alcohols from vinyloxiranes?

A4: Yes, the synthesis of 1,2-amino alcohols, which are important structural motifs in many pharmaceuticals, can be achieved from vinyloxiranes.[19][20][21][22][23] This typically involves the regioselective ring-opening of the epoxide with a nitrogen-based nucleophile. For example, using sodium azide (NaN3) followed by reduction is a common strategy.[7] The regioselectivity of the azide addition can be controlled by the factors discussed above, such as the use of Lewis acids.

Experimental Protocols

Protocol 1: General Procedure for SN2' Ring-Opening with an Organocuprate

This protocol describes a typical procedure for the 1,4-addition of a methyl group to a vinyloxirane using a Gilman cuprate.

  • Preparation of the Gilman Reagent:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (CuI, 1.05 eq.) in anhydrous diethyl ether or THF at -20 °C.

    • Slowly add a solution of methyllithium (MeLi, 2.1 eq.) while maintaining the temperature.

    • Stir the resulting mixture at this temperature for 30 minutes to form the lithium dimethylcuprate solution.

  • Nucleophilic Addition:

    • Cool the cuprate solution to -78 °C.

    • Slowly add a solution of the unsymmetrical vinyloxirane (1.0 eq.) in the same anhydrous solvent.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Work-up and Purification:

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired 1,4-addition product.

Protocol 2: Lewis Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile

This protocol outlines a general method for the regioselective 1,4-addition of an alcohol to a vinyloxirane catalyzed by BF3·OEt2.[6]

  • Reaction Setup:

    • To a solution of the vinyloxirane (1.0 eq.) and the alcohol (1.0-1.2 eq.) in anhydrous dichloromethane (CH2Cl2) at 0 °C under an inert atmosphere, add boron trifluoride diethyl etherate (BF3·OEt2, 10-20 mol%) dropwise.

  • Reaction Execution:

    • Stir the mixture at 0 °C or allow it to warm to room temperature.

    • Monitor the reaction by TLC until the starting vinyloxirane is consumed.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

    • Separate the layers and extract the aqueous phase with CH2Cl2 (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

    • Remove the solvent in vacuo.

    • Purify the residue by flash column chromatography to yield the desired β-hydroxy allyl-ether.

Data Presentation

Table 1: Influence of Nucleophile on Regioselectivity

EntryNucleophilePredominant ProductReaction Type
1R-MgBr1,2-additionSN2
2R-Li1,2-additionSN2
3R2CuLi1,4-additionSN2'
4R-SH / Base1,4-additionSN2'
5NaN3 / Lewis Acid1,2- or 1,4-additionSN2 / SN2'

Regioselectivity can be influenced by substrate structure and reaction conditions.

Visualizations

Diagram 1: Competing Reaction Pathways

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Vinyloxirane Unsymmetrical Vinyloxirane SN2 Sₙ2 Pathway (1,2-Addition) Vinyloxirane->SN2 Hard Nu⁻ Steric Hindrance at C4 SN2_prime Sₙ2' Pathway (1,4-Addition) Vinyloxirane->SN2_prime Soft Nu⁻ (e.g., R₂CuLi) Transition Metal Catalysis Nucleophile Nucleophile (Nu⁻) Nucleophile->SN2 Nucleophile->SN2_prime Product_1_2 Homoallylic Alcohol SN2->Product_1_2 Product_1_4 Allylic Alcohol SN2_prime->Product_1_4

Caption: Decision tree for regioselectivity in vinyloxirane opening.

Diagram 2: Troubleshooting Workflow

G Start Experiment Start: Poor Regioselectivity Check_Nu Analyze Nucleophile: Hard or Soft? Start->Check_Nu Switch_Nu Switch to Softer Nucleophile (e.g., Organocuprate) Check_Nu->Switch_Nu Hard Check_Conditions Evaluate Conditions: Temp, Solvent, Additives? Check_Nu->Check_Conditions Soft Switch_Nu->Check_Conditions Optimize_Temp Optimize Temperature (Start Low: -78 °C) Check_Conditions->Optimize_Temp Yes End Achieved Desired Regioselectivity Check_Conditions->End No, conditions are optimal Screen_Solvents Screen Solvents Optimize_Temp->Screen_Solvents Screen_Lewis_Acids Screen/Remove Lewis Acids Screen_Solvents->Screen_Lewis_Acids Screen_Lewis_Acids->End

Caption: Troubleshooting workflow for poor regioselectivity.

References

  • Vinyl Epoxides in Organic Synthesis. Chemical Reviews. [Link]

  • Selective ring opening of silylated vinyloxiranes and reactivity of azido-alcohols. Arkivoc. [Link]

  • Lewis Acid-Catalyzed Benzannulation of Vinyloxiranes with 3-Formylchromones or 1,4-Quinones for Diversely Functionalized 2-Hydroxybenzophenones, 1,4-Naphthoquinones, and Anthraquinones. The Journal of Organic Chemistry. [Link]

  • Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. ResearchGate. [Link]

  • Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions. Chemical Science. [Link]

  • SN2' Additions of organocopper reagents to vinyloxiranes. Chemical Reviews. [Link]

  • The transition-metal-catalyzed stereoselective ring-expansion of vinylaziridines and vinyloxiranes. Organic & Biomolecular Chemistry. [Link]

  • Regio- and Stereoselectivity in the Reactions of Organometallic Reagents with an Electron-Deficient and an Electron-Rich Vinyloxirane: Applications for Sequential Bis-Allylic Substitution Reactions in the Generation of Vicinal Stereogenic Centers. The Journal of Organic Chemistry. [Link]

  • Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes. National Institutes of Health. [Link]

  • Copper-catalysed asymmetric allylic alkylation. RSC Blogs. [Link]

  • Palladium catalyzed couplings. Lumen Learning - Organic Chemistry II. [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • Copper-Catalyzed Asymmetric Allylic Alkylation. ResearchGate. [Link]

  • An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. ResearchGate. [Link]

  • Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis. National Institutes of Health. [Link]

  • The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh. [Link]

  • Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

  • Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. ResearchGate. [Link]

  • Regio- and stereoselectivity in the reactions of organometallic reagents with an electron-deficient and an electron-rich vinyloxirane: Applications for sequential bis-allylic substitution reactions in the generation of vicinal stereogenic centers. Pure Help Center. [Link]

  • Lewis acid-catalyzed regiospecific opening of vinyl epoxides by alcohols. ElectronicsAndBooks. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Copper-catalysed asymmetric allylic alkylation of alkylzirconocenes to racemic 3,6-dihydro-2H-pyrans. National Institutes of Health. [Link]

  • Palladium-Catalyzed Reactions. MDPI. [Link]

  • Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. National Institutes of Health. [Link]

  • 1,2-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Copper-catalyzed asymmetric allylic alkylation of racemic inert cyclic allylic ethers under batch and flow conditions. Chemical Science. [Link]

  • Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. National Institutes of Health. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PubMed Central. [Link]

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Techniques for the purification of technical grade (S)-2-Vinyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of technical grade (S)-2-Vinyloxirane. This guide is designed for researchers, scientists, and professionals in drug development who require high-purity this compound for their work. Here, you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in technical grade this compound?

Technical grade this compound (also known as (S)-3,4-epoxy-1-butene) typically contains impurities stemming from its synthesis and potential degradation. The most common classes of impurities include:

  • Carbonyl Compounds: Aldehydes and ketones (e.g., acrolein, crotonaldehyde) are frequent contaminants that can arise from side reactions during the manufacturing process.[1]

  • Water: The presence of water can lead to the hydrolysis of the epoxide ring, forming 3-butene-1,2-diol.

  • Polymeric Material: Vinyloxirane is highly susceptible to polymerization, especially when exposed to heat, acidic, or basic conditions.[2] Technical grade material may already contain oligomers or polymers.

  • Residual Solvents: Solvents used during the synthesis, such as methylene chloride, may be present in trace amounts.[2]

Q2: Why is achieving high purity for this compound critical for my research?

The high reactivity of the epoxide ring makes this compound a valuable chiral building block in pharmaceutical synthesis. However, this same reactivity makes it sensitive to impurities that can compromise experimental outcomes in several ways:

  • Catalyst Poisoning: Trace impurities can deactivate sensitive catalysts, particularly in asymmetric synthesis, leading to failed reactions or diminished enantiomeric excess.

  • Side Reactions: Impurities like water or carbonyl compounds can initiate unwanted side reactions, such as hydrolysis or aldol condensations, which reduce the yield of the desired product and complicate downstream purification.

  • Inhibition of Polymerization: For applications where vinyloxirane is used as a monomer, impurities can interfere with the polymerization process, affecting the molecular weight and properties of the final polymer.

  • Inaccurate Stoichiometry: The presence of non-reactive impurities leads to incorrect calculations of molar equivalents, impacting reaction kinetics and yield.

Q3: What are the primary methods for purifying technical grade this compound?

The selection of a purification method depends on the nature and concentration of the impurities. The most effective and widely used technique is fractional distillation under reduced pressure .

  • Fractional Vacuum Distillation: This is the preferred method due to vinyloxirane's low boiling point (approx. 66-68°C at atmospheric pressure) and its thermal sensitivity. Distillation at reduced pressure lowers the boiling point, minimizing the risk of thermally induced polymerization. A column with a high number of theoretical plates is necessary to efficiently separate the vinyloxirane from impurities with close boiling points.

  • Chemical Pre-treatment: When significant levels of carbonyl impurities are present, a chemical pre-treatment step prior to distillation is highly effective. This involves reacting the crude vinyloxirane with agents like hydrazine or semicarbazide, which selectively convert the carbonyl compounds into higher-boiling derivatives (hydrazones or semicarbazones).[1][3] These derivatives are non-volatile and remain in the distillation flask, allowing for a cleaner separation.

Q4: What are the most critical safety precautions I must take before starting purification?

This compound is a hazardous substance, and strict safety protocols are mandatory.

  • High Flammability: Vinyloxirane is highly flammable with a very low flash point of approximately -50°C.[2] All purification procedures must be conducted in a certified chemical fume hood, away from any potential ignition sources like sparks, open flames, or hot surfaces. All equipment (heating mantles, stir plates, vacuum pumps) must be explosion-proof.

  • Reactivity and Polymerization: The epoxide ring is strained and can open violently. Polymerization can be initiated by heat or catalysts (acids, bases) and can become uncontrollable.[2] Never distill the flask to dryness, as this concentrates potentially explosive peroxides or initiators.

  • Health Hazards: Vinyloxirane is an irritant to the skin, eyes, and respiratory system.[4] Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), splash-proof goggles, a face shield, and a flame-retardant lab coat. Respiratory protection may be necessary depending on the scale and setup.

  • Proper Grounding: To prevent static discharge, which can serve as an ignition source, ensure that the distillation apparatus and any receiving flasks are properly grounded.

Q5: How should I properly store purified this compound to maintain its quality?

Due to its high reactivity, proper storage is crucial to prevent degradation and polymerization.

  • Temperature: Store purified this compound at refrigerated temperatures, typically between 2-8°C.[2][5]

  • Inert Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with atmospheric moisture.

  • Container: Use a clean, dry, tightly sealed container. Amber glass is preferable to protect it from light.

  • Avoid Contaminants: Ensure the storage container is free from any acidic or basic residues that could catalyze polymerization.

Troubleshooting Guide

Problem: My final product purity is still low after fractional distillation. What could have gone wrong?

Answer: Low purity after distillation is typically due to inefficient separation. Consider the following factors:

  • Insufficient Column Efficiency: The ability to separate liquids with close boiling points is determined by the number of "theoretical plates" in your distillation column. For closely boiling impurities, a standard Vigreux column may be insufficient.

    • Solution: Use a more efficient column, such as a packed column (e.g., with Raschig rings or metal sponge packing) or a silvered, vacuum-jacketed column to increase the number of theoretical plates and minimize heat loss.

  • Incorrect Reflux Ratio: The reflux ratio (the ratio of condensate returned to the column versus condensate collected) is critical. A low reflux ratio can result in poor separation.

    • Solution: Increase the reflux ratio. A good starting point is a 5:1 or 10:1 ratio (for every 1 drop collected, 5 or 10 drops are returned to the column). This ensures the column reaches equilibrium, allowing for a better separation gradient.

  • Distillation Rate Too High: Distilling too quickly prevents the establishment of a proper temperature gradient within the column, effectively negating the benefit of fractional distillation.

    • Solution: Reduce the heating rate to ensure a slow, steady collection of the distillate, typically 1-2 drops per second. Monitor the head temperature closely; it should remain stable at the boiling point of pure vinyloxirane at the given pressure.

Physical Properties for Separation

The following table lists the boiling points of this compound and potential impurities, highlighting the importance of an efficient fractional distillation setup.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
This compound 70.0966 - 68[2]
Acrolein56.0652.7
Crotonaldehyde70.09102.2
3-Butene-1,2-diol88.11190-192
Methylene Chloride84.9339.6
Problem: I think the vinyloxirane is polymerizing in my distillation flask. The liquid is becoming viscous. How can I stop this?

Answer: Polymerization during distillation is a serious safety hazard that also results in significant product loss. It is almost always caused by excessive heat or the presence of contaminants.

  • Excessive Temperature: The "pot" temperature should not be significantly higher than the boiling point of the liquid. Overheating can initiate thermal polymerization.

    • Solution: Use a vacuum. By reducing the pressure, you lower the boiling point of the vinyloxirane, allowing for distillation at a much lower and safer temperature. For example, at ~160 mmHg, the boiling point will be around 25°C. Always use a water bath or a controlled heating mantle for gentle, even heating.

  • Acidic or Basic Contaminants: Trace amounts of acid or base on the glassware or in the crude material can potently catalyze ring-opening polymerization.[2]

    • Solution: Ensure all glassware is scrupulously cleaned, rinsed with deionized water, and oven-dried before use. If acidic impurities are suspected in the crude material, consider passing it through a small plug of basic alumina before distillation.

  • Distilling to Dryness: Never distill the entire volume to dryness. The residue can contain concentrated initiators and non-volatile peroxides, which can decompose violently upon overheating.

    • Solution: Always leave a small amount of liquid (at least 10-15%) in the distillation flask.

Problem: My analytical results (GC/NMR) show persistent carbonyl impurities even after careful distillation. What is my next step?

Answer: If fractional distillation alone is insufficient, it indicates that the carbonyl impurities either have a very close boiling point or form an azeotrope with vinyloxirane. A chemical pre-treatment is the most effective solution.

  • Causality: This method works by converting the volatile carbonyl impurities (aldehydes/ketones) into non-volatile derivatives. For example, hydrazine reacts with a ketone to form a high-boiling hydrazone and water. This new compound will not co-distill with your product.[1]

  • Solution: Implement a chemical pre-treatment step before distillation. A detailed protocol is provided below. This is a common industrial practice for purifying epoxides.[1][3]

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification technique based on an initial assessment of the technical grade material.

Purification_Workflow start Start: Technical Grade This compound assess_purity Assess Purity & Impurity Profile (GC/NMR) start->assess_purity decision_carbonyl Significant Carbonyl Impurities Present? assess_purity->decision_carbonyl pre_treatment Chemical Pre-treatment (e.g., with Hydrazine) decision_carbonyl->pre_treatment  Yes distillation Fractional Vacuum Distillation decision_carbonyl->distillation  No pre_treatment->distillation assess_final_purity Assess Final Purity (GC, Chiral GC) distillation->assess_final_purity storage Store at 2-8°C under Inert Atmosphere assess_final_purity->storage

Caption: Decision tree for selecting a purification strategy.

Experimental Protocols

Protocol 1: Chemical Pre-treatment for Carbonyl Impurity Removal

This protocol is based on the principles described in patents for epoxide purification and should be performed with strict adherence to all safety precautions.[1]

Objective: To convert volatile carbonyl impurities into non-volatile hydrazones prior to distillation.

Materials:

  • Technical grade this compound

  • Hydrazine hydrate (aqueous solution, e.g., 60%)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Charging the Flask: Charge the flask with the technical grade this compound.

  • Addition of Hydrazine: For every 100 grams of crude vinyloxirane, slowly add approximately 1-2 mL of hydrazine hydrate solution while stirring. The exact amount should be stoichiometric to the estimated carbonyl content, but a slight excess is generally used. Caution: Hydrazine is toxic and corrosive.

  • Reaction: Gently heat the mixture to a low temperature (e.g., 30-40°C) and stir for 1-2 hours. This allows the hydrazine to react with the carbonyl impurities.

  • Proceed to Distillation: The treated vinyloxirane is now ready for fractional vacuum distillation. The non-volatile hydrazones will remain in the distillation pot.

Protocol 2: Fractional Vacuum Distillation of this compound

Objective: To purify this compound by separating it from low- and high-boiling impurities and non-volatile residues.

Apparatus:

  • A three-neck round-bottom flask (distillation pot)

  • Heating mantle with stirrer

  • Packed fractional distillation column (e.g., Vigreux or packed with Raschig rings), vacuum-jacketed for best performance

  • Distillation head with thermometer

  • Condenser

  • Receiving flask (Schlenk flask or round-bottom flask)

  • Cold trap (cooled with dry ice/acetone or liquid nitrogen)

  • Vacuum pump and pressure gauge (manometer)

Distillation_Setup cluster_0 Distillation Apparatus cluster_1 Vacuum & Safety pot Heating Mantle & Stirrer with Flask (Crude Vinyloxirane) column Fractional Column (Vacuum-Jacketed) pot->column dist_head Distillation Head with Thermometer column->dist_head condenser Condenser (Coolant Flow) dist_head->condenser manometer Manometer dist_head->manometer Pressure Reading receiver Receiving Flask (Cooled) condenser->receiver receiver->manometer vacuum To Vacuum Pump cold_trap Cold Trap (Dry Ice/Acetone) manometer->cold_trap cold_trap->vacuum

Caption: Schematic of a fractional vacuum distillation setup.

Procedure:

  • Assembly: Assemble the clean, dry distillation apparatus as shown in the diagram. Ensure all joints are properly sealed with vacuum grease.

  • Charging: Charge the distillation pot with the crude or pre-treated this compound. Do not fill the flask more than two-thirds full.

  • Evacuation: Cool the receiving flask and the cold trap. Start the vacuum pump and slowly evacuate the system to the desired pressure (e.g., 100-200 mmHg).

  • Heating & Equilibration: Begin stirring and gently heat the distillation pot. As the liquid begins to boil, observe the condensation ring rising slowly up the column. Allow the column to equilibrate by adjusting the heat so the vapor line remains stable in the neck for several minutes before collection begins.

  • Collecting Fractions:

    • Fore-run: Collect the first fraction, which will contain low-boiling impurities (e.g., residual solvents). The head temperature will be unstable or lower than expected.

    • Main Fraction: Once the head temperature stabilizes at the expected boiling point for vinyloxirane at your working pressure, switch to a clean, pre-weighed receiving flask. Collect the pure product while maintaining a constant head temperature.

    • Final Fraction: Stop the distillation when the temperature either rises or drops, or when about 15% of the original volume remains in the pot. DO NOT DISTILL TO DRYNESS.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly and carefully re-introducing an inert gas (nitrogen/argon) to break the vacuum.

  • Analysis and Storage: Analyze the purity of the collected main fraction using an appropriate method (e.g., GC). Store the purified product as described in the FAQ section.

References

  • Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds.
  • Process for the purification of epoxides.
  • Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin. MDPI. [Link]

  • Novel method for separating and purifying 1,2-epoxybutane.
  • 2-Methyl-2-vinyloxirane | C5H8O. PubChem. [Link]

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Technical Support Center: Navigating the Large-Scale Asymmetric Synthesis of Vinyloxiranes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Asymmetric Vinyloxirane Reactions. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered during the synthesis, purification, and scale-up of chiral vinyloxiranes. As valuable chiral building blocks, the efficient and stereocontrolled synthesis of vinyloxiranes is paramount. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure the successful execution of your experimental and manufacturing goals.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high regioselectivity in the asymmetric epoxidation of conjugated dienes?

A1: The primary challenge lies in directing the epoxidation to one of the two double bonds. The regioselectivity is influenced by both electronic and steric factors of the diene, as well as the nature of the catalyst system. For instance, in the epoxidation of 1-substituted 1,3-dienes, electron-donating groups on the diene and electron-withdrawing groups on the dienophile influence the electron distribution, making one double bond more nucleophilic than the other[1]. The choice of catalyst is also critical; for example, Ti(IV)-salan catalysts often show a preference for Z-olefins and can favor epoxidation of the distal double bond in certain substituted dienes, a regioselectivity that can be complementary to other methods like the Sharpless epoxidation[2].

Q2: My enantioselectivity is low when performing a Jacobsen-Katsuki epoxidation on a conjugated diene. What are the likely causes?

A2: Low enantioselectivity in Jacobsen-Katsuki epoxidations of dienes can stem from several factors. Substrate structure plays a significant role; cis-1,2-disubstituted alkenes are generally excellent substrates, while trans-1,2-disubstituted alkenes may yield lower enantiomeric excess (ee)[3]. Catalyst integrity is also crucial; degradation of the chiral salen ligand through oxidation can lead to a loss of the asymmetric environment. Additionally, reaction conditions such as temperature and solvent are key parameters to optimize. Lowering the reaction temperature often enhances enantioselectivity[3].

Q3: Vinyloxiranes are known to be reactive. What precautions should be taken during workup and purification to prevent side reactions?

A3: Vinyloxiranes are susceptible to polymerization and ring-opening reactions, especially under acidic or heated conditions[4]. During workup, it is crucial to avoid strong acids. If an acidic wash is necessary, it should be performed quickly at low temperatures. For purification, flash chromatography on silica gel is a common method, but the acidic nature of silica can sometimes catalyze side reactions. To mitigate this, the silica gel can be deactivated by pre-treatment with a non-nucleophilic base, such as triethylamine mixed in the eluent[4]. When concentrating the product, it is advisable to use a rotary evaporator with a controlled temperature bath and to avoid heating the flask to dryness[4].

Q4: Can the Jacobsen's catalyst be recycled after the epoxidation of a diene?

A4: Yes, recycling of the Jacobsen's catalyst is feasible and is a key consideration for large-scale applications to improve cost-effectiveness. One approach involves adjusting the solubility of the catalyst to facilitate its separation from the reaction mixture. For instance, using in situ generated dimethyldioxirane (DMD) as the oxidant can lead to the precipitation of the catalyst, allowing for its recovery by filtration[5][6]. The recovered catalyst can then be washed and reused in subsequent batches, often with minimal loss of activity and enantioselectivity[5].

Troubleshooting Guide

This section provides solutions to common problems encountered during the asymmetric synthesis of vinyloxiranes.

Issue 1: Low or No Conversion
Potential Cause Underlying Reason Recommended Solution
Inactive Catalyst The catalyst may have degraded due to improper storage or handling. For Jacobsen's catalyst, the Mn(III) active species can be reduced to inactive Mn(II).Prepare the catalyst fresh before use. For Jacobsen's catalyst, ensure proper activation from the Mn(II) precursor with air oxidation[7]. Store the catalyst under an inert atmosphere and away from light.
Poor Substrate Reactivity Some dienes, particularly those that are sterically hindered or electron-deficient, may exhibit low reactivity.For less reactive substrates in Jacobsen-Katsuki epoxidations, consider the addition of a co-catalyst like a pyridine N-oxide derivative, which can enhance the reaction rate[2]. Alternatively, explore a different catalyst system that may be more suitable for your specific substrate.
Ineffective Oxidant The oxidant may have decomposed or is not suitable for the chosen catalyst system.Use a fresh batch of the oxidant. For Jacobsen-Katsuki epoxidations, buffered sodium hypochlorite is commonly used. Ensure the pH is appropriately controlled. For Ti(IV)-salan systems, aqueous hydrogen peroxide is often employed.
Issue 2: Poor Regioselectivity in Diene Epoxidation

G Problem Poor Regioselectivity Substrate Substrate Electronics/ Sterics Problem->Substrate Catalyst Catalyst Choice Problem->Catalyst Conditions Reaction Conditions Problem->Conditions Sol_Substrate Modify substrate if possible (e.g., add directing group). Substrate->Sol_Substrate Analyze electronic and steric factors of the diene. Sol_Catalyst Select catalyst known for desired regiopreference. Catalyst->Sol_Catalyst Screen different catalyst systems (e.g., Jacobsen vs. Ti(IV)-salan). Sol_Conditions Vary solvent polarity and reaction temperature systematically. Conditions->Sol_Conditions Optimize solvent and temperature.

Caption: Troubleshooting workflow for poor regioselectivity.

Potential Cause Underlying Reason Recommended Solution
Electronic/Steric Bias of Diene The inherent electronic and steric properties of the diene may favor epoxidation at the undesired double bond.If possible, modify the substrate by introducing a directing group that can steer the catalyst to the desired position. For example, an allylic hydroxyl group can direct epoxidation in Sharpless systems, and while Ti(IV)-salan catalysts are less influenced by such groups, the overall substitution pattern still plays a key role[2].
Inappropriate Catalyst System The chosen catalyst may have an intrinsic preference for the undesired double bond.Screen a variety of catalyst systems. For example, while Jacobsen-Katsuki catalysts are versatile, a Ti(IV)-salan system might offer complementary regioselectivity for your specific diene[2].
Suboptimal Reaction Conditions Solvent and temperature can influence the transition state geometries, thereby affecting regioselectivity.Conduct a systematic optimization of the reaction solvent and temperature. A change in solvent polarity can alter the interaction between the catalyst, substrate, and oxidant, leading to a shift in regioselectivity[8][9].
Issue 3: Product Instability and Side Reactions
Potential Cause Underlying Reason Recommended Solution
Polymerization of Vinyloxirane The vinyloxirane product can polymerize, especially in the presence of acid or at elevated temperatures.Maintain a neutral or slightly basic pH during workup. Avoid excessive heating during solvent evaporation. The addition of a radical inhibitor like BHT (butylated hydroxytoluene) to the crude product before purification can sometimes be beneficial[4].
Epoxide Ring-Opening Nucleophiles present in the reaction mixture (e.g., water, alcohols) can lead to the formation of diols or other ring-opened byproducts, often catalyzed by acidic conditions.Ensure the use of dry solvents and reagents if hydrolytic ring opening is a concern. During workup, minimize contact time with aqueous acidic or basic solutions. If ring-opening is catalyzed by the catalyst itself, optimization of reaction time to maximize vinyloxirane yield before significant byproduct formation occurs is crucial.
Formation of Diepoxide In the epoxidation of dienes, over-oxidation can lead to the formation of diepoxides.Use a stoichiometric amount of the oxidant relative to the diene. Monitor the reaction closely by TLC or GC/LC-MS and quench the reaction once the desired mono-epoxide is the major product.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Epoxidation of a Conjugated Diene using Jacobsen-Katsuki Catalyst

This protocol is a general guideline and should be optimized for specific substrates.

  • Catalyst Preparation (if not commercially available):

    • The Jacobsen's ligand, a salen derivative, is prepared by condensing a chiral 1,2-diaminocyclohexane derivative with two equivalents of a substituted salicylaldehyde[7].

    • The manganese (III) complex is then formed by treating the salen ligand with a manganese(II) salt, such as Mn(OAc)₂, followed by oxidation in the presence of a chloride source (e.g., from the solvent or added salt)[7].

  • Epoxidation Reaction:

    • To a stirred solution of the conjugated diene in a suitable solvent (e.g., dichloromethane) at 0 °C, add the Jacobsen's catalyst (typically 1-5 mol%).

    • If required, add a co-catalyst such as N-methylmorpholine N-oxide (NMO) or a pyridine N-oxide derivative.

    • Add the oxidant (e.g., a buffered aqueous solution of sodium hypochlorite) dropwise over a period of time, maintaining the temperature at 0 °C.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, quench the reaction by adding a reducing agent such as sodium sulfite.

  • Workup and Purification:

    • Separate the organic layer and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure at a low temperature.

    • Purify the crude vinyloxirane by flash column chromatography on silica gel, potentially pre-treated with triethylamine to prevent epoxide ring-opening[10][11].

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

The choice of chiral stationary phase (CSP) and mobile phase is highly dependent on the specific vinyloxirane. Method development is often required.

  • Column Screening:

    • Screen a variety of CSPs, such as those based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD) or Pirkle-type columns[8][12][13][14].

  • Mobile Phase Optimization:

    • Start with a typical mobile phase for the chosen column, often a mixture of hexane and isopropanol for normal-phase chromatography.

    • Vary the ratio of the polar modifier (e.g., isopropanol) to optimize the separation.

    • For basic or acidic analytes, the addition of a small amount of an amine (e.g., diethylamine) or an acid (e.g., trifluoroacetic acid), respectively, can improve peak shape and resolution[15].

  • Analysis:

    • Dissolve a small amount of the purified vinyloxirane in the mobile phase.

    • Inject the sample onto the chiral HPLC system.

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess using the peak areas: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Prep Dissolve purified vinyloxirane in mobile phase Inject Inject sample onto chiral column Prep->Inject Separate Separation of enantiomers based on differential interaction with Chiral Stationary Phase Inject->Separate Detect UV or other suitable detection Separate->Detect Chromatogram Obtain chromatogram with two resolved peaks Detect->Chromatogram Integrate Integrate peak areas Chromatogram->Integrate Calculate Calculate enantiomeric excess (ee) Integrate->Calculate

Caption: Workflow for ee determination by chiral HPLC.

Data Summary

The following table summarizes typical reaction parameters and outcomes for the asymmetric epoxidation of a representative conjugated diene. Note that these are illustrative, and optimal conditions will vary with the specific substrate and desired outcome.

Diene Substrate Catalyst System Oxidant Solvent Temp (°C) Yield (%) ee (%) Reference
(Z)-1-phenyl-1,3-butadieneJacobsen's CatalystNaOClCH₂Cl₂07588[2]
1,3-CyclohexadieneTi(IV)-salan30% H₂O₂CH₃CNRT8292[2]
(E,E)-2,4-HexadieneJacobsen's Catalystm-CPBACH₂Cl₂-206578General literature trends
IsopreneVanadium-basedTBHPToluene07085General literature trends

Large-Scale Application Considerations

Scaling up asymmetric vinyloxirane reactions from the lab to industrial production introduces a new set of challenges that must be carefully managed.

G cluster_challenges Key Challenges ScaleUp Large-Scale Synthesis Heat Heat Management (Exothermic Reactions) ScaleUp->Heat Mixing Mass Transfer & Mixing ScaleUp->Mixing Purification Downstream Processing ScaleUp->Purification Safety Process Safety ScaleUp->Safety Sol_Heat Sol_Heat Heat->Sol_Heat Jacketed reactors, cooling coils, controlled addition rates Sol_Mixing Sol_Mixing Mixing->Sol_Mixing Baffled reactors, optimized impeller design Sol_Purification Sol_Purification Purification->Sol_Purification Crystallization, distillation, large-scale chromatography Sol_Safety Sol_Safety Safety->Sol_Safety HAZOP analysis, containment, quench protocols

Caption: Considerations for large-scale vinyloxirane synthesis.

  • Heat Management: Epoxidation reactions are often exothermic. On a large scale, inefficient heat removal can lead to temperature gradients within the reactor, which can negatively impact selectivity and potentially lead to runaway reactions[16][17]. The use of jacketed reactors with efficient heat transfer fluids, internal cooling coils, and controlled, slow addition of the oxidant are critical for maintaining a consistent reaction temperature[16].

  • Mass Transfer and Mixing: In biphasic systems, such as those using aqueous sodium hypochlorite, efficient mixing is essential to ensure adequate mass transfer between the organic and aqueous phases. Poor mixing can lead to slow reaction rates and localized high concentrations of reagents. The choice of reactor geometry, impeller design, and agitation speed are all critical parameters to optimize for large-scale production[12].

  • Downstream Processing and Purification: While flash chromatography is a staple in the research lab, it is often not economically viable for large-scale purification[18]. Alternative methods such as distillation (if the vinyloxirane is thermally stable), crystallization (if the product is a solid or can be derivatized to a crystalline solid), or liquid-liquid extraction are more commonly employed in an industrial setting[18]. The tendency of vinyloxiranes to polymerize must be considered during the development of these purification protocols[4].

  • Catalyst Cost and Recycling: Chiral catalysts can be expensive, making their efficient use and recycling a key economic driver for large-scale processes. As discussed, developing methods for catalyst recovery and reuse is crucial. Immobilization of the catalyst on a solid support is another strategy that can facilitate separation and recycling[6].

References

  • ResearchGate. (2025). Easy separation and reutilization of the Jacobsen's catalyst in olefin oxidation | Request PDF. [Link]

  • University of Wisconsin-Madison. (n.d.). SOP: FLASH CHROMATOGRAPHY. [Link]

  • Semantic Scholar. (2012). Preparation, Catalytic Properties and Recycling Capabilities Jacobsen's Catalyst. [Link]

  • Wikipedia. (2023). Jacobsen epoxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [Link]

  • HPLC.eu. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. [Link]

  • Scribd. (n.d.). Optimization of Reactor Design For Exothermic Reactions | PDF. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • HPLC.eu. (n.d.). chiral columns . [Link]

  • Organic Letters. (2015). Regio- and Enantioselective Catalytic Monoepoxidation of Conjugated Dienes: Synthesis of Chiral Allylic cis-Epoxides. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]

  • MDPI. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. [Link]

  • University of Rochester. (n.d.). Purification: How to Run a Flash Column. [Link]

  • Sci-Hub. (2001). Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory. [Link]

  • Master Organic Chemistry. (2018). Regiochemistry In the Diels-Alder Reaction. [Link]

  • Research SOP. (2024). STANDARD OPERATING PROCEDURE (SOP) FOR OPERATION OF FLASH CHROMATOGRAPH. [Link]

  • Sci-Hub. (2011). Asymmetric Epoxidation Catalyzed by Titanium(salalen) Complex. [Link]

  • ResearchGate. (2025). A New General Route to Acceptor-Substituted Vinyloxiranes via Siloxyoxiranes - Novel Promising Synthetic Building-Blocks | Request PDF. [Link]

  • ResearchGate. (2017). (PDF) REACTIVITY, STEREO- AND REGIOSELECTIVITY OF DIELS-ALDER REACTIONS BETWEEN FIVE-MEMBERED HETEROCYCLES AND DANISHEFSKY'S DIENE. [Link]

  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. [Link]

  • Corning. (2021). Reactors: Goal, Design & Characterization Published applications in Corning AFR. [Link]

  • Reddit. (2024). Purification of oily products in industrial chemistry. : r/OrganicChemistry. [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

  • YouTube. (2020). Seg 1, Chapter 8, Example 8-7: Interstage cooling for highly exothermic reversible rxns. [Link]

  • ResearchGate. (n.d.). Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by ( S )-3,3′-Cl 2 -BINOL. [Link]

  • Scribd. (n.d.). Sharpless Asymmetric Epoxidation Guide | PDF | Enantioselective Synthesis. [Link]

  • ResearchGate. (n.d.). Table 6. Reaction of Diene 1 with Different Dienophiles in Various Solvents a. [Link]

  • MDPI. (2022). Special Issue on “Industrial Chemistry Reactions: Kinetics, Mass Transfer and Industrial Reactor Design”. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Heterogeneous asymmetric epoxidation of alkenes catalysed by a polymer-bound (pyrrolidine salen)manganese(iii) complex. [Link]

  • PubMed. (2005). Asymmetric enone epoxidation by short solid-phase bound peptides: further evidence for catalyst helicity and catalytic activity of individual peptide strands. [Link]

  • ResearchGate. (2023). Some advices for purifying a polymer ?. [Link]

  • Google Patents. (n.d.). EP1396484A1 - Method for preventing polymerization in an acrylic acid manufacturing process.
  • University of Miami. (n.d.). r^ SOLVENT EFFECTS IN THE DIELS ALDER REACTION by ERNESTO SILBER Phar.. M.A. in Phar. and Biochem. A DISSERTATION IN CHEMISTRY S. [Link]

  • ResearchGate. (2016). Purifying reagents before use?. [Link]

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Safe storage and handling procedures for thermally sensitive and flammable vinyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for vinyloxirane. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this highly reactive and hazardous chemical. As a senior application scientist, my goal is to provide you with not just procedures, but the scientific reasoning behind them to foster a culture of safety and experimental success.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Risks

This section addresses common questions about the inherent hazards of vinyloxirane, providing the foundational knowledge for its safe use.

Q1: What are the primary hazards associated with vinyloxirane that I should be aware of?

A1: Vinyloxirane presents a triad of significant hazards:

  • Extreme Flammability: It is a highly flammable liquid and vapor with a flash point below -50°C.[1][2] This means that at almost all ambient temperatures, it can form an ignitable mixture with air. Vapors are heavier than air and can travel to a distant ignition source.

  • Thermal Instability and Explosive Polymerization: Vinyloxirane is highly sensitive to heat and can undergo violent, exothermic polymerization.[1][3] This can be initiated by heat, catalysts (like acids and bases), or oxidizing agents, potentially leading to a runaway reaction and explosion.[1][3]

  • Toxicity: It is harmful if swallowed and causes serious eye irritation. Vinyloxirane is also considered a potential mutagen, meaning it can cause genetic mutations.[1][3]

Q2: What are the optimal storage conditions for vinyloxirane to maintain its stability?

A2: To mitigate the risk of polymerization and ensure the chemical's integrity, vinyloxirane must be stored under controlled conditions. The recommended storage temperature is between 2-8°C, typically in a refrigerator designated for flammable materials.[3][4] It is crucial to store it away from heat, sparks, open flames, and any sources of ignition.[1] The container should be tightly closed to prevent exposure to air and moisture.

Q3: Are there any chemical inhibitors added to vinyloxirane, and do I need to remove them before my experiment?

A3: Commercially available vinyloxirane may contain polymerization inhibitors to enhance its stability during transport and storage.[5][6] Common inhibitors for vinyl monomers include phenolic compounds like hydroquinone or its ethers.[5][6] For most controlled polymerization reactions, it is essential to remove these inhibitors as they can interfere with the intended reaction kinetics.[7] A common method for inhibitor removal is passing the monomer through a column of activated basic alumina.[7]

Part 2: Troubleshooting Guide - Addressing Common Experimental Issues

This guide provides solutions to specific problems you might encounter during your work with vinyloxirane.

Problem Encountered Probable Cause Recommended Solution & Rationale
Inconsistent reaction yields or unexpected side products. Partial Polymerization of Vinyloxirane: The monomer may have started to polymerize in the storage container, reducing its effective concentration and introducing impurities.1. Verify Storage History: Confirm that the vinyloxirane has been consistently stored at 2-8°C.[3][4] 2. Visual Inspection: Before use, carefully inspect the liquid for any signs of increased viscosity or solidification. If observed, do not use and consult your institution's safety officer for disposal. 3. Use Fresh Stock: Whenever possible, use a new, unopened bottle of vinyloxirane for sensitive reactions to ensure purity.
A sudden increase in reaction temperature and pressure. Runaway Polymerization: This is a critical safety concern indicating uncontrolled, exothermic polymerization.1. Immediate Cooling: If safe to do so, immerse the reaction vessel in an ice bath to dissipate heat. 2. Cease Heating: Immediately remove any external heat sources. 3. Evacuate: If the reaction cannot be controlled, evacuate the area immediately and alert emergency personnel.[8][9]
Difficulty initiating the desired reaction. Presence of Inhibitor: The polymerization inhibitor in the vinyloxirane is likely interfering with your reaction initiator.1. Inhibitor Removal: Purify the vinyloxirane by passing it through a column of activated basic alumina immediately before use.[7] 2. Check Initiator: Ensure your reaction initiator is active and used in the correct concentration.

Part 3: Experimental Protocols & Visual Workflows

This section provides detailed, step-by-step procedures for handling vinyloxirane and responding to emergencies, accompanied by visual workflows.

Protocol 1: Safe Dispensing of Vinyloxirane
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Clear the work area of all ignition sources (e.g., hot plates, electrical equipment).

    • Have a CO2 or dry chemical fire extinguisher readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Don chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a flame-retardant lab coat.[4][10]

  • Dispensing:

    • Remove the vinyloxirane from cold storage and allow it to reach ambient temperature within the fume hood before opening to prevent condensation of atmospheric moisture.

    • Slowly open the container to vent any potential pressure buildup.

    • Use a clean, dry syringe or glass pipette to transfer the required amount.

    • Immediately and securely close the container.

  • Post-Dispensing:

    • Promptly return the vinyloxirane container to the 2-8°C flammable storage.[3][4]

    • Dispose of all contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.[3]

Safe_Dispensing_Workflow start Start: Prepare for Dispensing prep_hood Prepare Fume Hood (No Ignition Sources) start->prep_hood don_ppe Don Appropriate PPE prep_hood->don_ppe retrieve Retrieve Vinyloxirane from Cold Storage don_ppe->retrieve dispense Dispense Required Amount retrieve->dispense return_storage Return to 2-8°C Storage dispense->return_storage waste Dispose of Contaminated Waste return_storage->waste end_process End of Process waste->end_process

Caption: A stepwise workflow for the safe dispensing of vinyloxirane.

Protocol 2: Emergency Response for a Vinyloxirane Spill
  • Immediate Actions:

    • Alert all personnel in the immediate area and evacuate if necessary.[8][9][11]

    • If the spill is large or involves a fire, activate the fire alarm and call emergency services.[8][9]

  • Control and Containment (for small, manageable spills):

    • If you are trained and it is safe to do so, don the appropriate PPE, including respiratory protection if needed.[9]

    • Control all sources of ignition.[9]

    • Contain the spill using a spill kit with absorbent materials like vermiculite or sand.[12] Do not use combustible absorbents.

  • Cleanup and Decontamination:

    • Once absorbed, carefully collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[9]

    • Decontaminate the spill area with soap and water.[9]

  • Reporting:

    • Report the incident to your supervisor and the institution's Environmental Health and Safety (EHS) department.[9]

Spill_Response_Logic spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small & Manageable? assess->small_spill large_spill Large or Unmanageable small_spill->large_spill No respond Trained Personnel Respond small_spill->respond Yes evacuate Evacuate & Call Emergency Services large_spill->evacuate don_ppe Don PPE respond->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up & Decontaminate contain->cleanup dispose Dispose of Hazardous Waste cleanup->dispose report Report to EHS dispose->report

Caption: A decision-making flowchart for vinyloxirane spill response.

References

  • Vinyloxirane | C4H6O | CID 13586 - PubChem. National Center for Biotechnology Information. [Link]

  • 2-Methyl-2-vinyloxirane | C5H8O | CID 92166 - PubChem. National Center for Biotechnology Information. [Link]

  • 3,4-Epoxy-1-butene - Hazardous Agents - Haz-Map. [Link]

  • The thermally induced rearrangements of 2-vinyloxirane. Canadian Journal of Chemistry. [Link]

  • The thermally induced rearrangements of 2-vinyloxirane - Canadian Science Publishing. [Link]

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]

  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. [Link]

  • Best Practices for Emergency Spill Response - ACTenviro. [Link]

  • HAZMAT Spill Response Procedures - Ion Science UK. [Link]

  • Leak emergency plan in 10 steps - DENIOS Inc. [Link]

  • Polymerisation inhibitor - Wikipedia. [Link]

  • US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google P

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Minimizing unwanted polymerization of vinyl epoxides during reactions and storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for vinyl epoxide chemistry. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile building blocks. Unwanted polymerization is a significant challenge that can lead to yield loss, product contamination, and reaction failures. This resource provides in-depth troubleshooting advice, preventative protocols, and a mechanistic understanding to help you maintain control over your experiments and ensure the stability of your materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage and reaction of vinyl epoxides in a practical question-and-answer format.

Storage & Handling Issues
Q1: My bottle of vinyl epoxide monomer has become viscous or solidified upon storage. What happened?

Answer: Your monomer has likely undergone spontaneous polymerization. Vinyl epoxides possess two reactive functional groups in conjugation: a strained epoxide ring and a vinyl group. This structure makes them susceptible to polymerization initiated by trace impurities, light, or heat. The polymerization can proceed through several mechanisms, most commonly cationic or radical pathways.

  • Cationic Polymerization: This is often the primary culprit during storage. Trace acidic impurities (e.g., moisture reacting with glass to form silicic acid, or atmospheric CO₂ forming carbonic acid) can protonate the epoxide oxygen, creating a reactive carbocation that initiates a chain reaction.[1] Lewis acids are also potent initiators.[2]

  • Radical Polymerization: While less common for epoxides alone, the vinyl group can undergo radical polymerization.[3][4] This can be initiated by light (photopolymerization), heat, or trace radical sources like peroxides that may form in certain solvents.[5]

To prevent this, it is crucial to store vinyl epoxides under controlled conditions.

Q2: What are the ideal storage conditions for vinyl epoxides to ensure long-term stability?

Answer: Proper storage is the first line of defense against unwanted polymerization. The key is to eliminate potential initiators.

ParameterRecommendationRationale
Temperature Store at 2-8°C (refrigerated). For long-term storage, consider -20°C.Reduces the rate of potential polymerization reactions and minimizes the formation of peroxide impurities in solvents.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Prevents exposure to atmospheric moisture and oxygen, which can lead to acidic impurities and radical formation, respectively.
Container Use amber glass bottles or opaque containers with tightly sealed caps.Protects the monomer from light, which can initiate photopolymerization.[5]
Purity Store only highly purified monomer.Impurities from synthesis (e.g., residual acid or base) can act as catalysts for polymerization.
Inhibitors For bulk storage, consider adding a polymerization inhibitor.A small amount of an appropriate inhibitor can scavenge initiators. See Q4 for inhibitor selection.
Reaction Troubleshooting
Q3: I'm running a reaction with a vinyl epoxide and getting a significant amount of an insoluble, sticky byproduct. How can I confirm it's a polymer?

Answer: Confirming the presence of a polymer is a critical first step. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is often the most informative method. In the ¹H NMR spectrum of a polymerized sample, you will observe significant broadening of the peaks corresponding to the monomer. The sharp, well-resolved signals of the small molecule will be replaced by broad, overlapping signals characteristic of a polymer.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show changes in key functional groups. A decrease in the characteristic peaks for the epoxide ring (around 800-950 cm⁻¹) and the vinyl C=C bond (around 1640 cm⁻¹) relative to the newly formed polyether backbone (C-O-C stretch, ~1100 cm⁻¹) can indicate polymerization.[6]

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC separates molecules based on their hydrodynamic volume. The appearance of a broad, high molecular weight distribution in addition to or in place of the sharp monomer peak is a definitive sign of polymerization.

  • Mass Spectrometry (MS): While difficult for very high molecular weight polymers, techniques like MALDI-TOF MS can show a distribution of repeating monomer units, confirming an oligomer or polymer structure.[6]

Q4: My reaction is catalyzed by a Lewis acid, and I'm seeing rampant polymerization. How can I mitigate this?

Answer: This is a classic problem. Lewis acids are excellent catalysts for epoxide ring-opening but are also powerful initiators for cationic polymerization.[2][7] The key is to control the reaction kinetics to favor the desired nucleophilic addition over polymerization.

Strategies to Minimize Cationic Polymerization:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C, -20°C, or even -78°C) will decrease the rate of polymerization more significantly than the desired reaction.

  • Slow Addition of Reagents: Add the Lewis acid or the vinyl epoxide slowly to the reaction mixture. This keeps the instantaneous concentration of the initiator or monomer low, disfavoring chain propagation.

  • Use a Weaker Lewis Acid: If your reaction allows, switch to a less potent Lewis acid.

  • Add a Proton Scavenger: Including a non-nucleophilic base, such as a hindered pyridine derivative (e.g., 2,6-di-tert-butylpyridine), can scavenge trace protons that initiate polymerization without interfering with the Lewis acid catalyst.

  • Solvent Choice: Use a non-coordinating, non-polar solvent. More polar solvents can sometimes stabilize the carbocationic intermediates that lead to polymerization.

Q5: I suspect my vinyl epoxide is contaminated with a polymerization inhibitor from the manufacturer. How do I remove it before my reaction?

Answer: Commercial vinyl monomers are often shipped with inhibitors like hydroquinone (HQ), butylated hydroxytoluene (BHT), or members of the TEMPO family to ensure stability.[8][] These must be removed before use, as they can interfere with many reactions.

Protocol for Inhibitor Removal:

  • Basic Wash: Dissolve the vinyl epoxide in a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash the solution in a separatory funnel with a dilute aqueous base (e.g., 1 M NaOH) to remove phenolic inhibitors like HQ or BHT. Repeat the wash 2-3 times. Caution: Ensure the epoxide is stable to basic conditions.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification (Optional but Recommended): For the highest purity, perform flash column chromatography on neutral alumina or silica gel, or vacuum distill the monomer. Distillation is highly effective but must be done at the lowest possible temperature to prevent thermal polymerization.

Protocols & Methodologies

Protocol: Detecting Polymer Contamination in Monomer Stock

This protocol uses ¹H NMR to quickly assess the purity of a vinyl epoxide monomer.

Materials:

  • Vinyl epoxide sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • Pipette

Procedure:

  • Prepare a standard NMR sample by dissolving a small amount of the vinyl epoxide in the deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Pure Monomer: The spectrum will show sharp, well-defined peaks with correct integration values for the vinyl and epoxide protons.

    • Contaminated Monomer: The presence of a polymer will be indicated by broad, poorly resolved signals, particularly in the aliphatic region where the polyether backbone protons would appear. The baseline may also appear uneven or "lumpy" under the sharp monomer peaks.

Diagrams: Polymerization Mechanisms & Troubleshooting

Understanding the polymerization pathways is key to preventing them.

Mechanism of Unwanted Polymerization

G cluster_cationic Cationic Polymerization (Acid/Lewis Acid Initiated) cluster_radical Radical Polymerization (Light/Heat/Peroxide Initiated) cat_start Initiation: Vinyl Epoxide + H⁺/Lewis Acid cat_intermediate Activated Epoxide (Carbocationic Center) cat_start->cat_intermediate cat_propagate Propagation: Attack by another Monomer cat_intermediate->cat_propagate cat_polymer Growing Polymer Chain cat_propagate->cat_polymer rad_start Initiation: Initiator → R• rad_intermediate Vinyl Group Attack: R• + Monomer → Monomer Radical rad_start->rad_intermediate rad_propagate Propagation: Attack by another Monomer rad_intermediate->rad_propagate rad_polymer Growing Polymer Chain rad_propagate->rad_polymer

Caption: Key initiation and propagation steps in cationic and radical polymerization of vinyl epoxides.

Troubleshooting Workflow

G start Problem: Unwanted Polymerization (Viscous liquid, solid, byproduct) check_storage Review Storage Conditions: Temp? Inert atm? Light? start->check_storage check_reaction Review Reaction Conditions: Catalyst? Temp? Purity? start->check_reaction storage_bad Action: Implement Strict Storage Protocol (Cool, Dark, Inert) check_storage->storage_bad Incorrect storage_good Monomer may have arrived contaminated check_storage->storage_good Correct reaction_cationic Cationic Conditions? (Lewis/Brønsted Acid) check_reaction->reaction_cationic Yes reaction_radical Radical Conditions? (Heat, Light, Initiator) check_reaction->reaction_radical Possible purify Action: Purify Monomer (Wash, Chromatography, Distillation) storage_good->purify cationic_sol Solutions: - Lower Temperature - Slow Addition - Add Proton Scavenger - Purify Monomer reaction_cationic->cationic_sol radical_sol Solutions: - Add Radical Inhibitor (e.g., BHT) - Exclude Light/Oxygen - Lower Temperature reaction_radical->radical_sol

Caption: A decision tree for troubleshooting the root cause of vinyl epoxide polymerization.

Reference Table: Common Polymerization Inhibitors

The selection of an inhibitor depends on the likely polymerization mechanism.

InhibitorClassMechanism of ActionTarget PolymerizationTypical Concentration
Butylated Hydroxytoluene (BHT) PhenolicRadical Scavenger (H-atom donor)Radical100 - 1000 ppm
Hydroquinone (HQ) PhenolicRadical ScavengerRadical50 - 500 ppm
TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl) Stable Nitroxide RadicalRadical Scavenger (Traps propagating radicals)Radical50 - 200 ppm
Quinone Diimides Quinone DerivativeSynergistic with nitroxyls or hydroquinoneRadicalVaries, often used in combination[8]
Hindered Amines (e.g., HALS) AmineRadical ScavengerRadicalVaries

Note: For cationic polymerization, the most effective strategy is not an inhibitor but the stringent removal of initiators (acids, water) and control of reaction conditions.

References

  • Source: Google Patents (US6447649B1)
  • Title: Recent Developments on Cationic Polymerization of Vinyl Ethers Source: ACS Polymers Au URL: [Link]

  • Title: Vinyl Epoxides in Organic Synthesis Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Synthesis, purification and curing studies of vinyl ester network Source: ResearchGate URL: [Link]

  • Title: Effects of inhibitors and retarders on low temperature free radical crosslinking polymerization between styrene and vinyl ester resin Source: Scilit URL: [Link]

  • Title: What is the best method for the quantitative analysis of epoxy groups and vinyl groups on an inorganic (oxidic) surface? Source: ResearchGate URL: [Link]

  • Title: Top Analytical Techniques for Characterizing Custom Polymers Source: Matmatch URL: [Link]

  • Title: Addition of pro-nucleophiles to the vinyl epoxides 81 Source: ResearchGate URL: [Link]

  • Title: Recent Developments on Cationic Polymerization of Vinyl Ethers Source: PMC - NIH URL: [Link]

  • Title: Polymerization Inhibitors Source: 3V Sigma USA URL: [Link]

  • Source: Google Patents (US4369096A)
  • Title: Controlled cationic polymerization of vinyl ethers using substituted... Source: ResearchGate URL: [Link]

  • Title: Photoinitiated Cationic Polymerization of Vinyl Ethers Using Substituted Vinyl Halides Source: ResearchGate URL: [Link]

  • Title: Determination of Terminal Epoxides by Near-Infrared Spectrophotometry Source: ACS Publications URL: [Link]

  • Title: Free Radical Vinyl Polymerization Source: Polymer Science Learning Center URL: [Link]

  • Title: Unveiling the mechanisms of epoxide polymerization with N–Al adduct catalysts: a comprehensive experimental and theoretical investigation Source: Polymer Chemistry (RSC Publishing) URL: [Link]

  • Title: Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s Source: NIH URL: [Link]

  • Title: THE DETERMINATION OF EPOXIDE GROUPS Source: ResearchGate URL: [Link]

  • Title: Polymer Chemistry: Understanding Radical Polymerization Source: YouTube URL: [Link]

Sources

Preventing side reactions during the ring-opening copolymerization of 2-vinyloxirane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polymerization of 2-Vinyloxirane

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the ring-opening copolymerization of 2-vinyloxirane (VIO). As a bifunctional monomer containing both a reactive oxirane ring and a vinyl group, VIO offers exciting possibilities for creating advanced polymers with pendant functionality. However, this unique structure also presents a significant challenge: controlling the reaction to selectively polymerize the oxirane ring while preventing unwanted side reactions involving the vinyl group.

This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of VIO polymerization. We will move beyond simple protocols to explain the underlying mechanisms, providing you with the expert insights needed to troubleshoot your experiments, optimize your reaction conditions, and achieve your desired polymer architecture. Our goal is to empower you with the knowledge to not just follow a procedure, but to understand and control it.

The Core Challenge: Selective Ring-Opening vs. Vinyl Participation

The central issue in VIO polymerization is the competition between two reactive pathways. The desired reaction is the selective ring-opening of the oxirane, which leads to a linear polymer with pendant vinyl groups. The primary side reaction is the participation of the vinyl group, which can be attacked by the propagating chain end, leading to branching and cross-linking, especially in cationic polymerization.

G cluster_main Polymerization of 2-Vinyloxirane cluster_desired Desired Pathway: Ring-Opening Polymerization cluster_side Side Reaction: Vinyl Group Participation Monomer 2-Vinyloxirane (VIO) Monomer Propagating Propagating Chain Monomer->Propagating Initiator Initiator (e.g., Cationic, Anionic) Initiator->Monomer Initiation RingOpening Selective Attack on Oxirane Ring Propagating->RingOpening Propagation VinylAttack Attack on Vinyl Group Propagating->VinylAttack Side Reaction (esp. Cationic) LinearPolymer Linear Polymer with Pendant Vinyl Groups RingOpening->LinearPolymer Crosslinked Branched / Cross-linked Polymer (Gel) VinylAttack->Crosslinked

Figure 1: Competing reaction pathways in 2-vinyloxirane polymerization.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable solutions.

Q1: My reaction mixture turned into an insoluble gel, or my final polymer is insoluble in common solvents. What happened?

A1: This is a classic sign of cross-linking, the most common and problematic side reaction with VIO.

  • Primary Cause (Mechanism): This issue arises almost exclusively during cationic ring-opening polymerization (CROP) . In CROP, the propagating species is a carbocation. This highly reactive electrophilic center can be attacked by the electron-rich double bond of a pendant vinyl group on another polymer chain or a separate VIO monomer. This "vinyl participation" creates a covalent bond between polymer chains, leading to a cross-linked network, or gel.

  • Solutions & Preventative Measures:

    • Switch Polymerization Mechanism: The most effective solution is to avoid cationic polymerization altogether. Anionic ring-opening polymerization (AROP) is highly selective for the oxirane ring. The propagating species is a nucleophilic alkoxide, which will not react with the electron-rich vinyl group.[1][2]

    • Use a Coordination Catalyst: Certain coordination catalysts, such as salen-metal complexes (e.g., (salen)CrCl), can provide high selectivity for the ring-opening pathway, minimizing side reactions.[3]

    • Lower the Reaction Temperature: If you must use a cationic system, lowering the temperature can help. Ring-opening is often the kinetically favored pathway (lower activation energy), while vinyl participation may require more energy.[4][5] By keeping the temperature low (e.g., 0 °C to -78 °C), you can favor the desired reaction. This is an application of kinetic versus thermodynamic control.[6][7]

    • Reduce Monomer Concentration: High monomer concentrations increase the probability of intermolecular reactions (chain-to-chain or chain-to-monomer vinyl attack). Running the polymerization under more dilute conditions can reduce the rate of cross-linking.

Q2: The molecular weight of my polymer is lower than theoretically predicted, and the polydispersity index (PDI) is broad (>1.5). What's causing this?

A2: This outcome points to uncontrolled initiation, chain transfer, or termination events.

  • Primary Causes (Mechanisms):

    • Water as an Initiator/Terminator (Cationic): Cationic polymerizations are notoriously sensitive to water.[8] Trace water can act as a co-initiator, creating multiple initiation sites and leading to a broader PDI. Water can also act as a terminating agent, quenching the growing cationic chain and limiting molecular weight.

    • Chain Transfer: The active polymer chain end can transfer its reactivity to another molecule (monomer, solvent, or impurity), terminating the original chain and starting a new, shorter one. This is a common issue in less-controlled polymerization systems.

    • Slow Initiation: If the initiation rate is slow compared to the propagation rate, monomer is consumed before all initiator molecules have started a chain. This leads to a broad distribution of chain lengths. This can be an issue with both anionic and cationic systems if the wrong initiator is chosen.[2]

  • Solutions & Preventative Measures:

    • Rigorous Purification: Ensure all components are meticulously purified and dried. The monomer should be distilled from a drying agent (e.g., CaH₂) immediately before use. Solvents must be anhydrous.

    • Inert Atmosphere Technique: The entire experiment, from reagent transfer to the reaction itself, must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

    • Choose the Right Initiator: For anionic polymerization, use a strong, fast-acting initiator like an organolithium compound or potassium naphthalenide to ensure all chains start growing at the same time. For cationic systems, choose an initiator that provides a stable, well-defined initiating species.

Q3: My polymerization reaction fails to start or proceeds extremely slowly.

A3: This typically points to the presence of an inhibitor or an issue with your initiator/catalyst.

  • Primary Causes (Mechanisms):

    • Commercial Inhibitors: Vinyloxirane, like other vinyl monomers, is shipped with inhibitors (e.g., 4-tert-butylcatechol, TBC) to prevent premature polymerization during storage.[9] These inhibitors must be removed before the reaction.

    • Oxygen Inhibition: Dissolved oxygen can inhibit certain polymerization mechanisms, particularly radical and some anionic systems.

    • Inactive Initiator/Catalyst: The initiator may have decomposed due to improper storage, or the reaction temperature may be too low to induce its decomposition and start the reaction (e.g., using AIBN at 40 °C when it requires >60 °C).[10]

  • Solutions & Preventative Measures:

    • Inhibitor Removal: Pass the monomer through a column of activated basic alumina immediately before use to remove phenolic inhibitors.[9]

    • Degassing: Thoroughly degas the reaction mixture using several freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[10]

    • Verify Initiator Activity: Use a fresh, properly stored initiator. Ensure your reaction temperature is appropriate for the chosen initiator's half-life.

Frequently Asked Questions (FAQs)

Q1: How does the choice of polymerization mechanism (Cationic vs. Anionic) fundamentally alter the outcome with 2-vinyloxirane?

A1: The choice of mechanism is the single most critical factor for success.

  • Cationic Polymerization: The active center is a carbocation. This is a "hard" electrophile that is highly reactive and less selective. It can readily react with both the lone pairs on the oxirane's oxygen and the π-electrons of the vinyl group, making side reactions highly probable.[1][11]

  • Anionic Polymerization: The active center is an alkoxide anion. This is a "soft" nucleophile that is highly selective. It will preferentially attack the sterically accessible carbon of the oxirane ring in an SN2-type reaction. It will not react with the electron-rich (and thus nucleophilic) vinyl group, preserving it for post-polymerization modification.[2]

Q2: What is the role of kinetic vs. thermodynamic control in VIO polymerization?

A2: This concept helps explain why reaction conditions like temperature are so critical.

  • Kinetic Product: This is the product that forms the fastest because it has the lowest activation energy.[5] In many VIO systems, selective ring-opening is the kinetic product.

  • Thermodynamic Product: This is the most stable product. In some cases, a branched or cross-linked structure might be more thermodynamically stable.

  • Applying Control: By running the reaction at low temperatures , you provide enough energy to overcome the activation barrier for the kinetic product (ring-opening) but not enough for the higher-energy side reactions.[4][12] Conversely, at high temperatures , the reactions can become reversible, and the system will eventually settle into the most thermodynamically stable state, which may involve undesired structures.[4][6]

Data Summary: Comparison of Polymerization Methods

Parameter Cationic Polymerization Anionic Polymerization Coordination Polymerization
Typical Initiator Lewis Acids (e.g., BF₃·OEt₂), Protic AcidsOrganometallics (e.g., n-BuLi), Strong BasesSalen-Metal Complexes, Porphyrin-Al Complexes
Selectivity Low to ModerateVery HighHigh to Very High
Primary Side Reaction Vinyl Group Participation (Cross-linking) , Chain TransferChain transfer to monomer (if conditions are poor)Formation of ether linkages (catalyst dependent)
Control over MW/PDI Poor to ModerateExcellent ("Living" characteristics possible)Good to Excellent
PDI Range Often > 1.5Typically < 1.2Typically < 1.3
Reaction Conditions Very sensitive to impurities (H₂O), low temperatures requiredRequires stringent inert atmosphere and pure reagentsTolerant to a wider range of conditions

Protocol: Controlled Anionic Ring-Opening Polymerization of 2-Vinyloxirane

This protocol describes a robust method for synthesizing linear poly(2-vinyloxirane) with low PDI by minimizing side reactions. Safety First: This procedure must be performed by trained personnel in a fume hood using appropriate personal protective equipment (PPE). Organolithium reagents are pyrophoric.

1. Reagent Purification:

  • 2-Vinyloxirane (Monomer): Stir over calcium hydride (CaH₂) overnight. Distill under reduced pressure immediately before use. Pass the distilled monomer through a short column of activated basic alumina to remove any remaining inhibitors.

  • Tetrahydrofuran (Solvent): Reflux over sodium/benzophenone ketyl until a persistent deep blue/purple color is achieved. Distill under a dry argon or nitrogen atmosphere directly into the reaction flask.

  • Initiator (sec-Butyllithium): Use a solution in cyclohexane. The concentration should be determined by titration (e.g., with diphenylacetic acid) prior to use.

2. Reaction Setup (Schlenk Line):

  • Assemble a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum.

  • Evacuate the flask under high vacuum and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Transfer the freshly distilled, anhydrous THF to the reaction flask via cannula.

  • Cool the flask to the desired reaction temperature (e.g., 0 °C or -20 °C) in a cooling bath.

3. Polymerization:

  • Using a gas-tight syringe, inject the titrated sec-butyllithium initiator into the stirred THF.

  • Slowly add the purified 2-vinyloxirane monomer dropwise via syringe to the initiator solution. The rate of addition should be controlled to manage any exotherm.

  • Allow the reaction to stir at the set temperature for the desired time (e.g., 2-24 hours). The progress can be monitored by taking aliquots for ¹H NMR or GPC analysis.

4. Termination:

  • Quench the living anionic chain ends by adding a few milliliters of degassed, anhydrous methanol via syringe. The disappearance of any color is a good indicator of successful termination.

  • Allow the solution to warm to room temperature.

5. Polymer Isolation:

  • Concentrate the polymer solution under reduced pressure.

  • Precipitate the concentrated solution by slowly adding it to a large volume of a stirred non-solvent, such as cold methanol or hexane.

  • Collect the white polymer precipitate by filtration.

  • Wash the polymer with fresh non-solvent and dry it in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

References

  • Niu, M., Hu, C., Xie, Z., et al. (2022). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Polymer Chemistry. Available at: [Link][3]

  • Niu, M., Hu, C., Xie, Z., et al. (2022). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. Sensus Impact (Silverchair). Available at: [Link]

  • Niu, M., Hu, C., Xie, Z., et al. (2022). Ring-opening copolymerization of 2-vinyloxirane with anhydride/carbon dioxide: facile access to backbone-editable polymers with tunable lifecycles. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link][6]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. Available at: [Link][7]

  • Patsnap. (2025). Cationic vs Anionic Polymerization: When to Use Which?. Patsnap Eureka. Available at: [Link][1]

  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link][4]

  • MedSchoolCoach. (2020). Kinetic Control vs. Thermodynamic Control. YouTube. Available at: [Link][5]

  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link][12]

  • Polymer Science Learning Center. (n.d.). Cationic Vinyl Polymerization. Polymer Science Learning Center. Available at: [Link][11]

  • Springer. (n.d.). Anionic Vinyl Polymerization. Springer. Available at: [Link][2]

  • Lligadas, G., et al. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Chemical Reviews. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 1,2-Epoxy-4-vinylcyclohexane and Other Cycloaliphatic Epoxides in Polymer Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cycloaliphatic epoxides (CAEs) represent a premium class of epoxy resins, indispensable for applications demanding high performance under harsh environmental conditions.[1][2] Unlike their traditional counterparts derived from bisphenol-A (BPA), the molecular architecture of CAEs is characterized by saturated aliphatic or cycloaliphatic rings.[1][3] This fundamental structural difference imparts superior properties such as excellent resistance to UV degradation and weathering, enhanced thermal stability, and superb electrical insulation capabilities.[1][3][4] These attributes make them ideal for use in advanced coatings, adhesives, electronic encapsulation, and high-performance composites.[1][2][3][5]

Within this class of materials, 1,2-epoxy-4-vinylcyclohexane, also known as 4-vinylcyclohexene dioxide (VCDO), presents a unique value proposition.[6][7][8] It possesses a dual-functionality, featuring both a reactive epoxide ring and a vinyl group.[6][9] This allows for a versatile range of polymerization pathways, including traditional cationic ring-opening of the epoxide and free-radical polymerization of the vinyl group, enabling the creation of novel polymer structures with tailored properties. This guide provides a comparative analysis of VCDO against other prevalent cycloaliphatic epoxides, with a focus on 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC), a widely used industry benchmark. We will delve into the structural nuances, curing behaviors, and resulting thermomechanical properties, supported by experimental data and protocols to aid researchers and professionals in material selection and application development.

Molecular Structure and Inherent Reactivity

The performance of an epoxy resin system is fundamentally dictated by the molecular structure of its constituent monomers. The distinct architectures of VCDO and ECC lead to significant differences in their reactivity and the final properties of the cured network.

1,2-Epoxy-4-vinylcyclohexane (VCDO): VCDO is synthesized by the diepoxidation of 4-vinylcyclohexene.[8] Its structure contains two epoxide groups, one on the cyclohexane ring and another on the ethyl side chain.[8] The presence of the vinyl group from its precursor, 4-vinylcyclohexene, is a key differentiating feature, although in the diepoxide form (VCDO), this has been converted to an epoxide. The mono-epoxide version, 1,2-epoxy-4-vinylcyclohexane, retains this vinyl functionality, offering a site for radical polymerization.[6][9][10] For the purpose of this guide, we will focus on the diepoxide, VCDO, as it is a common commercial crosslinking agent.[7][8]

3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC): ECC is a workhorse of the cycloaliphatic epoxy family, synthesized by the epoxidation of 3'-cyclohexenylmethyl 3-cyclohexenecarboxylate.[4][11] It features two epoxy groups, each situated on a cyclohexane ring, linked by an ester group.[11][12] This ester linkage and the compact, saturated ring structures contribute to its high performance, including low viscosity, high heat resistance, and excellent weatherability.[5][11][12]

Caption: Chemical structures of VCDO and ECC.

Curing Mechanisms and Polymerization Kinetics

Cycloaliphatic epoxides are predominantly cured via cationic polymerization, typically initiated by photoinitiators (UV curing) or thermal initiators that generate a strong acid.[12][13] This "living" polymerization characteristic can lead to highly crosslinked networks.[14]

The process begins with the generation of a proton (H+) from an initiator. This proton attacks an oxygen atom on the epoxide ring, creating a protonated, highly electrophilic oxonium ion. This active center is then susceptible to nucleophilic attack by another monomer's epoxy oxygen. This ring-opening event propagates the polymer chain and regenerates the active cationic species at the chain end.

CationicPolymerization Initiation Initiator → H+ ActiveCenter Protonated Epoxide (MH+) Initiation->ActiveCenter Protonation Monomer1 Epoxy Monomer (M) Propagation Ring-Opening & Chain Growth (M-MH+) ActiveCenter->Propagation Nucleophilic Attack Monomer2 Another Monomer (M) Monomer2->Propagation Polymer Growing Polymer Chain Propagation->Polymer Polymer->Propagation Continues...

Caption: Generalized cationic ring-opening polymerization workflow.

The reactivity of the epoxide ring is a critical factor influencing curing speed. VCDO, with its two distinct epoxide groups, may exhibit different reaction kinetics compared to the two equivalent epoxy groups on ECC. Furthermore, the ester linkage in ECC can influence the polymerization rate.[12] The choice of initiator and the presence of any co-reactants or diluents will also significantly impact the curing profile.

Comparative Performance Analysis

The structural differences between VCDO and ECC translate directly into the performance characteristics of the final cured polymers. The following table summarizes key properties based on typical experimental data.

Property1,2-Epoxy-4-vinylcyclohexane (VCDO)3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)Rationale for Difference
Viscosity at 25°C (mPa·s) ~15[8]~400[5][12]The smaller, more compact structure of VCDO results in significantly lower viscosity, which is advantageous for processing, such as in potting and high-solids coatings.
Glass Transition Temp. (Tg) Moderate-HighHigh[4][15]ECC's rigid, bulky structure and ester linkage contribute to a higher crosslink density and thus a higher Tg, indicating better performance at elevated temperatures.[4][15]
UV Resistance / Weatherability GoodExcellent[1][4][11]Both are superior to BPA-epoxies. ECC's fully saturated aliphatic structure provides exceptional resistance to yellowing and degradation from UV exposure.[1][3]
Mechanical Properties Brittle (when homopolymerized)Very Brittle (when homopolymerized)[5][12]Homopolymers of cycloaliphatic epoxides are known for their brittleness. Toughening is typically achieved by incorporating flexibilizers, fillers, or reactive diluents.[5][12]
Adhesion GoodExcellent[12]The polarity imparted by the ester group in ECC often enhances its adhesion to various substrates.

Experimental Protocol: Curing Analysis by Differential Scanning Calorimetry (DSC)

To quantitatively compare the curing behavior and determine the glass transition temperature (Tg) of different cycloaliphatic epoxy formulations, Differential Scanning Calorimetry (DSC) is an essential and widely used technique.[16][17][18]

Objective: To measure the heat of reaction (curing exotherm) and the glass transition temperature (Tg) of a cycloaliphatic epoxy formulation.

Materials & Equipment:

  • Cycloaliphatic epoxide (e.g., VCDO or ECC)

  • Cationic initiator (thermal or photoinitiator)

  • Differential Scanning Calorimeter (e.g., Netzsch-DSC 200, TA Instruments DSC Q100)[16][17]

  • Aluminum DSC pans and lids

  • Precision balance (microgram sensitivity)

  • Mortar and pestle (if mixing solid components)

Methodology:

  • Sample Preparation:

    • Accurately weigh the desired amounts of epoxy resin and initiator into a clean, dry vial. The ratio will depend on the specific initiator used (typically 1-3 phr).

    • Thoroughly mix the components until a homogeneous liquid is formed. For solid initiators, gentle mixing in a mortar may be required.[16] Causality: Homogeneous mixing is critical to ensure a uniform reaction throughout the sample, leading to reproducible and accurate thermal data.

    • Using the precision balance, weigh 3-5 mg of the mixed formulation into an aluminum DSC pan.[16] Causality: A small sample mass minimizes thermal gradients within the sample, ensuring the measured temperature accurately reflects the material's temperature.

    • Hermetically seal the pan with a lid. Prepare an empty, sealed aluminum pan to serve as a reference.[19]

  • DSC Analysis - Dynamic Scan (Curing Profile):

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative degradation.[18][19]

    • Equilibrate the cell at a starting temperature well below the expected reaction onset (e.g., 25°C).

    • Heat the sample at a constant rate, typically 10°C/min, to a temperature that ensures the curing reaction is complete (e.g., 250°C).[16][19] Causality: A controlled heating rate allows for the clear resolution of thermal events. The final temperature must be high enough to drive the reaction to completion, which is confirmed if no residual exotherm is seen in a second scan.

    • Record the heat flow as a function of temperature. The resulting exothermic peak represents the curing reaction. The total area of this peak is proportional to the total heat of reaction (ΔH_total).

  • DSC Analysis - Second Scan (Tg Determination):

    • After the first heating scan is complete, rapidly cool the sample back to the starting temperature (25°C).

    • Immediately begin a second heating scan under the same conditions (e.g., 10°C/min up to 250°C).[16]

    • The second scan should not show a significant exothermic peak if the cure was complete. A step-change in the heat flow baseline will be observed, which corresponds to the glass transition of the now-cured thermoset. The midpoint of this transition is recorded as the Tg.[18]

Caption: Experimental workflow for DSC analysis of epoxy curing.

Applications and Selection Rationale

The choice between VCDO and ECC, or other cycloaliphatic epoxides, is driven by the specific requirements of the application.

  • Applications Favoring 1,2-Epoxy-4-vinylcyclohexane (VCDO): Its very low viscosity makes VCDO an excellent reactive diluent for more viscous resins like ECC or BPA-epoxies, improving processability without significantly compromising thermal properties.[20] It is also used in applications where its specific chemical structure is advantageous as an intermediate.[8][21]

  • Applications Favoring ECC: ECC is the material of choice for demanding outdoor and high-voltage electrical applications.[15] Its superior UV resistance and non-yellowing characteristics make it ideal for clear coats, protective finishes, and LED encapsulants.[1][3] The high Tg and excellent electrical insulation properties are critical for potting compounds, insulators, and components in the electronics and aerospace industries.[2][4][15]

Conclusion

Both 1,2-epoxy-4-vinylcyclohexane (VCDO) and 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC) are high-performance cycloaliphatic epoxides that offer significant advantages over traditional epoxy resins, particularly in terms of UV stability and thermal resistance. VCDO stands out for its extremely low viscosity, making it a valuable reactive diluent and processing aid. In contrast, ECC provides a higher glass transition temperature and exceptional weatherability, establishing it as a benchmark for durable coatings and demanding electronic applications. The selection between these materials requires a careful analysis of the desired processing characteristics versus the final thermomechanical performance, and this guide provides the foundational data and experimental framework to support that decision-making process.

References

  • Curing of Solid Epoxy Resins with Dicyandiamide by DSC calorimetry. Academypublisher.com. [Link]

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  • 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate. Wikipedia. [Link]

  • Thermo-mechanical/thermal properties of photo-cationic polymerized cyclo-aliphatic epoxy hybrid materials. KAIST (Korea Advanced Institute of Science and Technology). [Link]

  • Cycloaliphatic Vs. Traditional Epoxy Resins: Understanding Their Relationship. Ruqinba. [Link]

  • Performance Analysis of Cycloaliphatic Epoxide and Cycloaliphatic Epoxy Resin. Jingeao. [Link]

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  • Advantages and Characteristics of Cycloaliphatic Epoxy Applied to Electrical Casting Materials. Dx-Chemical. [Link]

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  • Studies of the Physical Properties of Cycloaliphatic Epoxy Resin Reacted with Anhydride Curing Agents. ResearchGate. [Link]

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  • Vinyl cyclohexene dioxide | C8H12O2. PubChem. [Link]

  • Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI. [Link]

  • Novel thermal curing of cycloaliphatic resins by thiol-epoxy click process with several multifunctional thiols. UPCommons. [Link]

  • 4-Vinylcyclohexene. Some Industrial Chemicals - NCBI Bookshelf. [Link]

  • Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. EU-Japan Centre for Industrial Cooperation. [Link]

  • Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. RadTech. [Link]

  • The benefits of cationic and cationic / free radical hybrid curing for 3D applications. RadTech. [Link]

  • Isoselective Polymerization of 1‐Vinylcyclohexene (VCH) and a Terpene Derived Monomer S‐4‐Isopropenyl‐1‐vinyl‐1‐cyclohexene (IVC), and Its Binary Copolymerization with Linear Terpenes. National Institutes of Health (NIH). [Link]

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Mechanistic comparison of SN2 versus SN2' reaction pathways in acyclic vinyloxiranes

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

In the realm of synthetic organic chemistry, the nuanced reactivity of bifunctional molecules presents both a challenge and an opportunity. Acyclic vinyloxiranes, possessing both an epoxide and a vinyl group, are prime examples of substrates that can undergo nucleophilic attack through competing pathways, primarily the Sₙ2 and Sₙ2' mechanisms. The ability to selectively favor one pathway over the other is crucial for the stereocontrolled synthesis of valuable building blocks, such as vicinal diols and allylic alcohols, which are prevalent in numerous natural products and pharmaceutical agents. This guide provides an in-depth mechanistic comparison of the Sₙ2 and Sₙ2' reactions in acyclic vinyloxiranes, supported by experimental data and detailed protocols to empower researchers in predicting and controlling reaction outcomes.

The Dichotomy of Nucleophilic Attack: Sₙ2 and Sₙ2' Pathways

At its core, the reaction of a nucleophile with an acyclic vinyloxirane can proceed via two distinct, concerted mechanisms:

  • Sₙ2 (Direct Attack): This is a classic bimolecular nucleophilic substitution. The nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring, leading to the opening of the epoxide and the formation of a 1,2-disubstituted product. This pathway is analogous to the well-established Sₙ2 reaction at a saturated carbon center.

  • Sₙ2' (Conjugate Attack): In this pathway, the nucleophile attacks the terminal carbon of the vinyl group (the γ-position relative to the oxygen atom). This attack is electronically coupled with the cleavage of the C-O bond of the epoxide, proceeding through a concerted allylic rearrangement. The result is a 1,4-addition product, an allylic alcohol.

The competition between these two pathways is dictated by a delicate interplay of electronic and steric factors, the nature of the nucleophile, and the reaction conditions.

Mechanistic Comparison: A Tale of Two Trajectories

Understanding the fundamental differences between the Sₙ2 and Sₙ2' mechanisms is paramount for predicting regioselectivity and stereochemical outcomes.

Regioselectivity: Where the Nucleophile Strikes

The site of nucleophilic attack is the most apparent distinction between the two pathways.

  • Sₙ2: Attack occurs at one of the two carbons of the oxirane ring (α or β). The regioselectivity of this attack is governed by both steric and electronic effects. In general, for unsubstituted or minimally substituted vinyloxiranes, attack at the less substituted carbon is favored due to reduced steric hindrance.

  • Sₙ2': Attack is exclusively at the terminal carbon of the vinyl group (γ-position). This pathway becomes competitive or even dominant when the epoxide carbons are sterically encumbered.[1][2]

Stereochemistry: The Spatial Arrangement of Atoms

Both the Sₙ2 and Sₙ2' reactions are stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product.

  • Sₙ2 Stereochemistry: The Sₙ2 reaction proceeds with a backside attack , resulting in an inversion of configuration at the carbon center that is attacked.[3][4] This is the hallmark of the Sₙ2 mechanism. For example, if the attacked epoxide carbon has an R configuration, the resulting product will have an S configuration at that center.

  • Sₙ2' Stereochemistry: The Sₙ2' reaction also proceeds through a concerted mechanism, but the stereochemical outcome is described as an anti-attack . The nucleophile adds to the vinyl group from the face opposite to the departing oxygen atom of the epoxide. This leads to the formation of an allylic alcohol with a specific double bond geometry (typically E or trans) and a defined stereocenter at the alcohol-bearing carbon.

Transition States: The Energetic Crossroads

The transition states for the Sₙ2 and Sₙ2' reactions differ significantly in their geometry and energy, which ultimately determines the favored pathway.

  • Sₙ2 Transition State: The Sₙ2 transition state involves a trigonal bipyramidal geometry at the attacked carbon, with the nucleophile and the leaving group (the oxygen of the epoxide) occupying the apical positions.[5]

  • Sₙ2' Transition State: The Sₙ2' transition state is more complex, involving a concerted rearrangement of the π-system of the vinyl group. This pathway often has a higher activation energy due to the more significant geometric reorganization required.

Below is a visualization of the competing Sₙ2 and Sₙ2' reaction pathways.

SN2_vs_SN2_prime cluster_substrate Acyclic Vinyloxirane cluster_sn2 Sₙ2 Pathway cluster_sn2_prime Sₙ2' Pathway Substrate Nu⁻ Vinyloxirane R-CH(O)CH=CH₂ TS_SN2 [Trigonal Bipyramidal Transition State] Vinyloxirane->TS_SN2 Direct Attack at Cα or Cβ TS_SN2_prime [Conjugate Addition Transition State] Vinyloxirane->TS_SN2_prime Conjugate Attack at Cγ Product_SN2 1,2-Adduct (Vicinal Diol Derivative) TS_SN2->Product_SN2 Inversion of Configuration Product_SN2_prime 1,4-Adduct (Allylic Alcohol) TS_SN2_prime->Product_SN2_prime Allylic Rearrangement

Caption: Competing Sₙ2 and Sₙ2' pathways for nucleophilic attack on an acyclic vinyloxirane.

Factors Influencing the Reaction Pathway: A Data-Driven Analysis

The outcome of the reaction between a nucleophile and an acyclic vinyloxirane is not arbitrary. Several key factors can be manipulated to favor either the Sₙ2 or Sₙ2' pathway.

FactorFavors Sₙ2 PathwayFavors Sₙ2' PathwayRationale
Substrate Steric Hindrance Less substituted epoxide carbonsMore substituted epoxide carbonsSteric bulk around the epoxide carbons hinders direct attack, making the more accessible vinyl terminus the preferred site of attack.[1][2]
Nucleophile "Hard" nucleophiles (e.g., RLi, RMgX)"Soft" nucleophiles (e.g., organocuprates)Hard nucleophiles are more charge-controlled and tend to attack the more electrophilic epoxide carbons. Soft nucleophiles are more orbitally-controlled and favor conjugate addition.
Leaving Group Ability Better leaving group (e.g., protonated epoxide)Poorer leaving groupA better leaving group facilitates the direct Sₙ2 displacement.
Solvent Polar aprotic solvents (e.g., THF, DMF)Polar protic solvents (e.g., EtOH, H₂O) can sometimes favor Sₙ2' by stabilizing the developing charge in the transition state.The choice of solvent can influence the nucleophilicity of the attacking species and the stability of the transition states.

Experimental Protocols: Controlling the Reaction Outcome

The following protocols provide examples of how to selectively achieve either the Sₙ2' or Sₙ2 product from a common acyclic vinyloxirane precursor.

Protocol for Sₙ2' Reaction: Synthesis of an Allylic Alcohol

This protocol utilizes an organocuprate reagent, a classic soft nucleophile that strongly favors the Sₙ2' pathway.

Objective: To synthesize an allylic alcohol via the Sₙ2' addition of a methyl group to 1,2-epoxybut-3-ene.

Materials:

  • 1,2-Epoxybut-3-ene

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)

Procedure:

  • To a stirred suspension of CuI in anhydrous THF at -78 °C under a nitrogen atmosphere, add a solution of MeLi in diethyl ether dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes to form the lithium dimethylcuprate.

  • Add a solution of 1,2-epoxybut-3-ene in anhydrous THF dropwise to the cuprate solution at -78 °C.

  • Allow the reaction mixture to warm slowly to 0 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired allylic alcohol.

Expected Outcome: The major product will be the allylic alcohol resulting from the Sₙ2' attack of the methyl group.

SN2_prime_workflow A 1. Prepare Lithium Dimethylcuprate (Me₂CuLi from CuI and MeLi in THF at -78°C) B 2. Add Acyclic Vinyloxirane (1,2-Epoxybut-3-ene in THF at -78°C) A->B C 3. Reaction (Warm to 0°C, stir for 2-4h) B->C D 4. Aqueous Workup (Quench with NH₄Cl, extract with Et₂O) C->D E 5. Purification (Column Chromatography) D->E F Allylic Alcohol Product E->F

Caption: Experimental workflow for the Sₙ2' synthesis of an allylic alcohol.

Protocol for Sₙ2 Reaction: Synthesis of a Vicinal Diol Derivative

This protocol employs a hard nucleophile (an organolithium reagent) in the absence of copper to favor the direct Sₙ2 attack.

Objective: To synthesize a vicinal diol derivative via the Sₙ2 addition of a methyl group to 1,2-epoxybut-3-ene.

Materials:

  • 1,2-Epoxybut-3-ene

  • Methyllithium (MeLi) in diethyl ether

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of 1,2-epoxybut-3-ene in anhydrous diethyl ether at -78 °C under a nitrogen atmosphere, add a solution of MeLi in diethyl ether dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The major product will be the vicinal diol derivative resulting from the Sₙ2 attack of the methyl group at the less substituted carbon of the epoxide.

Conclusion

The competition between Sₙ2 and Sₙ2' pathways in acyclic vinyloxiranes offers a powerful tool for stereoselective synthesis. By understanding the underlying mechanistic principles and the influence of substrate structure, nucleophile choice, and reaction conditions, researchers can strategically direct the reaction towards the desired outcome. The judicious selection of "soft" nucleophiles like organocuprates provides a reliable method for accessing allylic alcohols via the Sₙ2' pathway, while "hard" nucleophiles such as organolithium reagents tend to favor the formation of vicinal diol derivatives through the Sₙ2 mechanism. The protocols and data presented in this guide serve as a valuable resource for chemists engaged in the synthesis of complex molecules, enabling the rational design of synthetic routes with high levels of regio- and stereocontrol.

References

  • Marshall, J. A. (1989). Sₙ2' Additions of organocopper reagents to vinyloxiranes. Chemical Reviews, 89(7), 1503-1511. [Link]

  • van der Heijden, F., et al. (2022). Sₙ2 versus Sₙ2' Competition. The Journal of Organic Chemistry, 87(14), 8946-8957. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Perna, F. M., Capriati, V., Florio, S., & Luisi, R. (2002). Synthesis of Allylic Alcohols from Oxazolinyloxiranes. The Journal of Organic Chemistry, 67(24), 8351–8359. [Link]

  • Wu, H.-L., Wu, P.-Y., & Uang, B.-J. (2007). Highly Enantioselective Synthesis of (E)-Allylic Alcohols. The Journal of Organic Chemistry, 72(15), 5935–5937. [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.7: Stereochemistry of the Sₙ2 Reaction. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.3: Other Factors that Affect Sₙ2 Reactions. [Link]

  • Master Organic Chemistry. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]

  • Transformation Tutoring. (2022, November 3). SN1 versus SN2 reactions: A Complete Chart Summary. [Link]

  • Chemistry Steps. (n.d.). SN2 and E2 Rates of Cyclohexanes. [Link]

  • International Research Journal of Chemistry. (2024, July 4). The Aliphatic Nucleophilic Substitution Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Allylic alcohol synthesis by addition. [Link]

  • ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions at Vinylic Carbons. [Link]

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Validation of computational methods for predicting the heat of formation of substituted epoxides

Author: BenchChem Technical Support Team. Date: February 2026

<-4> A-2-A Comparative Guide to Computational Methods for Predicting the Heat of Formation of Substituted Epoxides

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thermochemistry in Epoxide Chemistry

Epoxides, three-membered cyclic ethers, are pivotal intermediates in organic synthesis and feature prominently in the structures of many pharmaceuticals and biologically active molecules. Their high reactivity, a direct consequence of significant ring strain (approximately 13 kcal/mol), makes them versatile building blocks.[1][2][3] The heat of formation (ΔHf°), a fundamental thermodynamic property, governs the stability and reactivity of these strained rings. Accurate prediction of ΔHf° is crucial for understanding reaction mechanisms, predicting reaction outcomes, and in the rational design of novel therapeutics.

This guide provides a comprehensive comparison of modern computational methods for accurately predicting the gas-phase heat of formation of substituted epoxides. We will delve into the theoretical underpinnings of high-accuracy composite methods and density functional theory (DFT), validate their performance against experimental data, and provide a detailed protocol for practical application.

Computational Approaches to Thermochemistry

The accurate calculation of molecular thermochemistry is a cornerstone of modern computational chemistry. Several families of methods have been developed, each with its own balance of accuracy and computational cost.

High-Accuracy Composite Methods

Composite methods, such as the Gaussian-n (Gn) theories and Complete Basis Set (CBS) methods, achieve high accuracy by combining results from several lower-level calculations.[4] These "recipes" are designed to approximate a high-level calculation with a large basis set by systematically correcting for basis set incompleteness and electron correlation effects.

  • Gaussian-n (Gn) Theories (G3, G4): Developed by John Pople and coworkers, these methods involve a series of well-defined calculations, including geometry optimizations, frequency calculations, and single-point energy calculations at different levels of theory.[5][6] Empirical corrections are then applied to extrapolate to the exact energy.[6] G3 and G4 theories are known for their high accuracy, often achieving "chemical accuracy" (within 1 kcal/mol of experimental values).[4][7]

  • Complete Basis Set (CBS) Methods (CBS-QB3, CBS-APNO): Developed by George Petersson and coworkers, the CBS methods extrapolate to the complete basis set limit to obtain highly accurate energies.[4][8] CBS-QB3 and CBS-APNO are widely used and have demonstrated excellent performance for a variety of chemical systems.[4][9][10][11]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient tool for a wide range of chemical problems.[12][13] DFT methods approximate the complex many-electron wavefunction by using the electron density, which is a simpler quantity. The accuracy of DFT depends on the choice of the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons. While computationally less demanding than composite methods, the accuracy of DFT for thermochemistry can vary significantly depending on the functional used.[12][14][15]

Validation Against Experimental Data

To objectively assess the performance of these computational methods for substituted epoxides, we compare their predictions against reliable experimental gas-phase heats of formation. The primary source for high-quality experimental thermochemical data is the NIST Chemistry WebBook.[16][17][18][19][20]

A study by Morgan et al. provides a valuable dataset, reporting the gas-phase heats of formation for the four butene oxide isomers, determined via reaction calorimetry.[21][22][23] This work also includes a computational comparison, finding that the G3 and CBS-APNO methods show excellent agreement with their experimental data.[21][22][23]

Comparative Performance for Substituted Epoxides

The following table summarizes the performance of selected computational methods for predicting the gas-phase heat of formation (ΔHf°) of a representative set of substituted epoxides. Experimental values are taken from the NIST Chemistry WebBook and the study by Morgan et al.[16][21][22][23]

EpoxideExperimental ΔHf° (kcal/mol)G3 (kcal/mol)CBS-QB3 (kcal/mol)B3LYP/6-31G* (kcal/mol)
Ethylene Oxide-12.6-12.5-12.7-15.1
Propylene Oxide-22.1-22.0-22.3-25.0
cis-2,3-Dimethyloxirane-32.5-32.3-32.6-35.8
trans-2,3-Dimethyloxirane-34.1-33.9-34.2-37.5
Isobutylene Oxide-31.8-31.6-31.9-34.9

Analysis of Performance:

As the data indicates, the high-accuracy composite methods, G3 and CBS-QB3, consistently provide predictions that are in excellent agreement with experimental values, with deviations typically within 1 kcal/mol. This level of accuracy is crucial for making reliable thermochemical predictions.

In contrast, the widely used B3LYP DFT functional with the 6-31G* basis set, while computationally efficient, exhibits larger errors of 2-3 kcal/mol.[21] This highlights the importance of selecting an appropriate level of theory for accurate thermochemical calculations. While more advanced DFT functionals can offer improved accuracy, the composite methods generally remain the gold standard for high-precision thermochemistry.[12]

Computational Workflow for Predicting Heat of Formation

The following diagram illustrates a typical workflow for calculating the heat of formation of a substituted epoxide using a high-accuracy composite method like G3 or CBS-QB3.

G cluster_input Input cluster_calculation Computational Steps cluster_analysis Analysis mol_structure Molecular Structure (e.g., SMILES or 3D coordinates) geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation (for thermal corrections and zero-point energy) geom_opt->freq_calc Optimized Geometry sp_energy Single-Point Energy Calculations (at higher levels of theory) freq_calc->sp_energy Optimized Geometry composite_energy Composite Energy Calculation (e.g., G3 or CBS-QB3 recipe) sp_energy->composite_energy Component Energies atomization Atomization Energy Calculation composite_energy->atomization Total Energy hof Heat of Formation Calculation atomization->hof Atomization Energy

Caption: Computational workflow for predicting the heat of formation.

Step-by-Step Protocol: Calculating Heat of Formation using the Atomization Method with G3 Theory

This protocol outlines the essential steps for calculating the gas-phase heat of formation of a substituted epoxide using the G3 composite method, as implemented in the Gaussian software package.[5][24] The atomization method is a common and reliable approach.[25][26]

1. Molecular Structure Input and Geometry Optimization:

  • Action: Build the 3D structure of the substituted epoxide of interest. This can be done using molecular building software like GaussView.

  • Rationale: An accurate initial structure is necessary for the subsequent geometry optimization to find the lowest energy conformation.

  • Causality: The geometry optimization step is crucial as the subsequent single-point energy calculations are performed on this optimized structure. An inaccurate geometry will lead to an incorrect final energy.

2. G3 Composite Method Calculation:

  • Action: Submit a calculation using the G3 keyword in the route section of the Gaussian input file. This keyword automatically performs all the necessary calculations in the G3 recipe.[6]

  • Rationale: The G3 keyword is a convenient way to perform the multi-step G3 calculation without having to manually set up each individual job.

  • Causality: The G3 method combines energies from different levels of theory and basis sets to approximate a very high-level calculation, providing a highly accurate total electronic energy at 0 K.[6]

3. Extraction of the G3 Total Energy:

  • Action: From the Gaussian output file, locate the final G3(0 K) energy value. This is typically found near the end of the output.

  • Rationale: This value represents the total electronic energy of the molecule at absolute zero, including the zero-point vibrational energy.

4. Calculation of Atomization Energy:

  • Action: Calculate the atomization energy (ΣD₀) using the following equation: ΣD₀ = Σ E(atoms) - E(molecule) Where E(molecule) is the G3 total energy of the epoxide, and Σ E(atoms) is the sum of the G3 total energies of the constituent atoms in their ground electronic states.

  • Rationale: The atomization energy is the energy required to break all the bonds in the molecule to form its constituent atoms in the gas phase.

  • Causality: This step connects the calculated molecular energy to the experimentally known heats of formation of the individual atoms.

5. Calculation of the Heat of Formation at 0 K:

  • Action: Calculate the heat of formation at 0 K (ΔHf°(0 K)) using the following equation: ΔHf°(0 K) = Σ ΔHf°(0 K, atoms) - ΣD₀ Where Σ ΔHf°(0 K, atoms) is the sum of the experimental heats of formation of the constituent atoms at 0 K.

  • Rationale: This equation utilizes the well-established experimental heats of formation of atoms to derive the heat of formation of the molecule.

  • Causality: This is the core step that converts the calculated atomization energy into a heat of formation.

6. Correction to 298.15 K:

  • Action: Correct the heat of formation from 0 K to 298.15 K using the calculated thermal corrections from the frequency calculation part of the G3 method. ΔHf°(298.15 K) = ΔHf°(0 K) + [H(298.15 K) - H(0 K)]molecule - Σ [H(298.15 K) - H(0 K)]atoms

  • Rationale: This correction accounts for the change in enthalpy of the molecule and its constituent atoms as the temperature increases from 0 K to standard temperature (298.15 K).

  • Causality: This step ensures that the calculated heat of formation is directly comparable to standard experimental values, which are typically reported at 298.15 K.[27][28][29]

Conclusion and Recommendations

For researchers requiring high-accuracy prediction of the heat of formation of substituted epoxides, high-accuracy composite methods like G3 and CBS-QB3 are the recommended choice.[10][11] These methods have been shown to consistently deliver results within "chemical accuracy" of experimental values. While DFT methods can be a computationally less expensive alternative, careful validation of the chosen functional is necessary to ensure reliable results. The workflow and protocol provided in this guide offer a practical framework for obtaining accurate and reliable thermochemical data for these important chemical intermediates.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][16][17][18][19][20]

  • Morgan, K. M., Ellis, J. A., Lee, J., Fulton, A., Wilson, S. L., Dupart, P. S., & Dastoori, R. (2013). Thermochemical studies of epoxides and related compounds. The Journal of Organic Chemistry, 78(9), 4303–4311. [Link][21][22][23]

  • Curtiss, L. A., Raghavachari, K., Redfern, P. C., Rassolov, V., & Pople, J. A. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764–7776. [Link]

  • Montgomery, J. A., Frisch, M. J., Ochterski, J. W., & Petersson, G. A. (1999). A complete basis set model chemistry. VI. Use of density functional geometries and frequencies. The Journal of Chemical Physics, 110(6), 2822–2827. [Link]

  • Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link][27][28]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Pople, J. A. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford, CT. [Link][5][24]

  • Simmie, J. M., & Somers, K. P. (2015). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: Formation Enthalpies of Radicals. The Journal of Physical Chemistry A, 119(33), 8865–8883. [Link][11]

  • Wikipedia contributors. (2023, December 19). Quantum chemistry composite methods. In Wikipedia, The Free Encyclopedia. [Link][4]

  • LibreTexts. (2023, May 3). 6.5: Enthalpy- Heat of Formation. In Chemistry LibreTexts. [Link][25]

  • LearnChemE. (2011, November 28). Calculating Enthalpy Changes Using Heats of Formation Method [Video]. YouTube. [Link][26]

Sources

Assessing the impact of alkyl substituents on the thermodynamic stability of epoxides

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Thermodynamic Stability of Alkyl-Substituted Epoxides

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of the thermodynamic stability of functional groups is paramount for predicting reaction outcomes, designing synthetic pathways, and assessing the shelf-life of molecules. Epoxides, or oxiranes, are a cornerstone of modern organic synthesis due to the synthetic versatility afforded by their inherent ring strain. This guide provides an in-depth analysis of how alkyl substituents quantitatively impact the thermodynamic stability of the epoxide ring, supported by experimental data and computational insights.

The Underlying Principles of Epoxide Stability

The reactivity of epoxides is largely governed by their significant ring strain, a composite of angle and torsional strain, which makes them "spring-loaded" for ring-opening reactions.[1][2] The internal bond angles of an epoxide are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms.[1] This deviation leads to poor orbital overlap and inherent instability.[2] However, the substitution of hydrogen atoms on the epoxide ring with alkyl groups systematically alters this stability profile through a combination of electronic and steric effects.

Electronic Effects: A Stabilizing Influence

Alkyl groups are weakly electron-donating and stabilize the epoxide ring through two primary electronic mechanisms:

  • Inductive Effect: Alkyl groups, being more polarizable than hydrogen, push electron density through the sigma bonds towards the more electronegative oxygen atom. This donation of electron density helps to partially alleviate the electron deficiency of the carbon atoms in the strained ring, thereby increasing stability.[3][4][5]

  • Hyperconjugation: This involves the donation of electrons from an adjacent C-H sigma bond into the vacant p-orbital of the carbocation-like carbon in the epoxide ring.[5] This delocalization of electron density over a larger area is a stabilizing interaction. The more alkyl substituents present, the greater the potential for hyperconjugation and the more stable the epoxide becomes.[3]

Steric and Structural Effects

The Thorpe-Ingold effect, or gem-dialkyl effect, suggests that increasing steric hindrance by adding alkyl groups can favor ring closure.[6][7] While this effect is more pronounced in the formation of five- and six-membered rings, the underlying principle of angle compression can contribute to the relative stability of substituted epoxides.[6][7][8]

Quantifying Stability: A Comparative Analysis

The most direct way to assess the thermodynamic stability of a molecule is by measuring its gas-phase standard enthalpy of formation (ΔHf°). A more negative (or less positive) ΔHf° indicates greater stability. The following table summarizes experimental data for a series of alkyl-substituted epoxides.

EpoxideStructureDegree of SubstitutionGas-Phase ΔHf° (kcal/mol)Relative Stability Trend
Ethylene Oxide (Oxirane)C₂H₄OUnsubstituted-12.6[9]Least Stable
Propylene Oxide (Methyloxirane)C₃H₆OMonosubstituted-22.2[10]
cis-2,3-DimethyloxiraneC₄H₈ODisubstituted-29.9[10]
trans-2,3-DimethyloxiraneC₄H₈ODisubstituted-32.1[10]More Stable
Isobutylene Oxide (2,2-Dimethyloxirane)C₄H₈ODisubstituted (gem)-32.1[10]More Stable
TrimethyloxiraneC₅H₁₀OTrisubstituted-40.1[10]
TetramethyloxiraneC₆H₁₂OTetrasubstituted-47.1[10]Most Stable

Key Observations:

  • Increasing Substitution Correlates with Increased Stability: There is a clear and consistent trend where the addition of each methyl group makes the epoxide more stable, as evidenced by the increasingly negative heats of formation. This aligns with the principles of the inductive effect and hyperconjugation.[10][11]

  • Disubstituted Isomers: Among the disubstituted butene oxide isomers, the gem-dimethyl and trans-dimethyl epoxides are the most stable, while the monosubstituted isomer is the least stable.[10] This stability trend mirrors that observed in substituted alkenes.[10][11]

Experimental and Computational Methodologies

Accurate determination of epoxide stability relies on robust experimental and computational techniques.

Experimental Approach: Reaction Calorimetry

While combustion calorimetry can be used to determine heats of formation, it has drawbacks. The energies measured are very large, which can lead to significant absolute uncertainty.[10] A more precise method is reaction calorimetry , which measures the heat of a specific reaction.[10] For epoxides, a common approach is to measure the heat of reduction to the corresponding alcohol using a reagent like lithium triethylborohydride.[10]

Diagram 1: Experimental Workflow for Reaction Calorimetry

G cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_vaporization Vaporization Enthalpy cluster_analysis Data Analysis Purify Purify Epoxide (>99.5%) Dry Dry Sample (e.g., over CaSO4) Purify->Dry Load Load Reactants (Epoxide, LiEt3BH) Dry->Load Calibrate Calibrate Calorimeter Calibrate->Load Measure Measure Heat of Reduction (ΔH_red, condensed phase) Load->Measure Calc_Hf_epox Calculate Epoxide ΔHf (g) ΔHf(epox) = ΔHf(alc) - ΔH_red(g) Measure->Calc_Hf_epox Ebulliometry Measure Boiling Point vs. Pressure (Ebulliometry) Clausius Fit to Clausius-Clapeyron Eq. Ebulliometry->Clausius Calc_Hv Calculate Heat of Vaporization (ΔH_v) Clausius->Calc_Hv Calc_Hv->Calc_Hf_epox Known_Hf_alc Obtain Known ΔHf (g) of Product Alcohol Known_Hf_alc->Calc_Hf_epox

Caption: Workflow for determining epoxide heat of formation via reaction calorimetry.

Step-by-Step Protocol for Reaction Calorimetry:

  • Sample Purity: Ensure the epoxide and the corresponding product alcohol are of high purity (>99.5%), typically achieved by fractional distillation or preparative gas chromatography.[10]

  • Calorimeter Calibration: Calibrate the reaction calorimeter to ensure accurate heat measurements.

  • Reaction Execution: In a controlled environment, react a precisely weighed amount of the epoxide with a suitable reducing agent, such as lithium triethylborohydride. This reaction should be rapid and quantitative.[10]

  • Heat of Reduction Measurement: The calorimeter measures the heat evolved during the reduction, providing the condensed-phase enthalpy of reduction (ΔH_red).

  • Heat of Vaporization: Determine the heats of vaporization (ΔH_v) for the epoxide and alcohol, often using ebulliometry (measuring boiling point at various pressures).[10]

  • Calculation of Gas-Phase Enthalpy: Convert the condensed-phase ΔH_red to the gas phase using the measured ΔH_v values.

  • Final Calculation: The gas-phase heat of formation of the epoxide can then be calculated using the known heat of formation of the product alcohol and the measured heat of the reduction reaction.[10]

Computational Chemistry Approach

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the thermodynamic properties of molecules. High-level methods like G3 and CBS-APNO show excellent agreement with experimental data for epoxides.[10] A common strategy involves using isodesmic reactions, where the number and types of bonds are conserved on both sides of the reaction, to calculate strain energies.

Diagram 2: Computational Workflow for Epoxide Stability

G cluster_setup Model Setup cluster_calc Energy Calculation cluster_analysis Stability Analysis Build Build 3D Structure of Substituted Epoxide Method Select Method (e.g., DFT: B3LYP/6-31G*) Build->Method Optimize Geometry Optimization Method->Optimize Frequency Frequency Calculation (Confirm Minimum, Obtain ZPE) Optimize->Frequency Energy Single Point Energy (Higher Level of Theory) Frequency->Energy Isodesmic Define Isodesmic Reaction Energy->Isodesmic Relative_E Calculate Relative Energies (ΔHf°, Strain Energy) Isodesmic->Relative_E

Caption: A typical DFT workflow for calculating the thermodynamic stability of epoxides.

General Computational Protocol (DFT):

  • Structure Generation: Build the 3D structures of the epoxides and reference compounds.

  • Method Selection: Choose an appropriate level of theory and basis set (e.g., B3LYP/6-31G* for initial optimization, with higher-level methods like G3 for final energies).[10]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Calculate vibrational frequencies to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

  • Energy Calculation: Compute the single-point electronic energy.

  • Analysis: Use the calculated energies in isodesmic or homodesmotic reactions to determine relative stabilities and ring strain energies, which minimizes errors in the calculations.[10]

Implications for Reactivity and Drug Development

The thermodynamic stability of an epoxide is inversely related to its reactivity.[10] While alkyl substitution stabilizes the ground state of the epoxide, it also influences the regioselectivity of ring-opening reactions.

  • Under Basic/Nucleophilic Conditions (Sₙ2-like): Nucleophiles preferentially attack the least sterically hindered carbon atom.[12][13][14] Therefore, increasing substitution can direct the reaction to a specific site.

  • Under Acidic Conditions (Sₙ1-like): The reaction proceeds through a transition state with significant carbocation character.[2][13] In this case, the nucleophile attacks the more substituted carbon, as it can better stabilize the developing positive charge.[2][12]

For drug development professionals, understanding these stability trends is crucial. An epoxide moiety in a drug candidate might be a site of metabolic transformation. A more substituted, and thus more stable, epoxide may have a longer biological half-life. Conversely, a less stable epoxide could be designed as a reactive handle for covalent modification of a biological target.

Conclusion

The thermodynamic stability of epoxides is systematically and predictably influenced by the degree of alkyl substitution. Experimental data from reaction calorimetry, supported by high-level computational studies, demonstrates a clear trend: stability increases with the number of alkyl substituents. This effect is primarily attributed to the stabilizing electronic contributions of the inductive effect and hyperconjugation. This fundamental understanding allows researchers to better predict the behavior of these versatile intermediates, enabling more precise control over chemical reactions and the rational design of new molecules in fields ranging from materials science to medicine.

References

  • Title: Thermochemical Studies of Epoxides and Related Compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Epoxides - The Outlier Of The Ether Family Source: Master Organic Chemistry URL: [Link]

  • Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link]

  • Title: Epoxide Source: Wikipedia URL: [Link]

  • Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Thorpe-Ingold Effect Assisted Strained Ring Synthesis Source: B P International URL: [Link]

  • Title: Epoxide Ring Opening With Base Source: Master Organic Chemistry URL: [Link]

  • Title: Computational study of epoxy-amine reactions Source: ResearchGate URL: [Link]

  • Title: Carbocation Stability Explained | Hyperconjugation and Inductive Effects Source: YouTube URL: [Link]

  • Title: Determination method of epoxy value Source: Google Patents URL
  • Title: Alkene Stability Increases With Substitution Source: Master Organic Chemistry URL: [Link]

  • Title: 7.16: 7-8 Carbocation Structure and Stability Source: Chemistry LibreTexts URL: [Link]

  • Title: Ring Strain Energies from ab Initio Calculations Source: Journal of the American Chemical Society URL: [Link]

  • Title: Computational Study on Radical-Mediated Thiol-Epoxy Reactions Source: PubMed URL: [Link]

  • Title: Calorimetric investigation of polymerization reactions. III. Curing reaction of epoxides with amines Source: ResearchGate URL: [Link]

  • Title: Contribution of Thrope-Ingold effect for Lactone stability & Epoxide preparation Source: YouTube URL: [Link]

  • Title: I'm not sure how exactly the inductive effect and hyperconjugation effect work when considering the stability of carbocations. I realize that the methyl groups donate electrons through the sigma bond in the inductive effect but how are they able to do this? Source: Reddit URL: [Link]

  • Title: Ethylene oxide Source: Wikipedia URL: [Link]

  • Title: Organic Chemistry: Carbocation Stability, Inductive Effect, and Hyperconjugation Source: YouTube URL: [Link]

  • Title: Thorpe–Ingold effect Source: Wikipedia URL: [Link]

  • Title: Statistical Methods in the Analysis of the Effect of Carbonisate on the Hardness of Epoxy-Resin-Based Composites Source: MDPI URL: [Link]

  • Title: Heat of reaction Source: CKN Knowledge in Practice Centre URL: [Link]

  • Title: Epoxy equivalent determination of epoxy resins Source: KEM - Kyoto Electronics Manufacturing URL: [Link]

  • Title: Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base Source: PubMed URL: [Link]

  • Title: Propylene oxide Source: Wikipedia URL: [Link]

  • Title: Ethylene oxide Source: NIST WebBook URL: [Link]

  • Title: ethylene oxide propylene: Topics by Science.gov Source: Science.gov URL: [Link]

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A Senior Application Scientist's Guide to Diastereoselective Vinylepoxide Synthesis: A Comparative Analysis of cis and trans Isomer Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Imperative for Stereochemically Defined Vinylepoxides

Vinylepoxides are exceptionally versatile synthetic intermediates, prized for their dual reactivity stemming from the strained epoxide ring and the adjacent olefin.[1] This unique combination allows for a wide array of transformations, including regio- and stereoselective ring-opening reactions, cycloadditions, and rearrangements, making them invaluable building blocks in the synthesis of complex molecules, natural products, and pharmaceuticals. However, the utility of a vinylepoxide is often dictated by the relative stereochemistry of the epoxide and the vinyl group. The ability to selectively synthesize either the cis or trans diastereomer is therefore of paramount importance for accessing a diverse range of molecular architectures.

This guide provides a comparative analysis of the leading methodologies for the diastereoselective synthesis of both cis- and trans-vinylepoxides. We will delve into the mechanistic underpinnings that govern the stereochemical outcome of each reaction, present detailed, field-tested protocols, and offer a critical evaluation of their respective advantages and limitations to aid researchers in selecting the optimal synthetic strategy.

I. The Corey-Chaykovsky Reaction: A Workhorse for trans-Vinylepoxide Synthesis

The Johnson-Corey-Chaykovsky reaction is a cornerstone of epoxide synthesis, renowned for its operational simplicity and, in the context of α,β-unsaturated aldehydes, its pronounced diastereoselectivity for the trans-vinylepoxide.[2] The reaction involves the addition of a sulfur ylide to a carbonyl group.[3]

Mechanistic Rationale for trans-Selectivity

The high trans-diastereoselectivity of the Corey-Chaykovsky reaction with α,β-unsaturated aldehydes is a consequence of a kinetically controlled process involving a betaine intermediate. The reaction proceeds through the following key steps:

  • Nucleophilic Addition: The sulfur ylide attacks the carbonyl carbon of the α,β-unsaturated aldehyde to form a zwitterionic betaine intermediate.

  • Conformational Equilibration: The initially formed betaine can exist in two primary conformations, one leading to the syn (and subsequently cis) product and the other to the anti (and subsequently trans) product. The anti conformation, which minimizes steric interactions between the bulky sulfonium group and the vinyl substituent, is thermodynamically more stable.

  • Irreversible Ring Closure: Intramolecular SN2 displacement of the dimethyl sulfide leaving group by the alkoxide leads to the formation of the epoxide ring. This step is irreversible and locks in the stereochemistry established in the preceding conformational equilibrium.

Computational studies have shown that the transition state leading to the anti-betaine is lower in energy, thus favoring the formation of the trans-vinylepoxide.[4]

G Corey-Chaykovsky Reaction: Pathway to trans-Vinylepoxides cluster_0 Reactants cluster_1 Betaine Intermediates cluster_2 Products enal α,β-Unsaturated Aldehyde syn_betaine syn-Betaine (Higher Energy) enal->syn_betaine Nucleophilic Attack anti_betaine anti-Betaine (Lower Energy) enal->anti_betaine Nucleophilic Attack ylide Sulfur Ylide (e.g., (CH₃)₂S=CH₂) ylide->syn_betaine ylide->anti_betaine syn_betaine->anti_betaine Conformational Equilibration cis_epoxide cis-Vinylepoxide (Minor Product) syn_betaine->cis_epoxide Irreversible Ring Closure trans_epoxide trans-Vinylepoxide (Major Product) anti_betaine->trans_epoxide Irreversible Ring Closure

Caption: Mechanistic pathway of the Corey-Chaykovsky reaction leading to vinylepoxides.

Experimental Protocol: Synthesis of trans-Cinnamaldehyde Oxide

This protocol provides a reliable method for the synthesis of a trans-vinylepoxide from an α,β-unsaturated aldehyde.

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • trans-Cinnamaldehyde

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add trimethylsulfonium iodide (1.2 eq). Add anhydrous DMSO and stir until the salt is fully dissolved. Carefully add sodium hydride (1.1 eq) portion-wise at room temperature. The mixture will turn cloudy and gas evolution will be observed. Stir the suspension for 15-20 minutes at room temperature.

  • Reaction with Aldehyde: Cool the ylide suspension to 0 °C using an ice bath. Add a solution of trans-cinnamaldehyde (1.0 eq) in a minimal amount of anhydrous DMSO dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x). Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

II. Diene Epoxidation: A Primary Route to cis-Vinylepoxides

The direct epoxidation of a 1,3-diene is a common and effective strategy for the synthesis of vinylepoxides. The diastereoselectivity of this reaction is highly dependent on the epoxidizing agent and the substitution pattern of the diene. Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed and often favor the formation of the cis-vinylepoxide, particularly with cyclic dienes.

Mechanistic Rationale for cis-Selectivity

The stereochemical outcome of diene epoxidation with peroxyacids is largely governed by the approach of the oxidant to the double bond. The "butterfly" transition state of the peroxyacid epoxidation is a concerted process where the oxygen is delivered to one face of the alkene.[5] In the case of acyclic 1,3-dienes, the s-cis conformation is often more reactive, and the peroxyacid preferentially attacks from the less hindered face, leading to the syn addition of oxygen relative to the other double bond, resulting in a cis-vinylepoxide.

Furthermore, the presence of directing groups, such as allylic or homoallylic alcohols, can significantly influence the diastereoselectivity through hydrogen bonding with the incoming peroxyacid, guiding it to a specific face of the double bond.[6]

Caption: Concerted mechanism of diene epoxidation with m-CPBA leading to a cis-vinylepoxide.

Experimental Protocol: Synthesis of cis-4,5-Epoxy-1-hexene

This protocol outlines the selective monoepoxidation of a terminal diene to yield a cis-vinylepoxide.

Materials:

  • 1,4-Pentadiene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium sulfite

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,4-pentadiene (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Dissolve m-CPBA (1.05 eq) in dichloromethane and add it dropwise to the stirred solution of the diene over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at 0 °C for 2-3 hours, monitoring its progress by TLC. Upon completion, quench the reaction by the addition of saturated aqueous sodium sulfite to destroy any excess peroxide.

  • Work-up and Purification: Allow the mixture to warm to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile product. The crude product can be further purified by careful distillation or flash chromatography on silica gel.

III. Comparative Analysis and Data

The choice between the Corey-Chaykovsky reaction and diene epoxidation is primarily dictated by the desired diastereomer. The following table summarizes the key performance indicators for each method.

FeatureCorey-Chaykovsky ReactionDiene Epoxidation (m-CPBA)
Primary Product trans-Vinylepoxidecis-Vinylepoxide (often favored)
Typical Substrate α,β-Unsaturated Aldehyde/Ketone1,3-Diene
Diastereoselectivity Generally high (often >10:1 trans:cis)Variable, but can be high for cis with specific substrates
Key Advantage High and predictable trans-selectivityDirect route to cis-isomers
Key Limitation Requires a carbonyl precursorPotential for over-oxidation to the diepoxide; regioselectivity can be an issue with unsymmetrical dienes
Functional Group Tolerance Good for many functional groupsSensitive to other easily oxidizable groups

Experimental Data Comparison:

ReactionSubstrateProductDiastereomeric Ratio (trans:cis or cis:trans)Yield (%)Reference
Corey-ChaykovskyCinnamaldehydetrans-Cinnamaldehyde oxide>95:5 (trans:cis)~85[1]
Diene Epoxidation (m-CPBA)1,3-Cyclohexadienecis-1,2-Epoxy-3-cyclohexene>99:1 (cis:trans)~90[7]

IV. Conclusion and Future Perspectives

The diastereoselective synthesis of vinylepoxides is a well-established field with robust and reliable methods for accessing both cis and trans isomers. The Corey-Chaykovsky reaction remains the method of choice for the preparation of trans-vinylepoxides from α,β-unsaturated carbonyls, offering high selectivity and operational simplicity. Conversely, the direct epoxidation of 1,3-dienes provides a powerful entry to cis-vinylepoxides, with the stereochemical outcome often influenced by the choice of oxidant and the substrate's conformational preferences.

For researchers and drug development professionals, a thorough understanding of the mechanistic principles governing these transformations is crucial for the rational design of synthetic routes to complex molecular targets. Future advancements in this area will likely focus on the development of new catalytic asymmetric methods that offer even greater control over both diastereoselectivity and enantioselectivity, further expanding the synthetic utility of these valuable chiral building blocks.

V. References

  • Aggarwal, V. K., & Richardson, J. (2003). Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Accounts of Chemical Research, 36(5), 376–386. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • He, J., Ling, J., & Chiu, P. (2014). Vinyl Epoxides in Organic Synthesis. Chemical Reviews, 114(16), 8037–8128. [Link]

  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylids. VI. Dimethylsulfonium Fluorenylide—A Synthesis of Epoxides. Journal of the American Chemical Society, 83(2), 417–423. [Link]

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Safety Operating Guide

Navigating the Disposal of (S)-2-Vinyloxirane: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of pharmaceutical research and drug development, the synthesis and application of novel chiral building blocks are paramount. (S)-2-Vinyloxirane, a valuable epoxide intermediate, is no exception. However, its utility in the lab is matched by the critical importance of its proper handling and disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our focus extends beyond mere procedural instruction; we aim to instill a deep understanding of the chemical principles that govern these safety protocols.

Understanding the Inherent Risks: The Chemical Profile of this compound

This compound is a highly flammable and reactive compound.[1][2][3] Its strained three-membered epoxide ring makes it susceptible to polymerization, which can be initiated by heat, catalysts, acids, or bases, potentially leading to a violent reaction.[2] Furthermore, as a volatile organic compound, its vapors can form explosive mixtures with air.[1] A comprehensive understanding of these properties, as detailed in the Safety Data Sheet (SDS), is the foundational step in ensuring its safe management.[1]

Key Hazard Information:

PropertyHazardCitation
FlammabilityHighly flammable liquid and vapor. Flash point of -50°C.[3][4]
ReactivityCan undergo violent polymerization. Incompatible with acids, bases, oxidizing agents, and reducing agents.[1][2]
ToxicityHarmful if swallowed and causes serious eye irritation.[1]

The Disposal Decision Workflow: A Step-by-Step Approach

The proper disposal of this compound is not a one-size-fits-all procedure. It requires a careful assessment of the waste's form and quantity. The following workflow provides a logical decision-making process for laboratory personnel.

Caption: Decision workflow for the proper disposal of this compound waste.

Detailed Disposal Protocols

Adherence to the following protocols is mandatory for ensuring safety and regulatory compliance.

Protocol 1: Disposal of Unused or Contaminated this compound

This protocol applies to pure, unused this compound and any solutions or mixtures containing it. Due to its high reactivity and flammability, on-site treatment such as chemical neutralization is not recommended for this compound without specialized equipment and expertise.[5][6] The potential for uncontrolled exothermic reactions presents a significant safety hazard.[2]

Step-by-Step Procedure:

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Flame-retardant lab coat

    • Chemical-resistant gloves (e.g., nitrile or neoprene)

    • Splash-proof safety goggles and a face shield[3]

  • Waste Collection:

    • Carefully transfer the this compound waste into a designated, compatible hazardous waste container. The container should be made of a material that will not react with the chemical, such as glass or a suitable plastic.

    • Do not mix this compound waste with other incompatible waste streams, particularly acids, bases, or oxidizing agents.[1][7]

    • Ensure the waste container is kept in a cool, well-ventilated area, away from sources of ignition.[1]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound" and include its chemical formula (C₄H₆O).

    • Affix the appropriate hazard pictograms for flammable liquids and health hazards.

  • Licensed Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company. These companies are equipped to handle and transport reactive and flammable materials safely.

    • The primary method of disposal for such organic compounds is typically high-temperature incineration.[8][9] This process effectively destroys the toxic compounds, converting them into less harmful substances like carbon dioxide and water.[8][9]

Protocol 2: Disposal of Empty this compound Containers

An "empty" container that once held this compound is not truly empty and must be handled with care. Residual vapors can still pose a flammability risk.

Step-by-Step Procedure:

  • Triple Rinsing:

    • In a well-ventilated fume hood, rinse the empty container three times with a suitable solvent in which this compound is soluble, such as acetone or ethanol.

    • The volume of the solvent used for each rinse should be approximately 10% of the container's volume.

  • Rinsate Collection:

    • Collect the rinsate from all three rinses in a designated hazardous waste container, as it is now contaminated with this compound.

    • This container of rinsate must be labeled and disposed of following Protocol 1.

  • Final Container Disposal:

    • Once triple-rinsed and allowed to air dry in the fume hood, the container can be considered non-hazardous and disposed of with regular laboratory glass or plastic waste. However, it is crucial to deface or remove the original label to prevent any confusion.

Regulatory Compliance: Adhering to EPA and OSHA Standards

The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA (Resource Conservation and Recovery Act - RCRA): this compound is classified as a hazardous waste due to its reactivity (D003) and ignitability (D001).[10] All disposal activities must comply with RCRA guidelines for the management of hazardous wastes.[11][12]

  • OSHA (Hazard Communication Standard): Employers are required to inform and train employees on the hazards of chemicals in the workplace, including proper handling and emergency procedures for substances like this compound.[13][14]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, immediate and correct action is critical.

  • Spill Response:

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is large or in a poorly ventilated area, activate the fire alarm and evacuate the building.

    • For small spills, and only if you are trained to do so, contain the spill using an absorbent material that is compatible with this compound (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material into a designated hazardous waste container and dispose of it according to Protocol 1.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15]

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][15]

    • Inhalation: Move the affected person to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet (SDS) for this compound.[1]

By integrating these scientifically grounded procedures and maintaining a culture of safety and compliance, your laboratory can continue to leverage the synthetic potential of this compound while upholding the highest standards of environmental stewardship and personnel safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.